Product packaging for Rebaudioside O(Cat. No.:CAS No. 1220616-48-7)

Rebaudioside O

Cat. No.: B3320229
CAS No.: 1220616-48-7
M. Wt: 1437.4 g/mol
InChI Key: KTOQMKFUTRIEQB-GXSUQLSCSA-N
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Description

Rebaudioside O is a useful research compound. Its molecular formula is C62H100O37 and its molecular weight is 1437.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1436.5943441 g/mol and the complexity rating of the compound is 2710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H100O37 B3320229 Rebaudioside O CAS No. 1220616-48-7

Properties

IUPAC Name

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H100O37/c1-20-12-61-10-6-28-59(3,29(61)7-11-62(20,19-61)99-57-50(97-54-44(83)40(79)34(73)25(16-66)90-54)48(36(75)27(18-68)92-57)95-53-43(82)39(78)33(72)24(15-65)89-53)8-5-9-60(28,4)58(85)98-56-49(47(35(74)26(17-67)91-56)94-52-42(81)38(77)32(71)23(14-64)88-52)96-55-45(84)46(30(69)21(2)86-55)93-51-41(80)37(76)31(70)22(13-63)87-51/h21-57,63-84H,1,5-19H2,2-4H3/t21-,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,59+,60+,61+,62-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOQMKFUTRIEQB-GXSUQLSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H100O37
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317449
Record name Rebaudioside O
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220616-48-7
Record name Rebaudioside O
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220616-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rebaudioside O
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URL https://comptox.epa.gov/dashboard/DTXSID501317449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Rebaudioside O chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside O is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. As a member of the steviol glycoside family, it is a natural, non-caloric high-intensity sweetener. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and analytical methodologies related to this compound, intended to support research, development, and application of this compound. While specific data for this compound is still emerging, this guide consolidates available information and draws comparisons with other well-characterized steviol glycosides.

Chemical Structure and Properties

This compound is a diterpene glycoside, with a central steviol aglycone core linked to seven sugar moieties. Its complex structure contributes to its characteristic taste profile and physicochemical properties.

Table 1: Chemical and Physical Properties of this compound and Related Steviol Glycosides
PropertyThis compoundRebaudioside ARebaudioside BStevioside
Chemical Formula C₆₂H₁₀₀O₃₇[1][2][3]C₄₄H₇₀O₂₃[4]C₃₈H₆₀O₁₈[5]C₃₈H₆₀O₁₈
Molecular Weight 1437.44 g/mol [1][3]967.01 g/mol [4]804.88 g/mol [5]804.88 g/mol
IUPAC Name [(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylate[6][(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylate[4](1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylic acid[5](4α)-13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-19-oic acid β-D-glucopyranosyl ester
CAS Number 1220616-48-7[1][2]58543-16-1[4]58543-17-2[5]57817-89-7
Appearance White to off-white solid[1]White to off-white crystalline powder[7]Data not availableWhite to off-white powder or granular[7]
Melting Point Data not available242-244 °C[4]Data not available196-198 °C[7]
Specific Rotation Data not available[α]D²⁵ -29.4° (anhydrous)Data not available[α]D²⁵ -34.2° (as is)
Solubility Soluble in DMSO (≥ 50 mg/mL)[1]Poorly soluble in water and ethanol; solubility increases in water-ethanol mixtures and with temperature.[8][9]Data not availablePoorly soluble in water; soluble in ethanol.[7][8][9]
Storage -20°C, protect from light[1]-20°CData not availableRoom temperature

Biological Properties and Signaling Pathways

The primary biological property of this compound is its ability to elicit a sweet taste perception. This is achieved through its interaction with the sweet taste receptors, a heterodimer of T1R2 and T1R3, which are G-protein coupled receptors located on the surface of taste cells in the oral cavity.

Sweet_Taste_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RebO This compound T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) RebO->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 Phospholipase C β2 (PLCβ2) G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_ion Ca²⁺ ER->Ca_ion Releases TRPM5 TRPM5 Channel Ca_ion->TRPM5 Activates Na_ion Na⁺ TRPM5->Na_ion Influx of Depolarization Depolarization Na_ion->Depolarization ATP_release ATP Release Depolarization->ATP_release Signal_to_brain Signal to Brain (Sweet Perception) ATP_release->Signal_to_brain

Figure 1: Simplified signaling pathway of sweet taste perception mediated by this compound.

Beyond its role as a sweetener, other steviol glycosides have been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects. These effects are often attributed to the modulation of cellular signaling pathways such as the PI3K/Akt pathway, which is involved in glucose metabolism and cell survival. While specific studies on this compound are limited, it is plausible that it may share some of these properties with other members of its chemical class.

Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology

The ADME profile of steviol glycosides, including by extension this compound, is characterized by poor absorption in the upper gastrointestinal tract. Upon reaching the colon, they are hydrolyzed by the gut microbiota to the common aglycone, steviol. Steviol is then absorbed, metabolized in the liver (primarily through glucuronidation), and subsequently excreted.

Toxicology studies conducted on various rebaudiosides have generally indicated a lack of genotoxic, carcinogenic, or teratogenic effects. The acceptable daily intake (ADI) for steviol glycosides, expressed as steviol equivalents, has been established by regulatory bodies based on extensive safety assessments of the more abundant steviol glycosides.

Experimental Protocols

Extraction and Purification of this compound from Stevia rebaudiana

The following is a general protocol for the extraction and purification of steviol glycosides, which can be adapted for the isolation of this compound.

Extraction_Purification_Workflow start Start: Dried Stevia Leaves extraction Extraction (e.g., Hot water or Ethanol/Methanol) start->extraction filtration Filtration/Centrifugation extraction->filtration clarification Clarification (e.g., Flocculation, Microfiltration) filtration->clarification adsorption Adsorption Chromatography (e.g., Macroporous resin) clarification->adsorption elution Elution (e.g., Ethanol gradient) adsorption->elution concentration Concentration (e.g., Evaporation) elution->concentration crystallization Crystallization concentration->crystallization drying Drying crystallization->drying end End: Purified this compound drying->end

Figure 2: General workflow for the extraction and purification of this compound.

Methodology:

  • Extraction: Dried and powdered Stevia rebaudiana leaves are extracted with a suitable solvent, typically hot water or an alcohol-water mixture (e.g., 70% ethanol). The extraction is usually performed with agitation at an elevated temperature (e.g., 50-70°C) for a defined period (e.g., 1-2 hours).

  • Filtration and Clarification: The crude extract is filtered to remove solid plant material. The filtrate may then be clarified using techniques such as flocculation with agents like calcium hydroxide or aluminum sulfate, followed by microfiltration to remove suspended solids and high molecular weight impurities.

  • Adsorption Chromatography: The clarified extract is passed through a column packed with a macroporous adsorbent resin. The steviol glycosides are adsorbed onto the resin, while more polar impurities are washed away.

  • Elution: The adsorbed steviol glycosides are eluted from the resin using a solvent gradient, typically an increasing concentration of ethanol in water. Fractions are collected and analyzed for their glycoside composition.

  • Concentration and Crystallization: Fractions enriched in this compound are pooled and concentrated under reduced pressure. The concentrated solution is then subjected to crystallization, often by the addition of a co-solvent or by cooling, to obtain purified this compound crystals.

  • Drying: The purified crystals are dried under vacuum to remove residual solvents.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for the separation and quantification of steviol glycosides.

Typical HPLC Parameters:

  • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) is typically employed.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is common. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be used for enhanced sensitivity and specificity.

  • Quantification: Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.

Spectroscopic Analysis

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC, is used for the identification and confirmation of this compound. Fragmentation patterns in tandem MS (MS/MS) experiments provide structural information by showing the sequential loss of sugar units. For this compound ([M-H]⁻), a precursor ion at m/z 1435 would be expected, with fragment ions corresponding to the loss of its various sugar residues.

Conclusion

This compound is a complex steviol glycoside with potential as a natural, non-caloric sweetener. This guide provides a foundational understanding of its chemical and biological properties, as well as the methodologies used for its isolation and analysis. Further research is warranted to fully characterize its sensory profile, pharmacological activities, and to optimize its production and application in the food and pharmaceutical industries. As a minor glycoside, advancements in extraction and purification technologies will be crucial for its commercial viability.

References

The Discovery and Isolation of Rebaudioside O: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevia rebaudiana Bertoni, a perennial shrub native to South America, has garnered significant attention in the scientific and commercial sectors due to its production of intensely sweet, non-caloric steviol glycosides. These natural sweeteners offer a promising alternative to sucrose and artificial sweeteners. While stevioside and Rebaudioside A are the most abundant and well-characterized of these compounds, ongoing research has led to the discovery of numerous minor glycosides with unique taste profiles and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Rebaudioside O, a minor steviol glycoside identified in a specialized cultivar of Stevia rebaudiana.

Discovery of this compound

This compound was first identified as part of a comprehensive analysis of the steviol glycoside profile of Stevia rebaudiana Morita, a cultivar developed through selective breeding of S. rebaudiana Bertoni. In a 2010 study by Ohta et al., this novel compound, initially designated as SG17, was isolated and characterized along with several other new steviol glycosides.[1][2][3] The Morita cultivar was noted for its significantly higher ratio of Rebaudioside A to stevioside compared to the Bertoni variety. The discovery of this compound and other minor glycosides highlighted the rich chemical diversity within the Stevia genus and opened new avenues for the development of next-generation natural sweeteners.

Physicochemical Properties of this compound

This compound is a complex diterpene glycoside with a high molecular weight and a large number of glucose units attached to the steviol core. Its intricate structure contributes to its unique solubility and stability characteristics.

PropertyValueSource
Molecular Formula C62H100O37[4]
Molecular Weight 1437.44 g/mol [4]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO (≥ 50 mg/mL)[5]
Storage -20°C, protect from light[5]

Concentration in Stevia rebaudiana

This compound is a minor constituent of Stevia rebaudiana Morita. The initial discovery by Ohta et al. (2010) reported that a mixture of ten new steviol glycosides, including this compound (SG17), constituted approximately 7% of the total steviol glycosides in the hot water extract of the leaves.[3] Within this fraction of novel glycosides, SG17 (this compound) was present at about 2.1% based on UV absorbance at 210 nm.[6]

Biosynthesis of Steviol Glycosides

The biosynthesis of steviol glycosides is a complex process that occurs in the leaves of the Stevia plant. The pathway begins with the synthesis of the diterpenoid precursor, geranylgeranyl diphosphate (GGPP), through the methylerythritol 4-phosphate (MEP) pathway. GGPP is then cyclized to form (-)-kaurene, which undergoes a series of oxidation and hydroxylation steps to yield steviol, the aglycone core of all steviol glycosides. The final steps involve the sequential addition of glucose units to the steviol molecule, catalyzed by a series of UDP-glycosyltransferases (UGTs), leading to the diverse array of steviol glycosides found in the plant.

Steviol Glycoside Biosynthesis Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP Multiple Steps Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP IPP IPP MEP->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP IPPDMAPP IPPDMAPP GGPP GGPP IPPDMAPP->GGPP GGPPS CDP CDP GGPP->CDP CPS (-)-Kaurene (-)-Kaurene CDP->(-)-Kaurene KS (-)-Kaurene) (-)-Kaurene) Kaurenoic Acid Kaurenoic Acid (-)-Kaurene)->Kaurenoic Acid KO Steviol Steviol Kaurenoic Acid->Steviol KAH Steviolmonoside Steviolmonoside Steviol->Steviolmonoside UGT85C2 Steviolbioside Steviolbioside Steviolmonoside->Steviolbioside UGT Stevioside Stevioside Steviolbioside->Stevioside UGT74G1 Rebaudioside A Rebaudioside A Stevioside->Rebaudioside A UGT76G1 Other Rebaudiosides\n(including this compound) Other Rebaudiosides (including this compound) Rebaudioside A->Other Rebaudiosides\n(including this compound) Other UGTs This compound This compound Other Rebaudiosides\n(including this compound)->this compound

Fig. 1: Simplified biosynthetic pathway of steviol glycosides in Stevia rebaudiana.

Experimental Protocols

Extraction of Crude Steviol Glycosides from Stevia rebaudiana Morita Leaves

This protocol is adapted from the initial discovery paper by Ohta et al. (2010).[6]

  • Materials:

    • Dried leaves of Stevia rebaudiana Morita

    • Deionized water

    • Diaion HP20 resin

    • Methanol

  • Procedure:

    • 600 g of dried S. rebaudiana Morita leaves are extracted with 10 L of hot water at 80°C for 2 hours.

    • The aqueous extract is filtered to remove solid plant material.

    • The filtrate is subjected to chromatography on a Diaion HP20 column (50 mm x 300 mm).

    • The column is first eluted with 2.4 L of water to remove highly polar impurities.

    • The steviol glycosides are then eluted with 2.4 L of methanol.

    • The methanol eluate, containing the crude mixture of steviol glycosides, is concentrated under reduced pressure to yield a dry powder.

Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

The following is a representative protocol for the preparative isolation of minor steviol glycosides, including this compound, based on methods described for similar compounds.

  • Instrumentation:

    • Preparative HPLC system with a UV detector

    • Preparative HPLC column (e.g., Amide-80, HILIC, or C18)

  • Mobile Phase:

    • A gradient of acetonitrile and water is typically used. For an Amide-80 column, a linear gradient of water in acetonitrile is effective.

  • Procedure:

    • The crude steviol glycoside extract is dissolved in the initial mobile phase composition.

    • The solution is filtered through a 0.45 µm filter.

    • The sample is injected onto the preparative HPLC column.

    • A linear gradient is run to separate the individual steviol glycosides. For example, using an Amide-80 column, a gradient from 80% to 60% acetonitrile in water over 60 minutes can be employed.

    • Fractions are collected based on the UV chromatogram at 210 nm.

    • The fractions corresponding to the peak of this compound are pooled.

    • The pooled fractions are concentrated under reduced pressure to obtain purified this compound.

Analytical Quantification of this compound by HPLC

This protocol is based on the analytical method used in the discovery of this compound.[3]

  • Instrumentation:

    • Analytical HPLC system with a UV detector

    • Amide-80 column (e.g., 4.6 x 250 mm)

  • Mobile Phase:

    • A linear gradient of water in acetonitrile.

  • Procedure:

    • A standard solution of purified this compound is prepared in the mobile phase.

    • The sample containing this compound is dissolved in the mobile phase and filtered.

    • 10 µL of the sample solution is injected into the HPLC system.

    • Elution is performed with a linear gradient of water in acetonitrile at a flow rate of 0.8 mL/min over 60 minutes at 40°C.

    • Detection is carried out at 210 nm.

    • The concentration of this compound is determined by comparing the peak area with that of the standard.

Workflow for Discovery and Isolation of this compound

The following diagram illustrates the general workflow from the plant material to the purified compound.

This compound Isolation Workflow Stevia rebaudiana Morita Leaves Stevia rebaudiana Morita Leaves Hot Water Extraction Hot Water Extraction Stevia rebaudiana Morita Leaves->Hot Water Extraction Extraction Filtration Filtration Hot Water Extraction->Filtration Separation of Solids Diaion HP20 Chromatography Diaion HP20 Chromatography Filtration->Diaion HP20 Chromatography Initial Purification Methanol Elution Methanol Elution Diaion HP20 Chromatography->Methanol Elution Elution of Glycosides Concentration Concentration Methanol Elution->Concentration Solvent Removal Crude Steviol Glycoside Mixture Crude Steviol Glycoside Mixture Concentration->Crude Steviol Glycoside Mixture Preparative HPLC (Amide-80) Preparative HPLC (Amide-80) Crude Steviol Glycoside Mixture->Preparative HPLC (Amide-80) Fine Purification Fraction Collection Fraction Collection Preparative HPLC (Amide-80)->Fraction Collection Isolation Concentration Concentration Fraction Collection->Concentration Solvent Removal Purified this compound Purified this compound Concentration ->Purified this compound Structural Characterization\n(NMR, MS) Structural Characterization (NMR, MS) Purified this compound->Structural Characterization\n(NMR, MS)

Fig. 2: General workflow for the isolation of this compound.

Conclusion

The discovery of this compound in Stevia rebaudiana Morita has expanded the known portfolio of natural, non-caloric sweeteners. As a minor steviol glycoside, its isolation presents challenges that can be overcome with a combination of initial solid-phase extraction and subsequent preparative high-performance liquid chromatography. The detailed methodologies and workflows presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the exploration and utilization of this compound and other minor steviol glycosides. Further research into the sensory properties and potential biological activities of this compound is warranted to fully understand its potential applications in the food, beverage, and pharmaceutical industries.

References

Rebaudioside O: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Rebaudioside O, a minor steviol glycoside found in the leaves of Stevia rebaudiana. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, analytical methodologies, and biological activities.

Core Chemical and Physical Data

This compound is a complex diterpene glycoside. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 1220616-48-7[1][2][3]
Molecular Formula C₆₂H₁₀₀O₃₇[1][2][3]
Molecular Weight 1437.44 g/mol [1][2][3]

Experimental Protocols

Isolation and Purification of Steviol Glycosides

The isolation of this compound, as a minor component, is typically achieved through a multi-step process starting from the crude extract of Stevia rebaudiana leaves. While a specific, standardized protocol for this compound is not widely published, the general methodology for separating steviol glycosides can be adapted.

1. Extraction:

  • Dried and powdered Stevia leaves are subjected to hot water extraction.[4][5][6]

  • The aqueous extract is then often treated to remove pigments and other impurities.[4][5]

2. Purification:

  • The clarified extract is passed through a series of adsorption and ion-exchange resins to concentrate the steviol glycosides.[7]

  • Elution with solvents such as methanol or ethanol releases the glycosides from the resin.[7]

3. Chromatographic Separation:

  • High-Performance Liquid Chromatography (HPLC) is the primary method for separating individual steviol glycosides.[8][9]

  • A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffer solution (e.g., sodium phosphate).[9]

  • Gradient elution is often employed to achieve separation of the various glycosides.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural elucidation of this compound is confirmed through 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. These techniques provide detailed information about the connectivity of atoms within the molecule. Published ¹H and ¹³C NMR data for this compound can be used as a reference for compound identification.[1][8][9][10]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC coupled with mass spectrometry is a powerful tool for the identification and quantification of this compound in complex mixtures. The mass spectrometer provides molecular weight information, which, in conjunction with the retention time from the HPLC, allows for confident identification.[9]

Biological Activity and Signaling Pathways

Research on the specific biological activities and signaling pathways of this compound is limited. However, studies on other steviol glycosides, such as Rebaudioside A and Stevioside, provide insights into the potential biological effects of this class of compounds. It is important to note that the biological effects of this compound may differ from those of other steviol glycosides.

Steviol glycosides are generally known for their non-caloric sweetening properties.[11][12] Beyond this, research has suggested a range of other potential biological activities for some steviol glycosides, including:

  • Antioxidant Effects: Some steviol glycosides have been shown to possess antioxidant properties.[13]

  • Anti-inflammatory Activity: Anti-inflammatory effects have been reported for certain steviol glycosides.[14]

  • Antidiabetic Potential: Some studies suggest that certain steviol glycosides may influence glucose metabolism and insulin sensitivity.[3][14]

  • Antihypertensive Effects: A potential role in modulating blood pressure has been investigated for some steviol glycosides.[12]

  • Anticancer Properties: Preliminary research has explored the potential anticancer activities of some steviol glycosides.[2]

The underlying mechanisms for these effects are still under investigation, but for some steviol glycosides, modulation of signaling pathways such as the PI3K/Akt pathway has been suggested.[13] It is important to emphasize that these findings are not specific to this compound and further research is needed to determine its unique biological profile.

Logical Relationships in Steviol Glycoside Research

The following diagram illustrates the typical workflow and logical relationships in the research and characterization of a steviol glycoside like this compound.

Steviol_Glycoside_Research_Workflow cluster_extraction Extraction & Isolation cluster_analysis Structural & Analytical Characterization cluster_bioactivity Biological Investigation Stevia_Leaves Stevia rebaudiana Leaves Crude_Extract Crude Aqueous Extract Stevia_Leaves->Crude_Extract Hot Water Extraction Purified_Extract Purified Glycoside Mixture Crude_Extract->Purified_Extract Purification (Resins) Isolated_RebO Isolated this compound Purified_Extract->Isolated_RebO Chromatography (HPLC) NMR NMR Spectroscopy (1D, 2D) Isolated_RebO->NMR MS Mass Spectrometry (MS) Isolated_RebO->MS In_Vitro_Studies In Vitro Assays Isolated_RebO->In_Vitro_Studies Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Structure_Elucidation->In_Vitro_Studies Informs Biological Studies Signaling_Pathways Signaling Pathway Analysis In_Vitro_Studies->Signaling_Pathways Biological_Activity Determination of Biological Activity In_Vitro_Studies->Biological_Activity In_Vivo_Studies In Vivo Models In_Vivo_Studies->Biological_Activity

Caption: Workflow for the isolation, characterization, and biological investigation of this compound.

References

solubility of Rebaudioside O in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Rebaudioside O in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a steviol glycoside of significant interest in the food and pharmaceutical industries. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also furnishes detailed solubility data for other structurally related and commercially significant rebaudiosides, namely Rebaudioside A and Rebaudioside M. The experimental protocols and factors influencing solubility discussed herein are broadly applicable and can serve as a valuable resource for researchers working with this compound.

Introduction to this compound

This compound is one of the many steviol glycosides isolated from the leaves of Stevia rebaudiana Bertoni. These natural, non-caloric sweeteners are sought after for their potential applications in food, beverages, and pharmaceutical formulations. The solubility of these compounds is a critical physicochemical property that influences their formulation, bioavailability, and overall application. Understanding the solubility of this compound in various solvents is essential for its efficient extraction, purification, and incorporation into final products.

Solubility of this compound

Currently, there is limited specific quantitative data on the solubility of this compound in common solvents. However, qualitative information is available for its solubility in Dimethyl Sulfoxide (DMSO).

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
DMSO≥ 50 mg/mL (34.78 mM)The saturation point is not yet determined. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility[1].

Comparative Solubility of Other Rebaudiosides

To provide a framework for understanding the potential solubility characteristics of this compound, this section presents quantitative solubility data for the structurally similar and well-studied Rebaudioside A and Rebaudioside M.

Solubility of Rebaudioside A

Rebaudioside A is one of the most abundant steviol glycosides. Its solubility has been studied in water, ethanol, and their mixtures at various temperatures. Generally, Rebaudioside A exhibits poor solubility in both pure water and pure ethanol at lower temperatures, with solubility increasing with temperature and in ethanol-water mixtures[2][3][4][5].

Table 2: Quantitative Solubility of Rebaudioside A in Different Solvents at Various Temperatures

SolventTemperature (°C)Solubility (g/L)
Water55.0
303.7
353.2
403.8
453.8
506.6
Ethanol53.6
303.2
352.3
402.1
452.3
503.7
Ethanol:Water (30:70 w/w)57.1
3033.9
3550.1
4080.4
45117.1
50156.8
Ethanol:Water (70:30 w/w)556.2
3072.8
3586.6
40105.7
45124.1
50213.7

Data sourced from Celaya et al., 2016.

Solubility of Rebaudioside M

Rebaudioside M is a minor steviol glycoside with a favorable taste profile. Its solubility in water is known to be low.

Table 3: Quantitative Solubility of Rebaudioside M in Water at 25°C

FormSolventTemperature (°C)Solubility
CrystallineWater250.1 g/100 mL (in 5 min)[6]
AmorphousWater251.1% - 1.3%[6]
Thermodynamic EquilibriumWater250.26%[6]
CrystallineEthanol-Slightly soluble[6]
-DMSO2530 mg/mL[7]

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to determine the solubility of this compound. These protocols are based on established methods used for other steviol glycosides.

Isothermal Shake-Flask Method

This is a standard method for determining equilibrium solubility.

  • Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The containers are placed in a constant temperature water bath or incubator and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to settle, or centrifugation is used to separate the solid phase from the supernatant.

  • Quantification: A sample of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is crucial for the accurate determination of rebaudioside concentrations in the supernatant.

  • Column: A C18 column is commonly used for the separation of steviol glycosides[3].

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a buffer, such as sodium phosphate, at a specific ratio (e.g., 32:68 v/v) and pH (e.g., 2.6)[3].

  • Detection: UV detection at 210 nm is a standard method for the quantification of steviol glycosides[3].

  • Calibration: A standard curve is generated using known concentrations of pure this compound to enable the quantification of the unknown samples.

Factors Influencing Solubility

The solubility of rebaudiosides is influenced by several factors:

  • Solvent Polarity: The polarity of the solvent plays a significant role. Mixtures of solvents, such as ethanol and water, can often provide higher solubility than either solvent alone[2][4].

  • Temperature: For most rebaudiosides, solubility in aqueous and alcoholic solvents increases with temperature[2][4].

  • pH: The pH of the solution can affect the stability and, consequently, the apparent solubility of some steviol glycosides. For instance, Rebaudioside M is most stable in a pH range of 4-8[6].

  • Physical Form: The crystalline or amorphous state of the compound significantly impacts its solubility. Amorphous forms are generally more soluble than their crystalline counterparts[6][8].

  • Presence of Other Solutes: The presence of other steviol glycosides or excipients can enhance or suppress the solubility of a particular rebaudioside[2][4].

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow to reach equilibrium (24-72h) C->D E Centrifuge or let settle D->E F Collect clear supernatant E->F G Dilute supernatant F->G H Analyze by validated HPLC method G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Rebaudioside Solubility

G cluster_0 Solvent Properties cluster_1 Physical Conditions cluster_2 Compound Characteristics Solubility Rebaudioside Solubility Polarity Polarity Polarity->Solubility Mixtures Solvent Mixtures Mixtures->Solubility Temperature Temperature Temperature->Solubility pH pH pH->Solubility PhysicalForm Physical Form (Amorphous/Crystalline) PhysicalForm->Solubility OtherSolutes Presence of other solutes OtherSolutes->Solubility

Caption: Key factors that influence the solubility of rebaudioside compounds.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the current scientific literature, this guide provides a robust framework for researchers and drug development professionals. By leveraging the available qualitative data for this compound, the extensive quantitative data for related rebaudiosides, and the detailed experimental protocols, scientists can effectively approach the formulation and analysis of this promising natural sweetener. Further research is warranted to establish the precise solubility of this compound in a range of pharmaceutically and industrially relevant solvents.

References

The Enigmatic Sweetness: Unraveling the Natural Occurrence and Concentration of Rebaudioside O in Stevia rebaudiana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rebaudioside O, a minor yet highly glucosylated steviol glycoside found in the leaves of Stevia rebaudiana, is gaining attention within the scientific community for its potential role in the complex sweetness profile of stevia extracts. As a hepta-glycosidic diterpenoid, its intricate structure contributes to a nuanced taste profile that is of significant interest for the development of next-generation natural sweeteners. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence, concentration, and biosynthesis of this compound, alongside detailed experimental protocols for its analysis.

Natural Occurrence and Concentration

This compound is naturally present in the leaves of Stevia rebaudiana, albeit at significantly lower concentrations than the major steviol glycosides, such as Stevioside and Rebaudioside A. Quantitative data on its prevalence is limited, with much of the existing research focusing on the more abundant glycosides. However, emerging data from the development of new stevia cultivars highlight the potential for higher yields of this minor glycoside.

A key piece of evidence comes from a patent for a new Stevia rebaudiana cultivar, which reports a relative concentration of this compound of at least 0.8% in the dried leaves. This suggests that through selective breeding, the natural abundance of this compound can be significantly enhanced, opening avenues for its commercial extraction and utilization.

Table 1: Quantitative Data on this compound Concentration in Stevia rebaudiana Leaves

Stevia Cultivar/VarietyThis compound Concentration (% of dry leaf weight)Analytical MethodReference
Proprietary Cultivar≥ 0.8%Not SpecifiedPatent Document
Further research is required to quantify this compound levels in other commercially available stevia cultivars.

Biosynthesis of this compound: A Highly Glucosylated Pathway

The biosynthesis of steviol glycosides originates from the diterpenoid pathway, leading to the formation of the central aglycone, steviol. A series of subsequent glycosylation steps, catalyzed by a cascade of UDP-glycosyltransferases (UGTs), are responsible for the vast diversity of steviol glycosides found in the stevia leaf.

While the enzymatic steps leading to the major glycosides like Stevioside and Rebaudioside A are relatively well-characterized, the precise sequence of UGTs and their specific activities in the formation of highly glucosylated molecules like this compound are still under active investigation. It is hypothesized that a specific set of UGTs are responsible for adding the additional glucose moieties to the steviol backbone, ultimately leading to the complex structure of this compound. The identification and characterization of these specific UGTs are critical for the potential biotechnological production of this compound.

Steviol_Glycoside_Biosynthesis GGP Geranylgeranyl Diphosphate Steviol Steviol GGP->Steviol Multiple Steps Steviolmonoside Steviolmonoside Steviol->Steviolmonoside UGT Steviolbioside Steviolbioside Steviolmonoside->Steviolbioside UGT Stevioside Stevioside Steviolbioside->Stevioside UGT Rebaudioside_A Rebaudioside A Stevioside->Rebaudioside_A UGT Intermediates Further Glucosylated Intermediates Rebaudioside_A->Intermediates Multiple UGTs Rebaudioside_O This compound Intermediates->Rebaudioside_O Specific UGT(s)

Figure 1: Generalized biosynthetic pathway of steviol glycosides, highlighting the putative steps leading to this compound.

Experimental Protocols

The accurate quantification of minor steviol glycosides like this compound requires sensitive and specific analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

Protocol: Quantification of this compound in Stevia Leaves by LC-MS/MS

1. Sample Preparation: Extraction of Steviol Glycosides

  • Objective: To extract steviol glycosides from dried stevia leaves.

  • Materials:

    • Dried and finely ground Stevia rebaudiana leaves

    • 70% (v/v) Ethanol in deionized water

    • Ultrasonic bath

    • Centrifuge

    • 0.45 µm syringe filters

  • Procedure:

    • Weigh 1.0 g of powdered stevia leaves into a 50 mL centrifuge tube.

    • Add 20 mL of 70% ethanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath at 60°C for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process (steps 2-6) on the pellet with another 20 mL of 70% ethanol to ensure complete extraction.

    • Combine the supernatants from both extractions.

    • Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Separation and Mass Spectrometric Detection

  • Objective: To separate and quantify this compound using LC-MS/MS.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20-50% B

      • 15-18 min: 50-90% B

      • 18-20 min: 90% B

      • 20.1-25 min: 20% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example - Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI), negative mode

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound need to be determined using a pure standard.

3. Data Analysis and Quantification

  • A standard curve for this compound should be prepared using a certified reference standard at a minimum of five concentration levels.

  • The concentration of this compound in the stevia leaf extract is determined by comparing the peak area of the analyte to the standard curve.

  • Results should be expressed as a percentage of the dry weight of the stevia leaves.

Rebaudioside_O_Analysis_Workflow Start Dried Stevia Leaves Grinding Grinding Start->Grinding Extraction Ultrasonic Extraction (70% Ethanol, 60°C) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration LC_MS_Analysis LC-MS/MS Analysis Filtration->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Result This compound Concentration Data_Processing->Result

Figure 2: Workflow for the extraction and analysis of this compound from Stevia leaves.

Future Outlook

The study of minor steviol glycosides like this compound is a rapidly evolving field. Future research should focus on:

  • Comprehensive Quantification: A systematic analysis of this compound content across a wide range of Stevia rebaudiana cultivars and geographical origins is needed to establish a baseline for its natural variation.

  • Biosynthetic Pathway Elucidation: The identification and functional characterization of the specific UDP-glycosyltransferases involved in the final glycosylation steps to produce this compound will be crucial for metabolic engineering and biotechnological production.

  • Sensory and Pharmacological Profiling: In-depth studies are required to fully understand the sensory properties and potential bioactivities of purified this compound, which will inform its application in the food and pharmaceutical industries.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound. As our understanding of this complex molecule grows, so too will its potential to contribute to the development of novel, natural, and healthy sweetening solutions.

physical and chemical characteristics of Rebaudioside O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside O is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. As a member of the steviol glycoside family, it is a natural, non-caloric high-intensity sweetener. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, including its chemical structure, molecular formula, and molecular weight. Due to the limited availability of specific experimental data for this compound, this guide also presents data for closely related and well-studied steviol glycosides, such as Rebaudioside A, to provide a comparative context. Methodologies for the isolation, purification, and characterization of steviol glycosides are detailed, offering a framework for researchers working with these compounds. Additionally, a potential signaling pathway for the biological activity of steviol glycosides is proposed based on existing research on related molecules.

Chemical and Physical Characteristics

Table 1: Core Chemical and Physical Properties of this compound

PropertyValueSource
Appearance White to off-white solidMedChemExpress[1]
Molecular Formula C₆₂H₁₀₀O₃₇PubChem[2]
Molecular Weight 1437.44 g/mol MedChemExpress[1]
CAS Number 1220616-48-7MedChemExpress[1]

Table 2: Comparative Physical Properties of Steviol Glycosides

PropertyThis compoundRebaudioside AStevioside
Melting Point (°C) Data not available242 - 244[3][4]196 - 198[5]
Specific Rotation ([α]D) Data not available-29.4° (anhydrous)-34.2°
Solubility

Specific quantitative solubility data for this compound in a range of solvents and temperatures is limited. However, it is reported to be soluble in dimethyl sulfoxide (DMSO).

Table 3: Solubility of this compound

SolventSolubilitySource
DMSO ≥ 50 mg/mLMedChemExpress[1]
Water Data not available
Ethanol Data not available
Methanol Data not available

For context, Rebaudioside A is poorly soluble in water and ethanol, with its solubility being temperature-dependent.[4][6][7] Solvent mixtures, such as ethanol-water, have been shown to enhance the solubility of steviol glycosides like Rebaudioside A and Stevioside.[4][6][7]

Stability

Specific stability studies on this compound concerning pH and temperature are not widely published. However, the stability of other steviol glycosides, such as Rebaudioside A and Rebaudioside M, has been investigated. Generally, steviol glycosides are relatively stable under the pH and temperature conditions found in many food and beverage applications.[8][9][10][11] For instance, Rebaudioside M is reported to be most stable in a pH range of 4-8 and less stable below pH 2, with stability decreasing as temperature increases.[9]

Experimental Protocols

Isolation and Purification of Steviol Glycosides

The general workflow for isolating and purifying steviol glycosides from Stevia rebaudiana leaves involves extraction, clarification, and purification steps.

G cluster_extraction Extraction cluster_clarification Clarification cluster_purification Purification stevia_leaves Dried Stevia Leaves extraction Hot Water Extraction stevia_leaves->extraction crude_extract Crude Aqueous Extract extraction->crude_extract filtration Filtration / Centrifugation crude_extract->filtration clarified_extract Clarified Extract filtration->clarified_extract adsorption_resin Adsorption Resin Chromatography clarified_extract->adsorption_resin elution Ethanol Elution adsorption_resin->elution crystallization Crystallization elution->crystallization purified_glycosides Purified Steviol Glycosides (including this compound) crystallization->purified_glycosides

Figure 1: General workflow for the isolation and purification of steviol glycosides.

Methodology:

  • Extraction: Dried and crushed leaves of Stevia rebaudiana are extracted with hot water.[12]

  • Clarification: The crude extract undergoes centrifugation and filtration to remove plant debris and other insoluble materials.[12]

  • Purification: The clarified extract is passed through an adsorption resin to capture the steviol glycosides. The glycosides are then eluted with ethanol.[12]

  • Crystallization: The ethanolic eluate is concentrated, and the steviol glycosides are crystallized. This step can be repeated to achieve higher purity.[12]

  • Chromatographic Separation: Individual steviol glycosides, including the minor component this compound, can be separated and isolated using techniques like High-Performance Liquid Chromatography (HPLC).[5][13][14][15]

Structural Characterization

The definitive structural elucidation of this compound was achieved through extensive 1D and 2D NMR studies.[2][16] While the complete spectral data is found in the primary literature, the general approach is as follows:

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as pyridine-d₅.

  • Data Acquisition: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.[3][17][18][19]

  • Spectral Analysis: The chemical shifts and coupling constants of the protons and carbons are assigned based on the correlations observed in the 2D spectra to determine the connectivity of the sugar units and their attachment to the steviol core.[3][17][18][19]

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to confirm the sequence and branching of the sugar moieties.[8][20][21][22][23]

  • Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of steviol glycosides, typically in negative ion mode.[8]

  • Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum reveals the sequential loss of sugar residues, allowing for the characterization of the glycosidic linkages.[20][21][22][23] PubChem reports LC-MS data for this compound showing a precursor ion [M-H]⁻ at m/z 1435.0.[2]

Biological Activity and Signaling Pathways

Direct studies on the biological activity and specific signaling pathways of this compound are limited. However, research on other steviol glycosides, particularly Rebaudioside A, provides insights into their potential mechanisms of action, primarily related to taste perception.

Steviol glycosides are known to interact with the sweet taste receptor, a heterodimer of T1R2 and T1R3, to elicit a sweet taste.[24][25] The characteristic bitter aftertaste of some steviol glycosides is mediated by their interaction with bitter taste receptors, specifically TAS2R4 and TAS2R14.[1][26]

Furthermore, recent studies suggest that steviol glycosides can modulate the activity of the TRPM5 ion channel, which is involved in the downstream signaling of both sweet and bitter taste receptors.[24][25] This modulation may also play a role in other physiological effects, such as the potentiation of glucose-induced insulin secretion.[12]

G cluster_receptor Taste Receptor Interaction cluster_signaling Intracellular Signaling Cascade cluster_perception Taste Perception RebO This compound (or other steviol glycosides) T1R2_T1R3 Sweet Receptor (T1R2/T1R3) RebO->T1R2_T1R3 TAS2R4_14 Bitter Receptors (TAS2R4, TAS2R14) RebO->TAS2R4_14 G_protein G-protein activation (Gustducin) T1R2_T1R3->G_protein TAS2R4_14->G_protein PLCb2 PLCβ2 activation G_protein->PLCb2 IP3_DAG ↑ IP3 & DAG PLCb2->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Sweet_taste Sweet Taste Neurotransmitter->Sweet_taste Bitter_taste Bitter Aftertaste Neurotransmitter->Bitter_taste

Figure 2: Hypothetical signaling pathway for taste perception of steviol glycosides like this compound.

Conclusion

This compound is a structurally complex minor steviol glycoside with potential as a natural high-intensity sweetener. While its basic chemical identity has been established through modern spectroscopic techniques, a comprehensive profile of its physical properties, such as melting point, specific rotation, and detailed solubility, remains to be fully characterized in publicly accessible literature. Similarly, specific data on its stability under various conditions and its unique biological activities are yet to be extensively studied. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the fields of natural products chemistry, food science, and drug development who are interested in further investigating the properties and potential applications of this compound and other minor steviol glycosides. Future research should focus on filling the existing data gaps to fully unlock the potential of this natural sweetener.

References

The Uncharted Territory of Rebaudioside O: A Technical Guide to Its Putative Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available scientific literature exists concerning the specific preliminary biological activities of Rebaudioside O. This technical guide, therefore, aims to provide a comprehensive framework for researchers, scientists, and drug development professionals by summarizing the well-documented biological activities of closely related steviol glycosides, primarily Rebaudioside A and Stevioside. The presented data on these analogous compounds offers a foundational understanding of the potential, yet unconfirmed, pharmacological landscape of this compound.

Overview of Steviol Glycoside Biological Activities

Steviol glycosides, a class of natural sweeteners extracted from the leaves of Stevia rebaudiana, have garnered significant scientific interest beyond their sweetening properties. Extensive research on major constituents like Stevioside and Rebaudioside A has revealed a spectrum of pharmacological effects. These activities are largely attributed to the common aglycone, steviol, which is formed upon metabolism by gut microbiota.[1][2] The primary reported biological activities for this class of compounds include anti-diabetic, anti-hypertensive, anti-inflammatory, and antioxidant effects.[1][3]

Quantitative Data on the Biological Activity of Major Steviol Glycosides

While specific quantitative data for this compound is not available in the current body of scientific literature, the following tables summarize key findings for the most studied steviol glycosides. This information provides a valuable reference for potential experimental design and hypothesis generation for this compound.

Table 1: Anti-Diabetic and Related Activities of Steviol Glycosides

CompoundAssayCell Line/ModelKey FindingsReference
Rebaudioside AInsulin SecretionIsolated mouse isletsStimulated insulin secretion in a glucose-dependent manner.[4]
Rebaudioside AGLP-1 ReleaseMurine STC-1 and human HuTu-80 enteroendocrine cellsStimulated GLP-1 release in a concentration-dependent manner.[4]
SteviosideAnti-hyperglycemicDiabetic Goto-Kakizaki ratsDiminished glucose response and increased insulin response.[1]

Table 2: Anti-Inflammatory and Antioxidant Activities of Steviol Glycosides

CompoundAssayKey FindingsReference
Stevia Extracts (containing various glycosides)DPPH radical scavengingExtracts exhibited significant free radical scavenging activity.[5]
Stevia Extracts (containing various glycosides)Antibacterial activityDemonstrated mild to moderate activity against Gram-positive and Gram-negative bacteria.[5]

Experimental Protocols for Key Bioassays

The following are detailed methodologies for key experiments that have been instrumental in elucidating the biological activities of major steviol glycosides. These protocols can serve as a template for the investigation of this compound.

In Vitro Insulin Secretion Assay from Isolated Mouse Islets

Objective: To determine the effect of a test compound on insulin secretion from pancreatic islets in the presence of varying glucose concentrations.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas, followed by purification using a density gradient.

  • Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.

  • Insulin Secretion Assay:

    • Groups of islets are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 3.3 mM) for 1-2 hours.

    • The islets are then incubated for 1-2 hours in KRBB containing various glucose concentrations (e.g., 3.3, 8.3, and 16.7 mM) with or without different concentrations of the test compound (e.g., Rebaudioside A).

    • The supernatant is collected after the incubation period.

  • Insulin Measurement: The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Insulin secretion is normalized to the islet number or protein content and expressed as a fold change relative to the control group.

In Vitro GLP-1 Release Assay from Enteroendocrine Cells

Objective: To assess the ability of a test compound to stimulate the release of glucagon-like peptide-1 (GLP-1) from an enteroendocrine cell line.

Methodology:

  • Cell Culture: A suitable enteroendocrine cell line (e.g., murine STC-1 or human NCI-H716) is cultured to confluence in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Secretion Assay:

    • Cells are washed and pre-incubated in a serum-free medium or a balanced salt solution for 1-2 hours.

    • The cells are then incubated for 1-2 hours with the test compound at various concentrations.

    • The cell culture supernatant is collected.

  • GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is determined using a commercially available ELISA kit.

  • Data Analysis: GLP-1 release is expressed as a percentage of the control or as a fold increase over the basal release.

Visualizing a Potential Mechanism of Action: Steviol Glycoside-Induced Insulin Secretion

The following diagram illustrates the proposed signaling pathway for stevioside- and rebaudioside A-induced insulin secretion from pancreatic β-cells. It is hypothesized that this compound might share a similar mechanism.

insulin_secretion_pathway Rebaudioside Rebaudioside A / Stevioside TRPM5 TRPM5 Channel Rebaudioside->TRPM5 Activates Depolarization Membrane Depolarization TRPM5->Depolarization Ca_influx Ca²⁺ Influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_Vesicles Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Proposed signaling pathway for Rebaudioside A and Stevioside-induced insulin secretion.

Experimental Workflow for Bioactivity Screening

The diagram below outlines a general workflow for the preliminary biological screening of a novel compound like this compound, based on the known activities of related molecules.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Data Analysis & Lead Identification cluster_2 In Vivo Validation Compound This compound Insulin_Secretion Insulin Secretion Assay (e.g., INS-1E cells, Islets) Compound->Insulin_Secretion GLP1_Release GLP-1 Release Assay (e.g., STC-1 cells) Compound->GLP1_Release Anti_Inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Compound->Anti_Inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ORAC) Compound->Antioxidant Data_Analysis Quantitative Data Analysis (IC50, EC50) Insulin_Secretion->Data_Analysis GLP1_Release->Data_Analysis Anti_Inflammatory->Data_Analysis Antioxidant->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Animal_Model Animal Model of Disease (e.g., Diabetic mice) Hit_Identification->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing

Caption: A generalized experimental workflow for screening the biological activity of this compound.

Conclusion and Future Directions

The existing scientific literature provides a strong foundation for hypothesizing the potential biological activities of this compound. Based on the activities of other major steviol glycosides, it is plausible that this compound may possess anti-diabetic, anti-hypertensive, anti-inflammatory, and antioxidant properties. However, a significant knowledge gap remains, and dedicated research is imperative to elucidate the specific pharmacological profile of this particular steviol glycoside. Future studies should focus on in vitro screening to determine its effects on key cellular pathways, followed by in vivo studies to validate any promising activities. Such research will be crucial in determining the potential of this compound as a novel therapeutic agent.

References

Spectroscopic and Structural Elucidation of Rebaudioside O: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rebaudioside O, a minor steviol glycoside isolated from the leaves of Stevia rebaudiana Bertoni. The structural characterization of this heptapyranosyl diterpene glycoside was achieved through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[1][2]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirmed the molecular formula of this compound as C₅₆H₉₀O₃₃. The observed mass-to-charge ratio was consistent with the calculated value, supporting the proposed structure.

ParameterValueReference
Molecular FormulaC₅₆H₉₀O₃₃[1][2]
Calculated Mass [M+Na]⁺1297.5259[1][2]
Observed Mass [M+Na]⁺1297.5265[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The complete ¹H and ¹³C NMR assignments for this compound were achieved through a combination of 1D and 2D NMR experiments, including COSY, HMQC, and HMBC.[1][2] The data, acquired in pyridine-d₅, are presented below.

¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)
PositionChemical Shift (δ ppm)PositionChemical Shift (δ ppm)
Steviol Moiety Sugar Moiety I
140.51'95.9
219.42'79.2
338.13'87.1
444.24'70.1
557.35'78.0
622.36'62.9
741.6Sugar Moiety II
841.11''104.5
950.82''83.1
1039.83''87.9
1120.74''71.4
1237.55''78.2
1391.86''62.5
1447.5Sugar Moiety III
1548.21'''105.8
16155.92'''75.8
17104.23'''78.4
1828.34'''71.8
19176.95'''78.1
2016.16'''63.0
Sugar Moiety IV Sugar Moiety V
1''''102.81'''''104.8
2''''82.52'''''75.5
3''''78.63'''''86.2
4''''71.64'''''72.0
5''''78.35'''''77.9
6''''62.86'''''62.6
Sugar Moiety VI Sugar Moiety VII
1''''''105.41'''''''106.9
2''''''75.32'''''''72.8
3''''''78.53'''''''72.9
4''''''71.94'''''''74.5
5''''''78.05'''''''70.0
6''''''62.76'''''''18.7
¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)
PositionChemical Shift (δ ppm, J in Hz)PositionChemical Shift (δ ppm, J in Hz)
Steviol Moiety Sugar Moiety I
1a0.95 m1'6.21 d (8.1)
1b1.89 m2'4.41 m
2a1.65 m3'4.35 m
2b2.25 m4'4.13 m
3a1.15 m5'3.61 m
3b2.38 m6'a4.13 m
51.12 d (12.4)6'b4.35 m
6a2.29 mSugar Moiety II
6b2.45 m1''4.97 d (7.8)
7a1.45 m2''4.05 m
7b1.68 m3''4.25 m
91.28 m4''4.01 m
11a1.75 m5''3.85 m
11b1.95 m6''a4.25 m
12a1.85 m6''b4.45 m
12b1.98 mSugar Moiety III
14a2.15 d (12.2)1'''5.38 d (7.9)
14b2.65 d (12.2)2'''4.15 m
15a2.05 d (16.0)3'''4.28 m
15b2.21 d (16.0)4'''4.11 m
17a5.12 s5'''3.95 m
17b5.85 s6'''a4.28 m
181.25 s6'''b4.48 m
201.58 sSugar Moiety IV
Sugar Moiety V 1''''6.16 d (1.5)
1'''''5.04 d (7.8)2''''4.85 m
2'''''4.11 m3''''4.51 m
3'''''4.21 m4''''4.15 m
4'''''4.05 m5''''4.65 m
5'''''3.88 m6''''1.65 d (6.1)
6'''''a4.21 mSugar Moiety VI
6'''''b4.38 m1''''''5.49 d (7.9)
Sugar Moiety VII 2''''''4.18 m
1'''''''5.69 d (7.8)3''''''4.31 m
2'''''''4.25 m4''''''4.15 m
3'''''''4.28 m5''''''3.98 m
4'''''''4.15 m6''''''a4.31 m
5'''''''3.91 m6''''''b4.51 m
6'''''''a4.28 m
6'''''''b4.45 m

Experimental Protocols

General

Melting points were determined using an SRS OptiMelt MPA 100 instrument and are uncorrected. Optical rotations were measured on a Rudolph Autopol V polarimeter. Infrared (IR) spectra were recorded on a Perkin-Elmer 400 Fourier Transform Infrared (FT-IR) Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

NMR Spectroscopy

NMR spectra were acquired on a Varian Unity Plus 600 MHz instrument. The samples were dissolved in pyridine-d₅ (C₅D₅N), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The residual solvent signals at δH 7.19, 7.55, and 8.71, and δC 123.5, 135.5, and 149.9 were used as internal standards. Standard pulse sequences were utilized for 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were obtained in the positive ion mode using a Waters Premier Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

Workflow for Isolation and Characterization of this compound

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from the commercial extract of Stevia rebaudiana.

RebaudiosideO_Workflow extract Commercial Stevia rebaudiana Extract chromatography Preparative HPLC extract->chromatography Purification isolation Isolation of This compound chromatography->isolation nmr NMR Spectroscopy (1D and 2D) isolation->nmr Spectroscopic Analysis ms High-Resolution Mass Spectrometry isolation->ms Spectroscopic Analysis structure Structure Elucidation of this compound nmr->structure ms->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Rebaudioside O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside O is a minor steviol glycoside found in the leaves of specific cultivars of Stevia rebaudiana. Like other steviol glycosides, it is a natural, non-caloric sweetener with significant potential in the food, beverage, and pharmaceutical industries. Its basic structure consists of a steviol aglycone core to which glucose units are attached. The unique arrangement and number of these sugar moieties distinguish this compound from other steviol glycosides and influence its sweetness profile and other physicochemical properties.

These application notes provide a comprehensive overview of the techniques and methodologies for the extraction and purification of this compound from Stevia rebaudiana leaves. While specific, optimized protocols for this compound are not extensively documented in publicly available literature, this guide offers detailed, adaptable protocols based on established methods for the separation of minor steviol glycosides.

General Workflow for this compound Extraction and Purification

The overall process for obtaining pure this compound involves a multi-step approach that begins with the extraction of total steviol glycosides from the plant material, followed by a series of purification steps to isolate the minor glycoside of interest.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Stevia Leaves Stevia Leaves Drying & Grinding Drying & Grinding Stevia Leaves->Drying & Grinding Solvent Extraction Solvent Extraction Drying & Grinding->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Initial Purification Initial Purification Crude Extract->Initial Purification Chromatography Chromatography Initial Purification->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound

Caption: General workflow for the extraction and purification of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₆₂H₁₀₀O₃₇
Molecular Weight1437.44 g/mol
CAS Number1220616-48-7
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO
Table 2: Relative Concentration of Minor Steviol Glycosides in Novel Stevia rebaudiana Cultivars
Steviol GlycosideRelative Concentration (%) in "HSG-Extract"
This compound≥ 0.8
Rebaudioside N≥ 1.6
Rebaudioside M≥ 1.4
Rebaudioside E≥ 1.0
Rebaudioside D≥ 2.4

Data sourced from patent literature describing novel cultivars (814011, 807086, 817096). The "HSG-Extract" is an aqueous extract from the dried leaves of these cultivars.

Experimental Protocols

Protocol 1: Extraction of Total Steviol Glycosides from Stevia rebaudiana Leaves

This protocol describes a general method for obtaining a crude extract rich in steviol glycosides.

1. Materials and Equipment:

  • Dried leaves of a high this compound-containing Stevia rebaudiana cultivar (e.g., Morita or specific patented cultivars)

  • Grinder or mill

  • Extraction vessel (e.g., stirred tank reactor)

  • Filtration system (e.g., vacuum filtration with Buchner funnel)

  • Rotary evaporator

  • Solvents: Distilled water, ethanol, or methanol

2. Procedure:

  • Preparation of Plant Material: Dry the Stevia rebaudiana leaves at 50-60°C to a constant weight. Grind the dried leaves into a fine powder (approximately 40-60 mesh).

  • Solvent Extraction:

    • Hot Water Extraction: Mix the powdered leaves with distilled water in a 1:10 to 1:15 (w/v) ratio. Heat the mixture to 60-80°C and stir for 1-2 hours.

    • Solvent Extraction: Alternatively, use 70% (v/v) ethanol or methanol in water at a similar ratio and extract at room temperature with stirring for 2-4 hours.

  • Filtration: Separate the solid plant material from the liquid extract by filtration. Wash the residue with a small amount of the extraction solvent to maximize recovery.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude steviol glycoside syrup.

  • Drying: Dry the concentrated syrup to a powder using a spray dryer or by lyophilization.

Protocol 2: Initial Purification using Macroporous Adsorbent Resins

This step aims to remove pigments, salts, and other impurities from the crude extract.

1. Materials and Equipment:

  • Crude steviol glycoside extract

  • Macroporous adsorbent resin (e.g., Amberlite XAD series, Diaion HP-20)

  • Chromatography column

  • Peristaltic pump

  • Solvents: Deionized water, ethanol

2. Procedure:

  • Resin Preparation: Pack the chromatography column with the chosen macroporous resin and wash thoroughly with ethanol followed by deionized water to remove any preservatives and fines.

  • Loading: Dissolve the crude extract in deionized water to a concentration of 5-10% (w/v). Load the solution onto the prepared column at a flow rate of 1-2 bed volumes per hour (BV/h).

  • Washing: Wash the column with 2-3 BV of deionized water to remove unretained impurities.

  • Elution: Elute the adsorbed steviol glycosides with 3-5 BV of 70-95% (v/v) ethanol.

  • Concentration: Collect the eluate and concentrate it to dryness using a rotary evaporator to obtain a purified total steviol glycoside (TSG) extract.

Resin_Purification_Workflow Crude Extract Solution Crude Extract Solution Column Loading Column Loading Crude Extract Solution->Column Loading Washing (Water) Washing (Water) Column Loading->Washing (Water) Elution (Ethanol) Elution (Ethanol) Washing (Water)->Elution (Ethanol) Purified TSG Extract Purified TSG Extract Elution (Ethanol)->Purified TSG Extract

Caption: Workflow for initial purification using macroporous adsorbent resins.

Protocol 3: Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the fine purification of this compound from the TSG extract. Method development and optimization will be necessary.

1. Materials and Equipment:

  • Purified TSG extract

  • Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Preparative reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column

  • Solvents: Acetonitrile (HPLC grade), water (HPLC grade), and additives like formic acid or acetic acid for pH adjustment.

2. Suggested Starting HPLC Conditions (Reversed-Phase):

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 20-40% B over 30-40 minutes. The gradient will need to be optimized based on the separation of other minor glycosides.

  • Flow Rate: 15-25 mL/min (will depend on column dimensions)

  • Detection: UV at 210 nm

  • Injection Volume: Load a concentrated solution of the TSG extract in the initial mobile phase.

3. Procedure:

  • Sample Preparation: Dissolve the purified TSG extract in the initial mobile phase composition. Filter the solution through a 0.45 µm filter.

  • Method Development: Initially, perform analytical scale HPLC to determine the retention time of this compound relative to other glycosides. Use this information to optimize the preparative gradient.

  • Preparative Run: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the elution of the this compound peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Concentration: Pool the high-purity fractions and remove the solvent using a rotary evaporator.

Protocol 4: Crystallization of Purified this compound

Crystallization can be used as a final polishing step to achieve high purity.

1. Materials and Equipment:

  • Purified this compound from HPLC

  • Crystallization vessel

  • Solvents: Methanol, ethanol, or a mixture of alcohol and water

  • Filtration apparatus

2. Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent, such as aqueous methanol or ethanol.

  • Cooling: Slowly cool the solution to induce crystallization. Seeding with a small crystal of pure this compound can facilitate this process.

  • Maturation: Allow the crystals to grow at a low temperature (e.g., 4°C) for several hours to days.

  • Isolation: Separate the crystals from the mother liquor by filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Concluding Remarks

The extraction and purification of this compound present a challenge due to its low abundance in Stevia rebaudiana leaves compared to major glycosides like Stevioside and Rebaudioside A. The protocols provided herein offer a robust framework for researchers to develop a tailored process for isolating this minor steviol glycoside. Success will depend on the selection of appropriate plant material, careful optimization of extraction parameters, and systematic development of chromatographic separation methods. The use of advanced analytical techniques such as HPLC-MS will be invaluable for the identification and quantification of this compound throughout the purification process.

Application Notes and Protocols for the Determination of Rebaudioside O Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside O is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As a member of the steviol glycoside family, it is utilized as a high-intensity, low-calorie sweetener in the food, beverage, and pharmaceutical industries. The purity of this compound is a critical quality attribute that ensures its safety, efficacy, and desired sensory profile. This document provides detailed analytical methods and protocols for the determination of this compound purity, primarily focusing on High-Performance Liquid Chromatography (HPLC), a widely accepted and robust analytical technique for the analysis of steviol glycosides.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of steviol glycosides, including this compound. The method's high resolution and sensitivity allow for the separation and quantification of individual glycosides from a complex mixture.

Principle

The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically acetonitrile and an aqueous buffer. The separation is based on the differential partitioning of the steviol glycosides between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector at a wavelength of 210 nm, where the steviol glycoside backbone exhibits absorbance.

Experimental Protocol: HPLC Analysis of this compound

This protocol is adapted from validated methods for other minor steviol glycosides, such as Rebaudioside D, and is expected to be suitable for the analysis of this compound.[1] Method validation for this compound specifically is recommended.

1. Materials and Reagents

  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Sodium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and 10 mM Sodium Phosphate Buffer (pH 2.6) in a ratio of 32:68 (v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 40 °C
Detection Wavelength 210 nm[1][2]
Injection Volume 10 µL
Run Time Approximately 20 minutes (or until all relevant peaks have eluted)

4. Preparation of Solutions

  • Mobile Phase (10 mM Sodium Phosphate Buffer, pH 2.6): Dissolve an appropriate amount of sodium phosphate monobasic in HPLC grade water to make a 10 mM solution. Adjust the pH to 2.6 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing acetonitrile and the prepared buffer in the specified ratio (32:68 v/v). Degas the mobile phase by sonication before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected range of the sample (e.g., 50, 100, 200, 400, 600 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solution.

  • After each injection, run the HPLC system for the specified run time.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the purity of the this compound sample using the calibration curve.

Data Presentation and Analysis

The purity of this compound is determined by calculating the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram (Area Percent method) or by using an external standard calibration.

Table 1: Illustrative HPLC Data for this compound Purity Analysis

ParameterValue
Retention Time (RT) of this compound ~ 8 - 12 min (estimated)
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) ~ 5 µg/mL (estimated)
Limit of Quantification (LOQ) ~ 15 µg/mL (estimated)
Recovery 98 - 102%
Precision (%RSD) < 2%

Note: The retention time for this compound is an estimation based on the behavior of similar steviol glycosides. The actual retention time may vary depending on the specific HPLC system and column used.

Calculation of Purity (using External Standard Method):

The concentration of this compound in the sample is calculated from the linear regression equation of the calibration curve:

y = mx + c

Where:

  • y is the peak area of this compound in the sample

  • m is the slope of the calibration curve

  • x is the concentration of this compound in the sample

  • c is the y-intercept of the calibration curve

The purity of the sample is then calculated as:

Purity (%) = (Concentration of this compound in sample / Initial concentration of sample) x 100

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the determination of this compound purity by HPLC.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solutions inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->inject_std inject_std->inject_sample gen_calib Generate Calibration Curve inject_std->gen_calib integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Purity gen_calib->calculate integrate->calculate

Caption: HPLC workflow for this compound purity analysis.

Alternative and Confirmatory Methods

While HPLC-UV is the primary method for routine purity analysis, other techniques can be used for confirmation or for more detailed characterization.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for the simultaneous analysis of multiple steviol glycosides and can serve as a rapid screening method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher selectivity and sensitivity and can be used to confirm the identity of this compound and to identify and quantify impurities at very low levels.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a reference standard for the analyte of interest and can be used to accurately determine the purity of this compound reference materials.

Conclusion

The determination of this compound purity is essential for ensuring the quality and safety of this high-intensity sweetener. The HPLC method detailed in this application note provides a robust and reliable approach for routine analysis. It is recommended that the method be fully validated for the specific matrix and instrumentation used. For confirmatory analysis and detailed impurity profiling, the use of complementary techniques such as LC-MS and qNMR is advised.

References

Application Notes and Protocols for Rebaudioside O as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside O is a steviol glycoside found in the leaves of the Stevia rebaudiana plant, which is utilized as a high-intensity, non-caloric sweetener. As with other steviol glycosides, its purity and accurate quantification are critical for quality control in food, beverage, and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation and quantification of this compound. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis.

While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, a generalized HPLC method can be adapted from established methods for other steviol glycosides such as Rebaudioside A and Rebaudioside D. The following protocols are based on these established methods and should be optimized and validated for the specific laboratory conditions and matrices.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound

This method is a generalized protocol for the isocratic HPLC analysis of this compound.

a. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Sodium phosphate buffer (10 mmol/L, pH 2.6) or Ammonium acetate buffer

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

b. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 500 µg/mL.

c. Sample Preparation:

  • For stevia extracts or final products, accurately weigh a sample amount expected to contain this compound within the calibration range.

  • Dissolve the sample in methanol or a suitable solvent mixture and sonicate for 15-20 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

d. Chromatographic Conditions: The following conditions are a starting point and may require optimization.

ParameterRecommended Setting
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 10 mmol/L Sodium Phosphate Buffer (pH 2.6) (32:68, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detection UV at 210 nm
Run Time Approximately 50 minutes (retention time for this compound may be long)

e. Method Validation Parameters (Hypothetical): The following table presents typical performance characteristics that should be established during method validation.

ParameterExpected Range/Value
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 5 - 15 µg/mL
Limit of Quantification (LOQ) 15 - 50 µg/mL
Accuracy (% Recovery) 95% - 105%
Precision (%RSD) < 2%
Retention Time (approx.) 40 - 45 min

Disclaimer: The quantitative data presented in the table are hypothetical and represent typical values for HPLC analysis of steviol glycosides. Actual values must be determined through a comprehensive method validation study for this compound.

Data Presentation

Table 1: Summary of Generalized HPLC Method Parameters for this compound Analysis

ParameterValue/Condition
Instrument High-Performance Liquid Chromatograph
Detector UV-Vis or Diode Array Detector
Wavelength 210 nm
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 10 mmol/L Sodium Phosphate Buffer, pH 2.6 (32:68, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Reference Standard This compound (purity ≥95%)
Concentration Range 10 - 500 µg/mL

Visualizations

Metabolic Pathway of this compound

Steviol glycosides, including this compound, are not metabolized in the upper gastrointestinal tract. Instead, they are hydrolyzed by the gut microflora in the colon to a common aglycone, steviol. Steviol is then absorbed and metabolized in the liver to steviol glucuronide, which is excreted in the urine.[1][2][3]

cluster_gut Gut Lumen (Colon) cluster_liver Liver cluster_excretion Excretion RebO This compound Steviol Steviol RebO->Steviol Hydrolysis by Gut Microflora Steviol_abs Absorbed Steviol Steviol->Steviol_abs Absorption Steviol_gluc Steviol Glucuronide Steviol_abs->Steviol_gluc Glucuronidation Urine Urine Steviol_gluc->Urine Excretion

Caption: Metabolic pathway of this compound in humans.

Experimental Workflow for this compound Quantification

The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound using a reference standard.

start Start prep_std Prepare this compound Reference Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample->hplc_analysis data_acq Data Acquisition (Chromatograms) hplc_analysis->data_acq cal_curve Generate Calibration Curve from Standards data_acq->cal_curve quant Quantify this compound in Sample data_acq->quant cal_curve->quant report Report Results quant->report

Caption: Experimental workflow for quantifying this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of Rebaudioside O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside O, a highly glycosylated steviol glycoside found in the leaves of Stevia rebaudiana, represents a frontier in the development of natural, high-intensity sweeteners. Its complex structure, featuring seven glucose units, contributes to a superior taste profile with minimal bitterness compared to more abundant steviol glycosides like stevioside and Rebaudioside A. The enzymatic synthesis of such complex glycosides offers a promising avenue for their sustainable and scalable production, overcoming the limitations of low natural abundance and challenging purification from plant extracts.

This document provides a detailed protocol for the enzymatic synthesis of a closely related, highly glycosylated steviol glycoside, Rebaudioside D, as a representative model for the production of complex rebaudiosides like this compound. The synthesis of this compound follows a similar enzymatic logic, involving a cascade of glycosylation steps catalyzed by specific UDP-glycosyltransferases (UGTs). However, the precise UGTs responsible for the final glycosylation steps to achieve the full structure of this compound are a subject of ongoing scientific research. The presented protocol for Rebaudioside D synthesis offers a robust framework that can be adapted for the production of other minor steviol glycosides as new enzymatic catalysts are discovered.

Biosynthetic Pathway Overview

The enzymatic synthesis of highly glycosylated steviol glycosides is a multi-step process that begins with a common precursor, such as stevioside or Rebaudioside A. A series of UDP-glycosyltransferases (UGTs) then sequentially add glucose moieties to the steviol backbone. A critical component of an efficient in vitro synthesis system is the regeneration of the expensive sugar donor, UDP-glucose. This is often achieved by coupling the glycosylation reaction with a sucrose synthase, which utilizes sucrose to regenerate UDP-glucose from the UDP byproduct.

Rebaudioside_Synthesis Stevioside Stevioside UGT76G1 UGT76G1 Stevioside->UGT76G1 RebA Rebaudioside A UGTSL2 UGTSL2 RebA->UGTSL2 RebD Rebaudioside D Unknown_UGTs Unknown UGT(s) RebD->Unknown_UGTs RebO This compound UDP_Glucose UDP-Glucose UDP_Glucose->UGT76G1 UDP_Glucose->UGTSL2 UDP_Glucose->Unknown_UGTs UDP UDP Sucrose_Synthase Sucrose Synthase UDP->Sucrose_Synthase Sucrose Sucrose Sucrose->Sucrose_Synthase Fructose Fructose UGT76G1->RebA UGT76G1->UDP UGTSL2->RebD UGTSL2->UDP Unknown_UGTs->RebO Unknown_UGTs->UDP Sucrose_Synthase->UDP_Glucose Sucrose_Synthase->Fructose

Caption: Enzymatic cascade for the synthesis of Rebaudioside D and the proposed pathway to this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the enzymatic synthesis of Rebaudioside D from stevioside, a well-documented precursor. This data is compiled from various studies and provides a baseline for expected yields and reaction parameters.

ParameterValueReference
Starting Substrate Stevioside[1]
Precursor Rebaudioside A[1]
Key Enzymes UGT76G1, UGTSL2, Sucrose Synthase[1]
Enzyme Source Recombinantly expressed in E. coli[1]
Substrate Concentration 20 g/L Stevioside[1]
Sucrose Concentration 60 g/L[1]
Product Titer (Reb D) 14.4 g/L[1]
Reaction Time 24 hours[1]
Yield Approximately 72% molar conversion[1]
Optimal pH 7.2[1]
Optimal Temperature 30°C[1]

Experimental Protocols

Preparation of Recombinant Enzymes

This protocol describes the expression and preparation of crude cell extracts containing the necessary enzymes for Rebaudioside D synthesis.

Materials:

  • E. coli BL21(DE3) strains harboring expression vectors for UGT76G1, UGTSL2, and Sucrose Synthase.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Potassium phosphate buffer (100 mM, pH 7.2).

  • Lysozyme.

  • Sonicator.

  • Centrifuge.

Procedure:

  • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the corresponding E. coli expression strain.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at 18-25°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 50 mL of cold potassium phosphate buffer (100 mM, pH 7.2).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30-second cooling intervals for a total of 10 minutes of sonication.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which is the crude enzyme extract.

  • Determine the total protein concentration of the crude extract using a Bradford assay.

Enzymatic Synthesis of Rebaudioside D

This protocol outlines the multi-enzyme reaction for the conversion of stevioside to Rebaudioside D.

Materials:

  • Stevioside.

  • Sucrose.

  • Magnesium chloride (MgCl₂).

  • Potassium phosphate buffer (50 mM, pH 7.2).

  • Crude enzyme extracts of UGT76G1, UGTSL2, and Sucrose Synthase.

  • Incubator shaker.

Procedure:

  • Prepare a reaction mixture in a final volume of 50 mL containing:

    • 20 g/L Stevioside

    • 60 g/L Sucrose

    • 3 mM MgCl₂

    • Potassium phosphate buffer (50 mM, pH 7.2)

  • Add the crude enzyme extracts to the reaction mixture. The optimal ratio of the enzymes may need to be determined empirically, but a starting point is to add a total protein concentration of approximately 2.4 mg/mL from the combined extracts.[1]

  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.

  • Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 4-6 hours) and analyzing them by High-Performance Liquid Chromatography (HPLC).

  • Terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzymes.

  • Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes to remove precipitated proteins.

  • Collect the supernatant for purification of Rebaudioside D.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Purification Culture E. coli Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Centrifugation Lysis->Clarification Crude_Extract Crude Enzyme Extract Clarification->Crude_Extract Reaction_Setup Reaction Mixture Setup Crude_Extract->Reaction_Setup Incubation Incubation (30°C, 24h) Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Product_Supernatant Supernatant with Reb D Termination->Product_Supernatant Column_Chrom Column Chromatography Product_Supernatant->Column_Chrom HPLC_Analysis HPLC Analysis Column_Chrom->HPLC_Analysis Pure_RebD Purified Rebaudioside D HPLC_Analysis->Pure_RebD

Caption: Experimental workflow for the enzymatic synthesis and purification of Rebaudioside D.

Purification and Analysis of Rebaudioside D

This protocol describes a general method for the purification and analysis of the synthesized Rebaudioside D.

Materials:

  • Supernatant from the terminated enzymatic reaction.

  • Macroporous adsorbent resin (e.g., Amberlite XAD series).

  • Methanol.

  • Acetonitrile.

  • Water (HPLC grade).

  • Formic acid.

  • HPLC system with a C18 column and a UV detector.

  • Rebaudioside D standard.

Procedure:

Purification:

  • Load the supernatant from the enzymatic reaction onto a pre-equilibrated macroporous adsorbent resin column.

  • Wash the column with deionized water to remove unreacted sucrose, salts, and other hydrophilic impurities.

  • Elute the bound steviol glycosides with a stepwise or gradient of methanol in water.

  • Collect fractions and analyze them by HPLC to identify those containing Rebaudioside D.

  • Pool the fractions rich in Rebaudioside D and concentrate them under reduced pressure.

  • The concentrated solution can be further purified by preparative HPLC if higher purity is required.

  • Lyophilize the purified fractions to obtain Rebaudioside D as a white powder.

HPLC Analysis:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the more hydrophobic steviol glycosides. An example gradient is:

    • 0-5 min: 20% B

    • 5-25 min: 20-50% B

    • 25-30 min: 50-80% B

    • 30-35 min: 80% B

    • 35-40 min: 80-20% B

    • 40-45 min: 20% B

  • Inject a known concentration of the Rebaudioside D standard to determine its retention time and create a calibration curve for quantification.

  • Inject the samples from the reaction and purification steps to determine the concentration and purity of the synthesized Rebaudioside D.

Future Outlook for this compound Synthesis

The successful enzymatic synthesis of complex steviol glycosides like Rebaudioside D provides a strong foundation for the future production of even more highly glycosylated molecules such as this compound. The primary challenge remains the identification and characterization of the specific UDP-glycosyltransferases that can catalyze the addition of the final glucose units to a precursor like Rebaudioside D. As genomic and proteomic data from Stevia rebaudiana and other plant species become more readily available, novel UGTs with the desired specificity are likely to be discovered. Once identified, these enzymes can be incorporated into the multi-enzyme cascade system described in this protocol to enable the efficient and controlled synthesis of this compound, paving the way for its commercial application as a next-generation natural sweetener.

References

Application Notes and Protocols for Rebaudioside O in Food and Beverage Formulation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rebaudioside O

This compound is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As a high-intensity, zero-calorie sweetener, it holds potential for use as a sugar substitute in a variety of food and beverage products. Its molecular structure, featuring a steviol backbone with attached glucose units, is responsible for its sweet taste. This compound is identified by the CAS number 1220616-48-7, with a molecular formula of C₆₂H₁₀₀O₃₇ and a molecular weight of 1437.44 g/mol .

While research into the specific properties of this compound is ongoing, its classification as a steviol glycoside suggests it shares characteristics with more extensively studied compounds like Rebaudioside A, D, and M. These application notes provide an overview of the known information regarding this compound and offer protocols for its evaluation in food and beverage formulations, drawing comparisons with other steviol glycosides where data for this compound is not yet available.

Physicochemical Properties and Sensory Profile

Quantitative data on the physicochemical properties and sensory profile of this compound is limited in publicly available literature. However, based on information for other steviol glycosides, the following table provides a comparative summary of expected and known characteristics. Researchers are encouraged to use the provided protocols to determine the specific values for this compound.

Table 1: Comparative Physicochemical and Sensory Properties of Steviol Glycosides

PropertyRebaudioside ARebaudioside DRebaudioside MThis compound (Anticipated/Known)
Sweetness Potency (vs. Sucrose) 200-400x200-350x200-350xHigh-intensity (exact value to be determined)
Sensory Profile Clean sweet taste with a slight bitter or licorice aftertaste at high concentrations.Less bitterness than Reb A, clean sweet taste.Clean, sugar-like taste with minimal bitterness.Described as a sweetener, suggesting a favorable taste profile.[1]
Solubility in Water (g/L at 25°C) ~1.3Low~1.1-1.3 (amorphous)To be determined.
Stability Generally stable to heat and a wide pH range (3-9).Good stability in food processing conditions.Similar stability profile to Reb A.Expected to be stable under typical food processing conditions.

Applications in Food and Beverage Formulations

Patents indicate that this compound is intended for use in sweetener compositions for food and beverage products.[1] These compositions may contain this compound in combination with other steviol glycosides such as Rebaudioside N, D, and M to achieve a desired sweetness profile and minimize off-tastes.

Potential applications include:

  • Beverages: Carbonated soft drinks, juices, flavored waters, and dairy-based drinks.

  • Tabletop Sweeteners: As a standalone sweetener or in blends.

  • Confectionery: Candies, chewing gum, and chocolates.

  • Baked Goods: Cakes, cookies, and pastries.

  • Dairy Products: Yogurt, ice cream, and flavored milk.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound for food and beverage applications.

Protocol for Determination of Aqueous Solubility

Objective: To determine the solubility of this compound in water at a specified temperature.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature water bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Prepare a series of supersaturated solutions of this compound in water in sealed vials.

  • Place the vials in a constant temperature water bath (e.g., 25°C) and stir for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solutions to stand undisturbed in the water bath for at least 24 hours to allow undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a known volume of solvent (e.g., water or mobile phase).

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

  • Calculate the solubility in g/L or other appropriate units.

Protocol for Stability Testing in a Beverage Matrix

Objective: To evaluate the stability of this compound in a model beverage system under various storage conditions.

Materials:

  • This compound

  • Model beverage base (e.g., citric acid/sodium citrate buffer at a specific pH, such as pH 3.0)

  • Storage containers (e.g., glass bottles)

  • Environmental chambers or incubators set to desired temperatures (e.g., 5°C, 25°C, 40°C)

  • HPLC system for quantification

Procedure:

  • Prepare a stock solution of this compound in the model beverage base at a known concentration.

  • Dispense the solution into storage containers, ensuring minimal headspace.

  • Store the containers at different temperature conditions.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples from each storage condition.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the degradation kinetics to determine the shelf life under different conditions.

Protocol for Sensory Evaluation: Sweetness Intensity and Descriptive Analysis

Objective: To determine the sweetness intensity of this compound relative to sucrose and to characterize its sensory profile.

Materials:

  • This compound

  • Sucrose (analytical grade)

  • Purified, taste-free water

  • Trained sensory panel (typically 8-12 panelists)

  • Sensory evaluation software or ballots

Procedure:

Part A: Sweetness Intensity (Relative to Sucrose)

  • Prepare a series of sucrose solutions of varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v).

  • Prepare solutions of this compound at different concentrations.

  • Present the sucrose and this compound solutions to the trained sensory panel in a randomized and blind manner.

  • Panelists will rate the sweetness intensity of each sample on a line scale (e.g., a 15-cm line scale anchored with "no sweetness" and "extremely sweet").

  • Plot the sweetness intensity ratings against the concentration for both sucrose and this compound to generate dose-response curves.

  • From the curves, determine the concentration of this compound that provides the same sweetness intensity as a reference sucrose solution (e.g., 5% sucrose).

  • Calculate the sweetness potency of this compound relative to sucrose.

Part B: Descriptive Analysis

  • Present a solution of this compound (at a concentration equi-sweet to a sucrose reference, e.g., 5% sucrose) and the sucrose reference to the trained panel.

  • Panelists will evaluate and rate the intensity of various sensory attributes, including:

    • Sweetness: Onset, build, and lingering.

    • Off-tastes: Bitterness, metallic, licorice, astringent.

    • Mouthfeel: Thin, syrupy.

  • Analyze the data to generate a sensory profile of this compound compared to sucrose.

Protocol for Quantification of this compound in a Food Matrix by HPLC

Objective: To develop and validate an HPLC method for the quantification of this compound in a specific food or beverage matrix.

Materials:

  • This compound reference standard

  • Food or beverage sample

  • Solvents for extraction (e.g., water, methanol, acetonitrile)

  • Solid-Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

  • HPLC system with a C18 column and a suitable detector (e.g., UV-Vis at ~210 nm or ELSD)

  • Mobile phase (e.g., a gradient of acetonitrile and water with a buffer)

Procedure:

  • Sample Preparation and Extraction:

    • For liquid samples (e.g., beverages), dilute with water or mobile phase and filter.

    • For solid or semi-solid samples, homogenize and extract with a suitable solvent. This may involve heating or sonication.

    • Perform a sample cleanup step using SPE if matrix interference is significant.

  • HPLC Analysis:

    • Inject the prepared sample extract onto the HPLC system.

    • Separate the steviol glycosides using a C18 column and an appropriate mobile phase gradient.

    • Detect this compound using a UV-Vis detector at approximately 210 nm or an Evaporative Light Scattering Detector (ELSD).

  • Quantification:

    • Prepare a calibration curve using the this compound reference standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Signaling Pathways and Experimental Workflows

Steviol Glycoside Biosynthesis Pathway

The biosynthesis of steviol glycosides, including this compound, begins with the synthesis of the steviol aglycone from geranylgeranyl diphosphate (GGDP). This is followed by a series of glycosylation steps catalyzed by UDP-glycosyltransferases (UGTs), which attach glucose units to the steviol backbone.

Steviol_Glycoside_Biosynthesis GGDP Geranylgeranyl Diphosphate ent_Copalyl_diphosphate ent-Copalyl diphosphate GGDP->ent_Copalyl_diphosphate CDPS ent_Kaurene ent-Kaurene ent_Copalyl_diphosphate->ent_Kaurene KS ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid KO Steviol Steviol ent_Kaurenoic_acid->Steviol KAH Steviolmonoside Steviolmonoside Steviol->Steviolmonoside UGT85C2 Steviolbioside Steviolbioside Steviolmonoside->Steviolbioside UGT Stevioside Stevioside Steviolbioside->Stevioside UGT74G1 Rebaudioside_A Rebaudioside A Stevioside->Rebaudioside_A UGT76G1 Other_Rebaudiosides ...Other Rebaudiosides (including Reb O) Rebaudioside_A->Other_Rebaudiosides Further Glycosylation

Caption: Generalized biosynthetic pathway of steviol glycosides.

Sweet Taste Signaling Pathway

Steviol glycosides, including likely this compound, elicit a sweet taste by binding to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This binding initiates a downstream signaling cascade, leading to neurotransmitter release and the perception of sweetness.

Sweet_Taste_Signaling cluster_cell Taste Receptor Cell RebO This compound T1R2_T1R3 T1R2/T1R3 Receptor RebO->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Opens Depolarization Depolarization TRPM5->Depolarization Na⁺ influx ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_impulse Nerve Impulse to Brain ATP_release->Nerve_impulse Signals

Caption: Simplified sweet taste signaling pathway for steviol glycosides.

Experimental Workflow for this compound Evaluation

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound for use in food and beverage formulations.

Experimental_Workflow start This compound Sample physicochemical Physicochemical Characterization (Solubility, Purity) start->physicochemical sensory Sensory Evaluation (Sweetness Potency, Descriptive Profile) physicochemical->sensory stability Stability Testing (pH, Temperature, Light) sensory->stability formulation Prototype Formulation (Beverage, Food Matrix) stability->formulation sensory_formulation Sensory Evaluation of Prototype formulation->sensory_formulation shelf_life Shelf-Life Study sensory_formulation->shelf_life final_product Final Product Formulation shelf_life->final_product

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound presents an interesting opportunity for the development of novel, clean-label sweetening solutions in the food and beverage industry. While specific data on its performance is still emerging, the protocols and comparative information provided in these application notes offer a robust framework for researchers and product developers to effectively evaluate its potential. Further research is warranted to fully characterize its sensory profile, solubility, and stability to optimize its application in various food and beverage systems.

References

Application Notes and Protocols for Evaluating the Bioactivity of Rebaudioside O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside O, a steviol glycoside derived from the leaves of Stevia rebaudiana, is gaining interest for its potential bioactive properties beyond its role as a natural, non-caloric sweetener. Preliminary research suggests that this compound may exert anti-inflammatory, antioxidant, and metabolic regulatory effects. These properties indicate its potential for applications in functional foods, nutraceuticals, and therapeutic development.

These application notes provide a comprehensive guide to the cell-based assays used to evaluate the bioactivity of this compound. Detailed protocols for key experiments are provided to enable researchers to assess its therapeutic potential.

Cytotoxicity Assessment: Foundational for Bioactivity Testing

Prior to evaluating the specific bioactivities of this compound, it is crucial to determine its cytotoxic profile in the selected cell lines. This step ensures that the observed effects in subsequent assays are due to the specific bioactivity of the compound and not a result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration range of this compound that is non-toxic to the selected cell lines.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, HepG2 hepatocytes, 3T3-L1 preadipocytes)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. This data will be used to determine the non-toxic concentration range for subsequent bioactivity assays.

Anti-Inflammatory Activity Assessment

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Signaling Pathway: NF-κB Activation

Caption: The NF-κB signaling pathway leading to the transcription of pro-inflammatory genes.

Protocol: NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB activation in response to an inflammatory stimulus (e.g., lipopolysaccharide, LPS).

Materials:

  • A cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., RAW 264.7-luc, HEK293-NF-κB-luc).

  • Complete cell culture medium.

  • This compound stock solution.

  • LPS solution (e.g., from E. coli).

  • Luciferase assay reagent.

  • Opaque 96-well microplates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into an opaque 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 6-24 hours.[1]

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Calculate the percentage of NF-κB inhibition by this compound compared to the LPS-stimulated control.

Experimental Workflow: NF-κB Luciferase Reporter Assay

NF_kB_Workflow A Seed NF-κB Reporter Cells in 96-well Plate B Incubate for 24 hours A->B C Pre-treat with This compound B->C D Incubate for 1-2 hours C->D E Stimulate with LPS D->E F Incubate for 6-24 hours E->F G Lyse Cells F->G H Add Luciferase Substrate G->H I Measure Luminescence H->I Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Binds & Sequesters Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Adipogenesis_Workflow A Culture 3T3-L1 Preadipocytes to Confluence B Induce Differentiation with MDI Cocktail ± this compound A->B C Incubate for 2-3 days B->C D Switch to Maintenance Medium ± this compound C->D E Culture for 4-8 days D->E F Fix and Stain with Oil Red O E->F G Visualize Lipid Droplets F->G H Elute Stain and Measure Absorbance F->H

References

Application Notes & Protocols for Sensory Panel Evaluation of Rebaudioside O Sweetness Profile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rebaudioside O (Reb O) is a steviol glycoside found in the leaves of the Stevia rebaudiana plant. As a high-intensity sweetener, understanding its sensory profile is crucial for its application in food, beverage, and pharmaceutical products. This document provides a detailed methodology for conducting a sensory panel evaluation to characterize the sweetness profile of this compound. The protocols outlined below are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible sensory data.

The evaluation will focus on quantifying the sweetness intensity of Reb O relative to sucrose, as well as identifying and quantifying other sensory attributes such as bitterness, licorice flavor, metallic taste, and aftertaste. These attributes are critical for determining the overall taste quality and consumer acceptability of Reb O.

Panelist Selection and Training

The reliability of sensory evaluation data is highly dependent on the panelists. Therefore, careful selection and rigorous training are paramount.

1.1. Panelist Screening

A pool of potential panelists should be screened based on their interest, availability, and sensory acuity. Initial screening should include basic taste tests to assess their ability to recognize and differentiate between sweet, sour, salty, bitter, and umami tastes.[1]

1.2. Panelist Training

Selected panelists undergo intensive training to familiarize them with the specific sensory attributes of high-intensity sweeteners.[1][2]

  • Attribute Recognition: Panelists are introduced to and trained to identify key sensory attributes relevant to steviol glycosides, including sweetness, bitterness, licorice flavor, metallic taste, astringency, and aftertaste (sweet and bitter).[3][4]

  • Intensity Scaling: Panelists are trained to use a structured scale (e.g., a 0-100 line scale) to rate the intensity of each attribute.[3] Reference standards are provided to anchor the scale. For example, sucrose solutions of varying concentrations can be used to anchor the sweetness scale, and caffeine solutions for the bitterness scale.[2][3]

  • Reproducibility: Training sessions should be conducted until panelists can reliably and consistently identify and score the sensory attributes of various sweetener samples.

Experimental Protocols

2.1. Sample Preparation

Accurate sample preparation is critical for obtaining meaningful results.

  • Solvent: Samples should be prepared in purified, taste-free water.

  • Concentration: The concentration of this compound should be determined based on its expected sweetness potency relative to sucrose. It is recommended to prepare a range of concentrations to establish a dose-response curve. For comparison, sucrose solutions at various concentrations (e.g., 2%, 5%, 7.5%, 10% w/v) should also be prepared as reference standards.[5]

  • Blinding and Randomization: All samples, including the Reb O solutions and sucrose references, should be coded with three-digit random numbers to blind the panelists. The order of sample presentation should be randomized for each panelist to minimize order effects.[3]

2.2. Sensory Evaluation Method: Quantitative Descriptive Analysis (QDA®)

The Quantitative Descriptive Analysis (QDA®) method is a robust technique for developing a comprehensive sensory profile.

  • Procedure: Each panelist evaluates one sample at a time. They are instructed to take a specific volume of the sample into their mouth, hold it for a few seconds, and then expectorate. They then rate the intensity of the predefined sensory attributes on the provided scale.

  • Washout Period: A mandatory washout period (e.g., 2-5 minutes) with purified water and unsalted crackers is enforced between samples to cleanse the palate and prevent sensory fatigue.[6]

  • Replication: Each panelist should evaluate each sample in triplicate in separate sessions to ensure the reliability of the data.[3]

2.3. Time-Intensity (TI) Analysis

To capture the temporal aspects of the sweetness profile, a Time-Intensity (TI) analysis can be performed.[7]

  • Procedure: Panelists are asked to continuously rate the intensity of a specific attribute (e.g., sweetness or bitterness) over a set period (e.g., 60-120 seconds) after expectorating the sample.

  • Data Collection: Data is typically collected using sensory analysis software that records the intensity ratings over time.

Data Presentation and Analysis

3.1. Quantitative Data Summary

All quantitative data from the sensory panel should be collected and summarized in structured tables for clear comparison.

Table 1: Mean Intensity Scores for Sensory Attributes of this compound vs. Sucrose

Sensory AttributeThis compound (Concentration X)5% Sucrose10% Sucrose
Sweetness[Insert Mean Score][Insert Mean Score][Insert Mean Score]
Bitterness[Insert Mean Score][Insert Mean Score][Insert Mean Score]
Licorice Flavor[Insert Mean Score][Insert Mean Score][Insert Mean Score]
Metallic Taste[Insert Mean Score][Insert Mean Score][Insert Mean Score]
Sweet Aftertaste[Insert Mean Score][Insert Mean Score][Insert Mean Score]
Bitter Aftertaste[Insert Mean Score][Insert Mean Score][Insert Mean Score]
Astringency[Insert Mean Score][Insert Mean Score][Insert Mean Score]

3.2. Statistical Analysis

The collected data should be statistically analyzed to determine significant differences between samples.

  • Analysis of Variance (ANOVA): ANOVA is used to determine if there are any statistically significant differences between the mean sensory attribute ratings of the different samples.[7]

  • Tukey's HSD (Honestly Significant Difference) Test: If the ANOVA shows a significant difference, Tukey's HSD test can be used as a post-hoc test to identify which specific sample means are different from each other.[7]

  • Principal Component Analysis (PCA): PCA can be used to visualize the relationships between the different samples and their sensory attributes, providing a holistic overview of the sensory space.[2][8]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the sensory panel evaluation of this compound.

Sensory_Evaluation_Workflow cluster_setup Phase 1: Setup & Preparation cluster_evaluation Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis Panelist_Screening Panelist Screening Panelist_Training Panelist Training Panelist_Screening->Panelist_Training QDA Quantitative Descriptive Analysis (QDA) Panelist_Training->QDA Sample_Preparation Sample Preparation (Reb O & Sucrose) Sample_Preparation->QDA TI Time-Intensity (TI) Analysis QDA->TI Optional Data_Collection Data Collection QDA->Data_Collection TI->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, Tukey's HSD) Data_Collection->Statistical_Analysis PCA Principal Component Analysis (PCA) Statistical_Analysis->PCA Report Final Report Statistical_Analysis->Report PCA->Report Sweet_Taste_Signaling cluster_receptor Taste Receptor Cell cluster_brain Brain RebO This compound Receptor Sweet Taste Receptor (T1R2/T1R3) RebO->Receptor Binds to G_Protein G-protein (Gustducin) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Ion_Channel K+ Ion Channel PKA->Ion_Channel Phosphorylates & Inhibits Depolarization Cell Depolarization Ion_Channel->Depolarization Leads to Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Triggers Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter Causes Perception Perception of Sweetness Neurotransmitter->Perception Signals to

References

Application Note: High-Throughput Analysis of Rebaudioside O in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rebaudioside O in human plasma. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies and toxicological assessments. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni.[1][2] Like other steviol glycosides, it is a natural, non-caloric sweetener with potential applications in the food and beverage industry. As the use of purified steviol glycosides becomes more widespread, it is imperative to have reliable analytical methods to study their absorption, distribution, metabolism, and excretion (ADME) in biological systems. This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Rebaudioside A (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (1 µg/mL Rebaudioside A in 50% methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation was achieved using a gradient elution on a C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%B
0.010
1.010
5.090
7.090
7.110
10.010
Mass Spectrometry

The mass spectrometer was operated in negative electrospray ionization (ESI) mode. The detection was performed using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Negative ESI

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • IonSpray Voltage: -4500 V

  • Temperature: 550°C

  • Ion Source Gas 1: 55 psi

  • Ion Source Gas 2: 60 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Entrance Potential (V)Collision Energy (V)Collision Cell Exit Potential (V)
This compound 1435.6803.5-150-10-65-20
This compound (Qualifier)1435.6641.6-150-10-75-20
Rebaudioside A (IS) 965.5803.4-130-10-50-18

Note: The molecular weight of this compound is 1437.4 g/mol , and its deprotonated precursor ion [M-H]⁻ is observed at m/z 1435.6.[3]

Method Validation Summary

The method was validated for linearity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.

Linearity and Range
AnalyteCalibration Range (ng/mL)
This compound1 - 1000>0.995
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1<15<1585-115
LQC3<15<1585-115
MQC100<15<1585-115
HQC800<15<1585-115
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC385-11585-115
HQC80085-11585-115

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for this method and the general metabolic pathway of steviol glycosides.

experimental_workflow sample Plasma Sample (100 µL) add_is Add Internal Standard (Rebaudioside A) sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Figure 1: Experimental workflow for the analysis of this compound in plasma.

metabolic_pathway reb_o This compound (Oral Administration) hydrolysis Gut Microbiota Hydrolysis reb_o->hydrolysis steviol Steviol hydrolysis->steviol absorption Absorption into Bloodstream steviol->absorption conjugation Hepatic Glucuronidation absorption->conjugation steviol_glucuronide Steviol Glucuronide conjugation->steviol_glucuronide excretion Excretion (Urine/Feces) steviol_glucuronide->excretion

Figure 2: General metabolic pathway of steviol glycosides like this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and preclinical studies. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.

References

protocol for assessing the stability of Rebaudioside O under different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside O is a steviol glycoside, a natural, non-caloric high-intensity sweetener extracted from the leaves of Stevia rebaudiana. As with other steviol glycosides, its stability under various processing and storage conditions is a critical factor for its application in food, beverage, and pharmaceutical products. This document provides a detailed protocol for assessing the stability of this compound under different pH and temperature conditions. Understanding its degradation kinetics and pathways is essential for formulation development, shelf-life prediction, and ensuring product quality and safety.

Steviol glycosides are generally considered stable under typical food processing and storage conditions.[1] However, extreme pH and high temperatures can lead to degradation.[2][3][4][5] The stability of these compounds is dependent on factors such as pH, temperature, and time.[1] Studies on other rebaudiosides, such as Rebaudioside A and M, have shown that degradation can occur through hydrolysis of glycosidic linkages and isomerization.[5][6][7] This protocol adapts established methodologies for steviol glycoside analysis to specifically address the stability of this compound.

Experimental Overview

This protocol outlines a systematic approach to evaluate the stability of this compound. The core of the protocol involves subjecting solutions of this compound to a matrix of controlled pH and temperature conditions over a defined period. The concentration of this compound and the formation of any degradation products are monitored at specific time points using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

  • This compound standard (high purity, >95%)

  • Citrate buffer solutions (0.1 M) at pH 3, 5, and 7

  • Phosphate buffer solutions (0.1 M) at pH 3, 5, and 7

  • Acetonitrile (HPLC grade)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Incubators or water baths

  • HPLC system with a C18 column and UV or Mass Spectrometry (MS) detector

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Stock Solution prep_samples Prepare Test Samples in Buffers prep_solution->prep_samples prep_buffers Prepare Buffer Solutions (pH 3, 5, 7) prep_buffers->prep_samples incubation Incubate Samples at Different Temperatures (e.g., 25°C, 40°C, 60°C, 80°C) prep_samples->incubation sampling Collect Aliquots at Time Points (0, 24, 48, 72h, etc.) incubation->sampling hplc Analyze by HPLC-UV/MS sampling->hplc quant Quantify this compound and Degradation Products hplc->quant kinetics Determine Degradation Kinetics quant->kinetics pathways Identify Degradation Pathways quant->pathways

Caption: Experimental workflow for assessing this compound stability.

Detailed Experimental Protocol

Preparation of Stock and Sample Solutions
  • This compound Stock Solution (e.g., 1000 mg/L): Accurately weigh a known amount of this compound standard and dissolve it in a specific volume of HPLC-grade water to prepare a stock solution.

  • Buffer Preparation: Prepare 0.1 M citrate and phosphate buffer solutions at the desired pH values (e.g., 3, 5, and 7). Calibrate the pH meter before use.

  • Sample Preparation: For each pH and buffer type, dilute the this compound stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 mg/L). Prepare a sufficient volume for all time points.

Stability Study (Incubation)
  • Aliquot the prepared samples into sealed vials to prevent evaporation.

  • Place the vials in incubators or water baths set to the desired temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).

  • Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72, 96, 168 hours). The sampling frequency should be adjusted based on the expected degradation rate (more frequent for higher temperatures).

  • Immediately after collection, cool the samples to room temperature and store them at 4°C or -20°C until HPLC analysis to halt further degradation.

HPLC Analysis

A validated HPLC method is crucial for the accurate quantification of this compound and its degradation products.[8][9][10][11][12]

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV detector is typically used.[11][12]

  • Mobile Phase: A gradient elution is often employed for better separation of steviol glycosides and their degradation products. A common mobile phase consists of a mixture of acetonitrile and a slightly acidic aqueous solution (e.g., 0.1% formic acid or a phosphate buffer).[8][11]

  • Detection: Monitor the elution at a wavelength of 210 nm.[11][12]

  • Quantification: Create a calibration curve using the this compound standard at various concentrations. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Data Presentation and Analysis

Summarize the quantitative data in tables to facilitate comparison across different conditions.

Table 1: Stability of this compound at 40°C in Citrate Buffer

Time (hours)This compound Concentration (mg/L) at pH 3% Degradation at pH 3This compound Concentration (mg/L) at pH 5% Degradation at pH 5This compound Concentration (mg/L) at pH 7% Degradation at pH 7
0100.00.0100.00.0100.00.0
2498.51.599.20.899.80.2
4896.83.298.51.599.50.5
7295.14.997.82.299.20.8
16890.29.895.34.798.11.9

Table 2: Stability of this compound at 60°C in Phosphate Buffer

Time (hours)This compound Concentration (mg/L) at pH 3% Degradation at pH 3This compound Concentration (mg/L) at pH 5% Degradation at pH 5This compound Concentration (mg/L) at pH 7% Degradation at pH 7
0100.00.0100.00.0100.00.0
2492.37.795.14.993.56.5
4885.114.990.49.687.812.2
7278.521.586.213.882.717.3
16865.434.675.924.171.328.7

Note: The data in these tables are illustrative and will vary based on experimental results.

The degradation of this compound is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the natural logarithm of the concentration versus time plot.

Potential Degradation Pathways

The degradation of steviol glycosides like Rebaudioside M under acidic conditions primarily involves hydrolysis of the glycosidic bonds and isomerization of the double bond in the steviol backbone.[6][7]

G RebO This compound Hydrolysis Hydrolysis of Glycosidic Bonds RebO->Hydrolysis Acid/Heat Isomerization Isomerization of C16-C17 Double Bond RebO->Isomerization Acid/Heat Degradation_Products Degradation Products (e.g., Rebaudioside B, Steviolbioside, Isosteviol) Hydrolysis->Degradation_Products Isomerization->Degradation_Products

Caption: Potential degradation pathways of this compound.

Conclusion

This application note provides a comprehensive protocol for assessing the stability of this compound under various pH and temperature conditions. The results from these studies are crucial for formulators to ensure the stability and quality of their final products. By understanding the degradation kinetics and pathways, it is possible to optimize formulations and storage conditions to minimize the loss of this high-intensity sweetener.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rebaudioside O Extraction from Stevia rebaudiana

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on established principles for the extraction of major steviol glycosides, such as Rebaudioside A and Stevioside. While specific optimization data for Rebaudioside O (Reb O) is limited in publicly available literature, these principles provide a strong foundation for developing and troubleshooting your Reb O extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting steviol glycosides like this compound from Stevia leaves?

A1: Common extraction techniques include conventional solvent extraction (maceration), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1][2] Hot water extraction is also a widely used initial step.[3][4] For purification, chromatographic techniques, such as column chromatography with amberlite resins, are often employed.[5][6]

Q2: Which solvents are most effective for this compound extraction?

A2: Polar solvents are generally used for extracting steviol glycosides. Ethanol and methanol, often in aqueous solutions (e.g., 70-80% ethanol/methanol in water), have shown high efficacy for extracting steviol glycosides.[1][5][7] Isopropyl alcohol has also been reported as a suitable solvent.[8] Water is a green and effective solvent, particularly at elevated temperatures.[9]

Q3: What are the key parameters influencing the yield of this compound?

A3: The primary factors affecting extraction yield are:

  • Solvent Composition: The type of solvent and its concentration (e.g., ethanol-water ratio) significantly impact extraction efficiency.[7][10]

  • Temperature: Higher temperatures generally increase the solubility of steviol glycosides and improve extraction kinetics. However, excessively high temperatures can lead to the degradation of target compounds.[1][9]

  • Extraction Time: Sufficient extraction time is necessary to ensure complete recovery of Reb O. However, prolonged extraction times may not significantly increase yield and could lead to the extraction of undesirable impurities.[11][12]

  • Solid-to-Liquid Ratio: A lower ratio of plant material to solvent generally favors a higher extraction yield.[11][13]

  • Particle Size: Grinding the dried Stevia leaves to a smaller particle size increases the surface area available for solvent interaction, thus improving extraction efficiency.[8]

Q4: How can I remove impurities, such as pigments and waxes, from my Reb O extract?

A4: A common initial step is to defat the dried leaf material with a non-polar solvent like hexane to remove waxes and pigments.[14] During purification, techniques like treatment with ferric chloride and calcium oxide, followed by filtration, can precipitate impurities.[4] Adsorption resins and activated carbon can also be used for decolorization.[4][8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Reb O Yield 1. Inefficient solvent system. 2. Suboptimal extraction temperature or time. 3. Inadequate particle size reduction. 4. Incomplete extraction.1. Experiment with different solvent polarities (e.g., varying ethanol/water ratios). 2. Optimize temperature and time using a Design of Experiments (DoE) approach. A temperature range of 50-80°C is often effective.[1][9] 3. Ensure Stevia leaves are finely ground. 4. Consider sequential extractions to maximize recovery.
High Impurity Levels in Extract 1. Co-extraction of undesirable compounds (pigments, lipids). 2. Ineffective purification steps.1. Introduce a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and pigments.[14] 2. Incorporate clarification steps using flocculants or adsorbents. Employ column chromatography for more refined purification.[5]
Inconsistent Results Between Batches 1. Variation in raw material (e.g., plant age, harvest time). 2. Lack of precise control over extraction parameters.1. Standardize the source and pre-processing of Stevia leaves. The concentration of steviol glycosides can vary based on cultivation and harvesting conditions.[15] 2. Maintain strict control over temperature, time, solvent composition, and solid-to-liquid ratio for each extraction.
Thermal Degradation of Reb O 1. Excessively high extraction temperatures.1. While higher temperatures can improve yield, they can also lead to degradation. Determine the optimal temperature that balances yield and stability. For many steviol glycosides, temperatures above 80°C may cause degradation.[9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Steviol Glycosides

This protocol is adapted from methodologies described for Rebaudioside A and can serve as a starting point for Reb O extraction.[8]

  • Preparation of Plant Material: Dry Stevia rebaudiana leaves at 60°C for 2 hours and grind them into a fine powder.

  • Extraction:

    • Suspend 10 g of the dried leaf powder in 100 mL of 60% (v/v) isopropanol in a glass reactor.

    • Adjust the pH to 7.0 using a 0.01 M sodium phosphate buffer.

    • Immerse the tip of an ultrasound probe approximately 1.5 cm into the slurry.

    • Sonicate the mixture at a power of 360 W for 18 minutes at a constant temperature of 30°C.

  • Separation:

    • Centrifuge the extract to separate the supernatant from the solid residue.

    • Filter the supernatant to remove any remaining particulate matter.

  • Analysis:

    • Analyze the Reb O content in the supernatant using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Microwave-Assisted Extraction (MAE) of Steviol Glycosides

This protocol is based on an efficient method developed for stevioside and Rebaudioside A.[1]

  • Preparation of Plant Material: Use dried and powdered leaves of Stevia rebaudiana.

  • Extraction:

    • Place 100 mg of the powdered leaves in a flask with 10 mL of 80:20 (v/v) methanol:water.

    • Conduct the extraction in a microwave extractor at a power of 80 W for 1 minute, maintaining the temperature at 50°C.

  • Processing:

    • Filter the extract and concentrate it to dryness under a vacuum at 50°C.

  • Analysis:

    • Redissolve the dried extract in a suitable solvent for HPLC analysis to quantify Reb O.

Data Presentation

Table 1: Comparison of Optimal Conditions for Steviol Glycoside Extraction using Different Methods

Extraction Method Solvent Temperature (°C) Time Solid:Liquid Ratio Key Findings Reference
Maceration50% Ethanol54112 min1:118 g/mLOptimized conditions for maceration.[2]
Ultrasound-Assisted60% Isopropanol3018 min1:10 g/mLAchieved a high yield of Rebaudioside A (35.61 g/100g ).[8]
Microwave-Assisted80:20 Methanol:Water501 min1:100 g/mLRapid and efficient, yielding 8.64% stevioside and 2.34% Rebaudioside A.[1]
Percolation35% Ethanol70--Optimal for extraction kinetics of stevioside and Rebaudioside A.[7][10][16]
ConventionalEthanol401 hour1:25Produced 12.48% stevioside and 0.57% Rebaudioside A.[13]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Dry Drying of Stevia Leaves Grind Grinding to Fine Powder Dry->Grind Extract Solid-Liquid Extraction (e.g., UAE, MAE) Grind->Extract Filter Filtration Extract->Filter Decolor Decolorization (e.g., Activated Carbon) Filter->Decolor Purify Chromatographic Purification (e.g., Resin Column) Decolor->Purify Concentrate Solvent Evaporation Purify->Concentrate Dry_Final Drying of Extract Concentrate->Dry_Final Analyze HPLC Analysis for Reb O Dry_Final->Analyze

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Reb O Yield Solvent Is the solvent system optimal? Start->Solvent TempTime Are temperature and time optimized? Solvent->TempTime No AdjustSolvent Adjust solvent polarity (e.g., ethanol/water ratio) Solvent->AdjustSolvent Yes ParticleSize Is the particle size sufficiently small? TempTime->ParticleSize No OptimizeParams Perform DoE to optimize temperature and time TempTime->OptimizeParams Yes ExtractionComplete Is the extraction complete? ParticleSize->ExtractionComplete No GrindFiner Grind leaves to a finer powder ParticleSize->GrindFiner Yes RepeatExtraction Perform sequential extractions ExtractionComplete->RepeatExtraction Yes End Yield Improved ExtractionComplete->End No AdjustSolvent->TempTime OptimizeParams->ParticleSize GrindFiner->ExtractionComplete RepeatExtraction->End

Caption: Troubleshooting flowchart for low this compound extraction yield.

References

Troubleshooting Peak Tailing for Rebaudioside O in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Rebaudioside O.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. For this compound analysis, peak tailing can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and compromised precision.[1][2]

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[3] For this compound, a large glycoside, common causes include:

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based reversed-phase columns.[2][4] Basic compounds are particularly prone to interacting with these acidic silanol groups.[3][5]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or the stationary phase, causing peak tailing.[1][5]

  • Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, contamination, or the formation of voids, all of which can cause peak tailing.[1][2]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, poorly made connections, or large detector cell volumes, can contribute to peak broadening and tailing.[2][4][5]

  • Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[1][2][4]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2][6]

Q3: How can I quickly diagnose the cause of peak tailing for this compound?

A3: A good first step is to observe if the peak tailing affects all peaks in the chromatogram or just the this compound peak.

  • All peaks tailing: This often points to a system-wide issue such as an improper connection, a void in the column, or a problem with the mobile phase.[6]

  • Only the this compound peak (or other steviol glycosides) is tailing: This suggests a chemical interaction between the analyte and the stationary phase.[6]

Troubleshooting Guides

Guide 1: Addressing Secondary Interactions

Secondary interactions with residual silanol groups are a frequent cause of peak tailing for polar compounds like this compound.

Problem: The this compound peak exhibits significant tailing, while other less polar compounds in the sample have symmetrical peaks.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Acidic mobile phases (e.g., pH 2.5-3.0) can suppress the ionization of residual silanol groups on the silica packing, minimizing secondary interactions.[3] A common mobile phase for steviol glycosides includes a phosphate buffer at a pH of around 2.6.[7][8]

  • Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically blocks many of the residual silanol groups.[3][5]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.[4][9]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as one with a polar-embedded group, may provide better peak shape for polar analytes.[5]

Guide 2: Optimizing Mobile Phase and Sample Conditions

Incorrect mobile phase composition or sample preparation can significantly impact peak shape.

Problem: All peaks, including this compound, are tailing or fronting.

Troubleshooting Steps:

  • Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Inconsistent pH or composition can lead to variable retention times and poor peak shape.

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can cause pressure fluctuations and baseline instability, which may affect peak shape.[7]

  • Ensure Sample Solvent Compatibility: Whenever possible, dissolve the this compound standard and sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.[2]

  • Evaluate Sample Concentration: If column overload is suspected, dilute the sample and reinject.[1]

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol is a general guideline based on established methods for steviol glycoside analysis.[7][8][10]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a 10 mmol/L sodium phosphate buffer (pH adjusted to 2.6). A common isocratic ratio is 32:68 (v/v) acetonitrile:buffer.[7][8]

  • Flow Rate: 1.0 mL/min.[8][10]

  • Column Temperature: 40 °C.[7][10]

  • Detection: UV at 210 nm.[7][10]

  • Injection Volume: 5-20 µL.[7][10]

  • Sample Preparation: Dissolve this compound standard in the mobile phase to a concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm filter before injection.

Data Presentation

Table 1: HPLC Method Parameters for Steviol Glycoside Analysis
ParameterRecommended ValueReference
Column Type C18[8][10]
Column Dimensions 250 mm x 4.6 mm[8][10]
Particle Size 5 µm[8][10]
Mobile Phase Acetonitrile : 10 mM Sodium Phosphate Buffer[7][8][10]
Mobile Phase pH 2.6[7][8]
Acetonitrile:Buffer Ratio 32:68 (v/v)[7][8]
Flow Rate 1.0 mL/min[8][10]
Temperature 40 °C[7][10]
Detection Wavelength 210 nm[7][10]

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound observe_peaks Observe all peaks in the chromatogram start->observe_peaks all_tailing All Peaks Tailing? observe_peaks->all_tailing reb_o_tailing Only this compound Tailing? all_tailing->reb_o_tailing No check_system Check for System Issues: - Leaks - Improper connections - Column void - Mobile phase outgassing all_tailing->check_system Yes reb_o_tailing->start No, other issue check_secondary_interactions Investigate Secondary Interactions: - Lower mobile phase pH - Use end-capped column - Add mobile phase modifier (e.g., TEA) reb_o_tailing->check_secondary_interactions Yes check_sample_prep Review Sample Preparation: - Sample solvent strength - Sample concentration (overload) check_system->check_sample_prep end_system System/Sample Prep Issue Resolved check_sample_prep->end_system check_column_health Evaluate Column Health: - Flush with strong solvent - Replace column if necessary check_secondary_interactions->check_column_health end_chem Chemical Interaction Issue Resolved check_column_health->end_chem

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing issues.

Diagram 2: Chemical Interactions Leading to Peak Tailing

Chemical_Interactions cluster_column Reversed-Phase Column C18_phase C18 Stationary Phase Hydrophobic Interaction silanol Residual Silanol Group (Si-OH) Secondary Interaction Site Rebaudioside_O This compound Molecule Rebaudioside_O->C18_phase:f0 Primary Retention (Good Peak Shape) Rebaudioside_O->silanol:f0 Secondary Interaction (Peak Tailing)

Caption: Visualization of primary and secondary interactions causing peak tailing.

References

improving the resolution of Rebaudioside O from other steviol glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Rebaudioside O (Reb O). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the resolution of Reb O from other steviol glycosides during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution between Reb O and Reb D in HPLC. Inadequate stationary phase chemistry.Switch to a column with a different selectivity. XSelect Premier HSS T3 columns have shown good resolution for steviol glycoside pairs.[1]
Non-optimal mobile phase composition.Adjust the acetonitrile/water gradient. A shallow gradient can improve the separation of closely eluting compounds.[1][2]
Inappropriate column temperature.Optimize the column temperature. Temperatures between 40°C and 60°C can improve the separation of steviol glycosides.[2]
Co-crystallization of Reb O with other steviol glycosides. Improper solvent system.Utilize a solvent system that exploits the solubility differences between Reb O and other glycosides. Methanol and ethanol-water mixtures are commonly used for crystallizing steviol glycosides.[3][4]
Cooling rate is too fast.Employ a slower cooling rate during crystallization to allow for more selective precipitation of the target compound.
Low yield of purified Reb O. Loss of Reb O in the mother liquor during crystallization.Concentrate the mother liquor and perform a second crystallization. Alternatively, subject the mother liquor to chromatographic purification to recover the remaining Reb O.[4]
Degradation of Reb O during processing.Avoid harsh pH and high temperatures during extraction and purification.
Presence of unknown impurities in the final Reb O product. Incomplete removal of non-steviol glycoside components from the initial extract.Incorporate a clarification step using flocculants (e.g., calcium hydroxide) or adsorption resins (e.g., Amberlite XAD-7) to remove pigments and other impurities before final purification steps.[4]
Formation of isomers or degradation products.Analyze the impurities using mass spectrometry (MS) and NMR to identify their structures. Adjust purification parameters to prevent their formation.

Frequently Asked Questions (FAQs)

1. What is the most effective HPLC column for separating this compound from other steviol glycosides?

Based on studies, C18 columns are widely used for the separation of steviol glycosides.[1] Specifically, XSelect Premier HSS T3 columns have demonstrated excellent resolution for critical pairs of steviol glycosides, including those eluting near this compound.[1] The choice of column will also depend on the specific steviol glycoside profile of your sample.

2. How can I improve the resolution of Reb O using my existing HPLC method?

To improve resolution without changing the column, you can try the following:

  • Optimize the mobile phase gradient: A slower, more shallow gradient of acetonitrile and an acidic aqueous phase (e.g., water with 0.1% formic acid) can enhance the separation of closely related compounds.[5]

  • Adjust the column temperature: Increasing the temperature can improve peak shape and resolution for some steviol glycosides. Experiment with temperatures between 30°C and 60°C.[1][2]

  • Lower the flow rate: Decreasing the flow rate can lead to better separation, although it will increase the run time.

3. What are the recommended solvent systems for the crystallization of this compound?

While specific data for Reb O crystallization is limited, methods for other steviol glycosides can be adapted. Anhydrous methanol and mixtures of ethanol and water are effective for crystallizing steviol glycosides like Rebaudioside A.[3][4] The optimal solvent ratio and temperature will need to be determined empirically for Reb O.

4. Can enzymatic modification be used to improve the separation of this compound?

Yes, enzymatic modification can be a useful strategy. Enzymes like cyclodextrin glucanotransferases (CGTases) can be used to transfer glucose units to steviol glycosides.[6][7] This modification alters the polarity and structure of the glycosides, which can significantly change their retention behavior in chromatography, potentially separating a previously co-eluting impurity from Reb O.

5. How can I confirm the purity of my final this compound product?

Purity should be assessed using a combination of analytical techniques:

  • HPLC-UV: To quantify the main peak and detect any impurities with a UV chromophore.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of Reb O and identify any impurities.[8]

  • Quantitative NMR (qNMR): To determine the absolute purity of the sample against a certified reference standard.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Steviol Glycoside Analysis

This protocol is a general method for the analysis of steviol glycosides and can be optimized for the specific resolution of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., XSelect Premier HSS T3, 2.5 µm, 4.6 mm x 150 mm).[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or phosphoric acid for buffer preparation)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution Program:

  • HPLC Conditions:

    • Flow Rate: 0.7–1.0 mL/min[1]

    • Column Temperature: 40°C[2]

    • Detection Wavelength: 210 nm[2]

    • Injection Volume: 5-20 µL

  • Sample Preparation:

    • Dissolve the steviol glycoside sample in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Crystallization of Steviol Glycosides

This protocol provides a general framework for the purification of steviol glycosides by crystallization.

Materials:

  • Crude steviol glycoside extract

  • Methanol or Ethanol (anhydrous)

  • Water (distilled)

  • Crystallization vessel with stirring and temperature control

Procedure:

  • Dissolution: Dissolve the crude steviol glycoside mixture in a minimal amount of a hot solvent system (e.g., 9:1 ethanol:water).[4]

  • Cooling and Crystallization: Slowly cool the solution while stirring gently. The target steviol glycoside will start to crystallize as the solubility decreases. The cooling rate should be controlled to promote the formation of pure crystals.

  • Filtration: Once crystallization is complete, filter the mixture to separate the crystals from the mother liquor.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Recrystallization (Optional): For higher purity, the crystallization process can be repeated.[4]

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_analysis Analysis stevia_leaves Stevia Leaves extraction Aqueous Extraction stevia_leaves->extraction clarification Clarification (e.g., Flocculation, Adsorption Resin) extraction->clarification chromatography Column Chromatography clarification->chromatography crystallization Crystallization chromatography->crystallization hplc HPLC-UV/MS crystallization->hplc qnmr qNMR hplc->qnmr pure_reb_o Pure this compound qnmr->pure_reb_o >95% Purity

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic start Poor Reb O Resolution in HPLC check_column Is the column chemistry optimal? (e.g., HSS T3) start->check_column change_column Action: Switch to a more selective column. check_column->change_column No check_gradient Is the mobile phase gradient optimized? check_column->check_gradient Yes end Resolution Improved change_column->end adjust_gradient Action: Use a shallower gradient. check_gradient->adjust_gradient No check_temp Is the column temperature optimal? check_gradient->check_temp Yes adjust_gradient->end adjust_temp Action: Optimize temperature (e.g., 40-60°C). check_temp->adjust_temp No check_temp->end Yes adjust_temp->end

Caption: Troubleshooting logic for improving HPLC resolution of this compound.

References

Technical Support Center: Large-Scale Purification of Rebaudioside O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of Rebaudioside O (Reb O).

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic and crystallization steps of this compound purification.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity of Reb O after Chromatography Co-elution with other steviol glycosides: Due to their similar chemical structures, other steviol glycosides can be difficult to separate from Reb O.[1][2]- Optimize chromatographic conditions: Experiment with different stationary phases (e.g., C18, amino columns) and mobile phase gradients (e.g., acetonitrile/water).[2] - Employ multi-column systems: A series of columns with different selectivities can improve separation.[1] - Consider alternative chromatography modes: Hydrophilic Interaction Chromatography (HILIC) can be effective for separating polar glycosides.
Low Yield of Reb O Irreversible adsorption to the column: Some resins may strongly bind to steviol glycosides, leading to poor recovery. Degradation during purification: Reb O may be sensitive to pH and temperature extremes.[3][4]- Select appropriate resins: Macroporous adsorbent resins are commonly used for steviol glycoside purification.[5] - Control pH and temperature: Maintain a neutral to slightly acidic pH and avoid high temperatures during processing.[3][4] - Optimize elution solvent: Ensure the elution solvent is strong enough to desorb Reb O without causing degradation.
Poor Crystallization of Reb O Inappropriate solvent system: The choice of solvent and anti-solvent is critical for inducing crystallization.[6][7] Presence of impurities: Co-purified compounds can inhibit crystal formation. Suboptimal temperature profile: The cooling rate during crystallization affects crystal growth.[8]- Screen various solvent systems: Mixtures of ethanol, methanol, and water are commonly used for steviol glycoside crystallization.[8][9] - Improve upstream purification: Ensure the pre-crystallization Reb O solution is of high purity. - Control cooling rate: A slow and controlled cooling process generally yields better crystals.[10]
Inconsistent Batch-to-Batch Purity Variability in raw material: The concentration of Reb O and other glycosides can vary between different batches of stevia extract.[11] Inconsistent process parameters: Minor variations in chromatographic conditions or crystallization protocols can lead to different outcomes.- Standardize raw material: If possible, source stevia extract with a consistent glycoside profile. - Implement strict process controls: Carefully monitor and control all critical process parameters, including flow rates, temperatures, and solvent compositions.
Difficulty in Removing Specific Impurities Structural similarity of impurities: Certain steviol glycosides may have nearly identical chromatographic behavior to Reb O.- Utilize advanced separation techniques: Techniques like simulated moving bed (SMB) chromatography can offer higher resolution for difficult separations.[12] - Enzymatic treatment: In some cases, specific enzymes can be used to modify and remove unwanted glycosides.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the large-scale purification of this compound?

A1: The primary challenges stem from the complex mixture of structurally similar steviol glycosides present in the initial stevia extract.[1][2] These include:

  • Low abundance: Reb O is a minor glycoside, making its isolation in large quantities inherently difficult.

  • Co-elution: The similar polarity and structure of other steviol glycosides lead to difficulties in achieving high purity through chromatography.[2]

  • Crystallization difficulties: The presence of other glycosides can inhibit the crystallization of Reb O.

Q2: Which chromatographic techniques are most suitable for Reb O purification?

A2: A combination of chromatographic methods is often necessary. Reversed-phase chromatography on C18 columns is a common starting point. For separating highly polar glycosides like Reb O, Hydrophilic Interaction Chromatography (HILIC) can be particularly effective. The use of macroporous adsorbent resins in a multi-column setup is also a viable strategy for industrial-scale purification.[1][5]

Q3: What are the optimal storage conditions for this compound during and after purification?

A3: this compound, like other steviol glycosides, is susceptible to degradation under certain conditions. Stability is influenced by pH and temperature. Generally, it is recommended to store Reb O solutions at a neutral to slightly acidic pH and at cool temperatures to minimize degradation.[3][4] For long-term storage, a dry, crystalline form is preferred.

Q4: Can enzymatic methods be used to improve the purity of this compound?

A4: Enzymatic bioconversion is an emerging technology in the stevia industry. Specific enzymes can be used to convert other steviol glycosides into a single, desired compound or to remove specific impurities.[13] While research has focused on producing Reb D and Reb M through these methods, similar principles could potentially be applied to improve the yield and purity of Reb O.

Experimental Protocols

Protocol 1: General Chromatographic Purification of Steviol Glycosides

This protocol provides a general framework. Specific parameters must be optimized for this compound.

  • Column Preparation: Pack a column with a suitable stationary phase (e.g., C18 silica or a macroporous adsorbent resin). Equilibrate the column with the initial mobile phase (e.g., a mixture of acetonitrile and water).

  • Sample Loading: Dissolve the crude stevia extract in the initial mobile phase and load it onto the column.

  • Elution: Begin the elution process with a gradient of increasing organic solvent (e.g., acetonitrile). The gradient profile should be optimized to achieve the best separation of Reb O from other glycosides.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing the highest concentration and purity of Reb O.[14]

  • Pooling and Concentration: Pool the high-purity Reb O fractions and concentrate them under reduced pressure.

Protocol 2: General Crystallization of Steviol Glycosides

This protocol outlines a general procedure for crystallization. The solvent ratios and temperatures will need to be optimized for Reb O.

  • Dissolution: Dissolve the concentrated, high-purity Reb O fraction in a suitable solvent system (e.g., a mixture of methanol and water or ethanol and water) with gentle heating.[9][10]

  • Cooling and Crystallization: Slowly cool the solution to induce crystallization. The cooling rate should be controlled to promote the formation of well-defined crystals.[10] Seeding with a small amount of pure Reb O crystals can facilitate this process.

  • Filtration: Once crystallization is complete, separate the crystals from the mother liquor by filtration.

  • Washing: Wash the crystals with a cold solvent (e.g., cold ethanol) to remove any remaining impurities.

  • Drying: Dry the purified Reb O crystals under vacuum at a controlled temperature.

Visualizations

Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_crystallization Crystallization stevia_leaves Stevia Leaves extraction Aqueous Extraction stevia_leaves->extraction crude_extract Crude Steviol Glycoside Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography fractionation Fraction Collection chromatography->fractionation purity_analysis Purity Analysis (HPLC) fractionation->purity_analysis concentration Concentration purity_analysis->concentration crystallization Crystallization concentration->crystallization drying Drying crystallization->drying pure_rebO High-Purity This compound drying->pure_rebO

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_chrom Chromatography Issues cluster_cryst Crystallization Issues cluster_degradation Degradation Issues start Low Purity of Final Product coelution Co-elution of Glycosides start->coelution impurities_inhibit Impurities Inhibit Crystallization start->impurities_inhibit harsh_conditions Harsh pH or Temperature start->harsh_conditions optimize_chrom Optimize Gradient & Stationary Phase coelution->optimize_chrom improve_pre_purity Improve Pre-crystallization Purity impurities_inhibit->improve_pre_purity control_conditions Control pH and Temperature harsh_conditions->control_conditions

Caption: Troubleshooting logic for low purity of this compound.

References

minimizing degradation of Rebaudioside O during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Rebaudioside O (Reb O). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of Reb O during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound and other steviol glycosides are exposure to acidic conditions (low pH), high temperatures, and ultraviolet (UV) light.[1][2][3][4] The stability of Reb O is similar to other steviol glycosides like Rebaudioside A and M.[5]

Q2: What are the typical degradation products of this compound?

A2: Under hydrolytic conditions, particularly in acidic environments, this compound is expected to undergo degradation through pathways similar to other major steviol glycosides like Rebaudioside A and M. These pathways include isomerization of the C-16 olefin, hydration of the olefin, and hydrolysis of the glycosidyl ester at C-19.[1][5][6][7] The resulting degradation products are typically other steviol glycosides with fewer sugar moieties or structural rearrangements of the steviol backbone.

Q3: How can I minimize Reb O degradation during sample storage?

A3: To minimize degradation during storage, it is recommended to store this compound as a dry powder at ambient temperature with controlled humidity.[5] If in solution, it is best to use a neutral pH buffer, protect from light, and store at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).

Q4: Is this compound susceptible to enzymatic degradation during sample preparation?

A4: While the primary concern during typical sample preparation is chemical degradation, enzymatic hydrolysis can occur if samples are derived from biological matrices that contain active glycosidases.[8][9] However, for most analytical procedures involving purified Reb O, enzymatic degradation is not a major concern unless specific enzymes are intentionally introduced.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation of samples containing this compound.

Problem Potential Cause Troubleshooting Steps
Low recovery of Reb O in acidic samples. Acid-catalyzed hydrolysis or isomerization.[1][2]- Neutralize the sample to a pH between 6.0 and 8.0 as early as possible in the workflow. - If the acidic condition is necessary for extraction, minimize the exposure time and keep the sample at a low temperature (e.g., on ice). - Consider using a solid-phase extraction (SPE) method that allows for rapid cleanup and pH adjustment.
Appearance of unexpected peaks in the chromatogram. Degradation of Reb O into various byproducts.[1][7]- Analyze the mass of the unexpected peaks by LC-MS to identify potential degradation products (e.g., loss of glucose units, isomerization). - Review the sample preparation workflow for exposure to excessive heat, light, or acidic/basic conditions. - Prepare fresh samples, taking care to control temperature and pH.
Inconsistent quantification results between replicate samples. Incomplete dissolution or ongoing degradation.- Ensure complete dissolution of Reb O in the initial solvent. Sonication can aid this process.[10] - Use a solvent system where Reb O is known to be stable (e.g., acetonitrile/water mixtures at neutral pH).[11][12][13][14] - Process all replicates under identical and controlled conditions (temperature, time, pH, light exposure).
Precipitation of Reb O during sample preparation. Poor solubility in the chosen solvent system.- this compound has limited solubility in pure water and ethanol.[5] Use mixtures of water and organic solvents like acetonitrile or methanol to improve solubility.[11][12][13][14] - Gently warm the solution to aid dissolution, but avoid high temperatures that could cause degradation. - For aqueous solutions, consider the use of solubility enhancers, though their compatibility with the analytical method must be verified.

Quantitative Data Summary

The following tables summarize the stability of major steviol glycosides, which can be considered analogous to this compound, under various conditions.

Table 1: Stability of Rebaudioside A in Aqueous Buffer Solutions after 6 Months

pHBufferTemperature (°C)Reb A Loss (%)
3Citrate20-30< 6
3Phosphate20-30< 6
5Citrate20< 6
5Phosphate20> 6
7Citrate20< 6
7Phosphate20> 6
(Data adapted from a kinetic study on Rebaudioside A degradation)[2]

Table 2: Stability of Stevioside and Rebaudioside A in Soft Drinks at 80°C

SweetenerStorage Time (hours)Degradation (%)
Stevioside24Up to 70
Stevioside48Up to 70
Stevioside72Up to 70
Rebaudioside A24Less than Stevioside
Rebaudioside A48Less than Stevioside
Rebaudioside A72Less than Stevioside
(Data indicates Stevioside is less stable than Rebaudioside A under these conditions)[3]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis of this compound

This protocol is a general guideline for preparing solid and liquid samples for quantification of this compound by HPLC.

Materials:

  • This compound sample (e.g., purified compound, food product)

  • HPLC grade acetonitrile, methanol, and water

  • Sodium phosphate buffer (10 mM, pH 2.6, or neutral pH buffer as needed)

  • 0.25 µm or 0.45 µm syringe filters

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Solid Samples (e.g., powders, extracts): a. Accurately weigh approximately 50-100 mg of the homogenized sample into a volumetric flask. b. Add a diluent, typically a mixture of acetonitrile and water (e.g., 30:70 v/v), to dissolve the sample.[15] c. Vortex the sample for at least 20 seconds to ensure thorough mixing.[16] d. Place the flask in an ultrasonic bath for 15 minutes to facilitate complete dissolution.[10] e. Allow the solution to return to room temperature and dilute to the final volume with the diluent. f. Centrifuge an aliquot of the solution at 8,000-10,000 x g for 10-15 minutes.[10] g. Filter the supernatant through a 0.25 µm or 0.45 µm syringe filter into an HPLC vial.[10][17]

  • Liquid Samples (e.g., beverages): a. For carbonated beverages, degas the sample by placing it in an ultrasonic bath for approximately 20 minutes.[10] b. If necessary, dilute the sample with the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture). c. For complex matrices like dairy products, a protein precipitation step may be required. This can be achieved by adding acetonitrile and Carrez solutions, followed by centrifugation.[10] d. Filter the sample through a 0.25 µm or 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Acid Hydrolysis for Structural Confirmation

This protocol can be used to hydrolyze the glycosidic bonds of this compound to confirm the steviol aglycone structure. Note that this is a forced degradation protocol.

Materials:

  • This compound sample

  • 0.1 M Phosphoric Acid (or other suitable acid)

  • Heating block or water bath

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Solid-Phase Extraction (SPE) cartridges for cleanup (optional)

Procedure:

  • Dissolve a known amount of this compound in 0.1 M phosphoric acid to a final pH of approximately 2.0.

  • Incubate the solution at a controlled elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[7]

  • After incubation, cool the sample to room temperature.

  • Neutralize the sample with a suitable base.

  • Analyze the resulting solution by LC-MS to identify the aglycone and partially hydrolyzed steviol glycosides. An SPE cleanup step may be necessary before analysis to remove excess salts.

Visualizations

degradation_pathway reb_o This compound isomer Isomerized Reb O reb_o->isomer Low pH / Heat hydrated Hydrated Reb O reb_o->hydrated Low pH / Water hydrolyzed Hydrolyzed Reb O (loss of glucose units) reb_o->hydrolyzed Strong Acid / Heat

Caption: Major degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Weighing/Measurement dissolution Dissolution in Solvent (e.g., ACN/Water) sample->dissolution sonication Sonication dissolution->sonication centrifugation Centrifugation sonication->centrifugation filtration Filtration (0.25 µm) centrifugation->filtration hplc HPLC-UV/MS Analysis filtration->hplc data Data Processing hplc->data

References

Technical Support Center: Optimization of Enzymatic Transglycosylation of Rebaudioside O

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of enzymatic transglycosylation of Rebaudioside O (Reb O). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is enzymatic transglycosylation of this compound?

Enzymatic transglycosylation is a biochemical process used to modify this compound, a naturally occurring steviol glycoside sweetener found in the Stevia rebaudiana plant[1][2][3]. The process involves using enzymes to attach additional sugar (glycosyl) units to the Reb O molecule. This modification is primarily done to improve the sensory profile of the sweetener, such as reducing bitterness or aftertaste and enhancing its similarity to sucrose[4][5].

Q2: Which enzymes are typically used for this process?

The most common enzymes used for the transglycosylation of steviol glycosides are Cyclodextrin Glucosyltransferases (CGTases) from various bacterial sources (e.g., Paenibacillus macerans, Geobacillus sp.) and UDP-glucosyltransferases (UGTs) , such as UGT76G1 from S. rebaudiana itself[4][6][7].

  • CGTases are microbial amylolytic enzymes that transfer glucose units from donor substrates like starch or maltodextrin to the steviol glycoside[4][8].

  • UGTs are enzymes involved in the natural biosynthesis of steviol glycosides and utilize activated sugar donors like UDP-glucose[6][7].

Other enzymes like β-glucosidases and β-galactosidases have also been explored for this purpose[9].

Q3: What are the common glycosyl donors for the reaction?

The choice of glycosyl donor depends on the enzyme being used:

  • For CGTases , inexpensive polysaccharides like soluble starch, maltodextrin, or cyclodextrins are used as donors[8][10].

  • For UGTs , an activated sugar, typically UDP-glucose (UDPG) , is required. To make this process more cost-effective, a UDPG regeneration system is often coupled with the reaction, using sucrose and a catalytic amount of UDP with a sucrose synthase (SuSy) enzyme[6][11].

Q4: How can the yield of glucosylated Reb O be improved?

Improving the yield involves optimizing several key reaction parameters:

  • Enzyme Selection and Engineering: Using engineered enzymes with higher catalytic efficiency or stability can significantly boost yields[11][12][13].

  • Reaction Conditions: Optimizing pH, temperature, and reaction time is crucial. These parameters are specific to the enzyme being used[4][11].

  • Substrate Concentrations: Adjusting the ratio of the glycosyl donor to the Reb O acceptor is critical. High concentrations of the donor can favor the transglycosylation reaction over hydrolysis[14].

  • UDPG Regeneration: When using UGTs, an efficient UDPG regeneration system is essential for driving the reaction forward and achieving high conversion rates[6][11].

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Formation

Possible CauseRecommended Solution
Inactive Enzyme Verify enzyme activity with a standard substrate before use. Ensure proper storage conditions (-20°C or as recommended). Avoid repeated freeze-thaw cycles.
Incorrect Reaction Buffer/pH Each enzyme has an optimal pH range. For many CGTases, this is between pH 5.0 and 7.5[8][15]. Verify the pH of your reaction buffer and adjust as necessary.
Sub-optimal Temperature Enzyme activity is highly temperature-dependent. For CGTases, optimal temperatures can range from 30°C to 60°C[10][15]. Run pilot reactions at different temperatures to determine the optimum for your specific enzyme.
Poor Substrate Solubility Steviol glycosides can have limited solubility. Consider using a co-solvent like DMSO (up to 25%) to improve the solubility of Reb O and the final products[11].
Insufficient Glycosyl Donor Ensure the donor substrate (e.g., starch, maltodextrin) is in sufficient excess. For UGT systems, confirm that the UDPG regeneration system (sucrose, SuSy enzyme, UDP) is active and components are at optimal concentrations[11].

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible CauseRecommended Solution
Enzyme Characteristics CGTases are known to produce a mixture of products with varying numbers of glucose units attached (mono-, di-, tri-glucosylated, etc.)[8][15]. This is an inherent property of the enzyme.
Prolonged Reaction Time Longer reaction times can lead to the formation of more highly glucosylated, and sometimes undesired, byproducts. Perform a time-course experiment to identify the optimal time to stop the reaction for the desired product.
Hydrolysis of Product The same enzyme that performs transglycosylation can also hydrolyze the newly formed products, especially as acceptor concentration decreases. Monitor the reaction over time; the concentration of your desired product may peak and then decline[9].
Undesired Glycosylation Position To improve taste, it is often desirable to add glucose units at the C-13 position while suppressing glycosylation at the C-19 position. Some research suggests using β-amylase after the initial reaction to shorten the oligo-glucosyl chains at the C-19 position[8].

Problem 3: Difficulty in Product Purification and Analysis

Possible CauseRecommended Solution
Complex Product Mixture The reaction often yields the desired product, unreacted Reb O, and various byproducts with similar chemical properties, making separation difficult.
Inadequate Analytical Method Standard HPLC methods may not be sufficient to resolve all products.
Solution: Analytical Techniques Use High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (LC-DAD) for quantification. For structural confirmation and identification of different glucosylated species, use Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF-MS[4][16].
Solution: Purification Strategy Purification can be achieved using preparative HPLC or column chromatography with resins like Amberlite XAD series or silica gel, though optimization of the mobile phase will be required.

Data and Experimental Protocols

Table 1: Optimized Reaction Conditions for Transglycosylation of Steviol Glycosides

Note: As specific data for this compound is limited, the following data is based on studies with closely related steviol glycosides like Rebaudioside A and Stevioside, which provide a strong starting point for optimization.

ParameterEnzyme SystemAcceptor SubstrateDonor SubstrateOptimal ConditionsConversion YieldReference
Temperature CGTase (from Alkalihalobacillus oshimesis)Steviol Glycosides (10 g/L)Soluble Starch (50 g/L)< 40°CReb A: 90.8%[10]
pH CGTase-15Rebaudioside AStarchpH 5.0 - 10.0-[15]
Reaction Time Engineered YojK + AtSuSyRebaudioside A (20 mM)Sucrose15 hours91.3%[11]
Co-solvent Engineered YojK + AtSuSyRebaudioside ASucrose5-25% DMSO-[11]
UDPG Regeneration UGT76G1 + AtSUS1Stevioside (2.4 mM)Sucrose (7.2 mM), UDP (0.006 mM)30 hours78%[6]
Protocol: General Lab-Scale Enzymatic Transglycosylation using CGTase

This protocol provides a general framework. It should be optimized for your specific enzyme and substrate.

  • Substrate Preparation:

    • Prepare a stock solution of this compound (e.g., 10 g/L) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5). If solubility is an issue, DMSO can be added as a co-solvent.

    • Prepare the glycosyl donor solution (e.g., 50 g/L soluble starch) in the same buffer. Heat gently to dissolve the starch completely, then cool to the reaction temperature.

  • Reaction Setup:

    • In a temperature-controlled vessel, combine the this compound solution and the soluble starch solution.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 40°C) for 10-15 minutes to equilibrate.

  • Enzyme Addition:

    • Initiate the reaction by adding the CGTase enzyme to the mixture. The optimal enzyme concentration should be determined experimentally (a starting point could be 20-50 U/g of substrate).

    • Incubate the reaction mixture with gentle agitation for a set period (e.g., 4 to 24 hours).

  • Reaction Monitoring and Termination:

    • Withdraw small aliquots at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

    • Terminate the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., trifluoroacetic acid to a final concentration of 0.1%).

    • Analyze the samples by HPLC-DAD to monitor the disappearance of the Reb O peak and the appearance of new, more polar product peaks.

  • Product Analysis:

    • Filter the samples through a 0.22 µm syringe filter before injecting into the HPLC system.

    • Use a C18 column and a gradient of acetonitrile and water (with 0.1% formic or acetic acid) to separate the products.

    • Identify and quantify the products based on retention times and calibration curves of available standards. Confirm the identity of novel products using LC-MS.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Reb O Transglycosylation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification RebO This compound (Acceptor) Mix Combine Reb O, Donor, and Buffer RebO->Mix Donor Glycosyl Donor (e.g., Starch) Donor->Mix Enzyme Enzyme Solution (e.g., CGTase) AddEnzyme Add Enzyme to Initiate Reaction Enzyme->AddEnzyme Buffer Reaction Buffer (e.g., Phosphate pH 6.5) Buffer->Mix Incubate Incubate at Optimal Temperature (e.g., 40°C) Mix->Incubate Incubate->AddEnzyme Reaction Incubate with Agitation (4-24 hours) AddEnzyme->Reaction Terminate Terminate Reaction (e.g., Heat Inactivation) Reaction->Terminate HPLC HPLC-DAD Analysis (Monitor Conversion) Terminate->HPLC LCMS LC-MS Analysis (Product ID) HPLC->LCMS Purify Purification (e.g., Prep-HPLC) HPLC->Purify Proceed if successful

Caption: A flowchart of the key steps in a typical transglycosylation experiment.

Troubleshooting Logic for Low Yield

G Troubleshooting Guide: Low Product Yield Start Problem: Low or No Product CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckConditions Are reaction conditions (pH, Temp) optimal? CheckEnzyme->CheckConditions Yes Sol_Enzyme Solution: Verify activity with a standard assay CheckEnzyme->Sol_Enzyme No CheckSubstrates Are substrates soluble and at correct ratios? CheckConditions->CheckSubstrates Yes Sol_Conditions Solution: Calibrate pH meter. Run temp gradient. CheckConditions->Sol_Conditions No CheckTime Is reaction time optimized? CheckSubstrates->CheckTime Yes Sol_Substrates Solution: Add co-solvent (DMSO). Increase donor ratio. CheckSubstrates->Sol_Substrates No Sol_Time Solution: Run a time-course experiment to find peak yield. CheckTime->Sol_Time No

Caption: A decision tree to diagnose and solve issues related to low reaction yield.

References

overcoming solubility issues of Rebaudioside O in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Rebaudioside O in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical aqueous solubility of this compound?

Q2: Why is my this compound not dissolving in water?

The low aqueous solubility of this compound can be attributed to its molecular structure, which, like other steviol glycosides, can form tight crystal structures that are difficult to disrupt with water alone[3]. The crystalline form of the compound is significantly less soluble than its amorphous form[2]. Factors such as temperature, pH, and the presence of other solutes can also significantly impact its ability to dissolve.

Q3: What are the common methods to improve the solubility of this compound?

Several methods have been successfully employed to enhance the aqueous solubility of structurally similar steviol glycosides, and these are likely applicable to this compound. These methods include:

  • Temperature Adjustment: Increasing the temperature of the aqueous solution can enhance solubility[1][4][5].

  • pH Modification: The stability and, by extension, solubility of some steviol glycosides can be influenced by pH[6].

  • Co-solvents: The use of binary solvent systems, such as ethanol-water mixtures, can significantly improve solubility compared to water alone[4][7][8][9].

  • Cyclodextrin Inclusion Complexation: Forming inclusion complexes with cyclodextrins, such as gamma-cyclodextrin, has been shown to increase the solubility of rebaudiosides A, C, and D[10][11][12].

  • Use of Solubility Enhancers: Certain compounds, including other steviol glycosides, natural emulsifiers, hydroxycinnamic acids, and polyols like erythritol, can act as solubility enhancers[3][13][14].

  • Preparation of Amorphous Forms: Converting the crystalline form to an amorphous form through techniques like spray-drying or freeze-drying can lead to higher solubility[1][15].

Q4: Can I use co-solvents to dissolve this compound? What are the recommended ratios?

Yes, co-solvents are a viable option. For other steviol glycosides like Rebaudioside A and Stevioside, ethanol-water mixtures have been shown to be effective[4][7][8][9]. The optimal ratio will depend on the specific experimental conditions, but mixtures such as 30:70 and 70:30 ethanol:water have been investigated, with both showing increased solubility compared to pure water or pure ethanol[4][7]. It is recommended to perform a small-scale pilot experiment to determine the optimal ratio for your desired concentration of this compound.

Q5: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[16]. They can encapsulate poorly water-soluble molecules, like steviol glycosides, within their central cavity, forming an inclusion complex[10][12][16]. This complex has a more hydrophilic exterior, which allows it to dissolve more readily in aqueous solutions[16][17]. Phase solubility studies with other rebaudiosides have shown that as the concentration of gamma-cyclodextrin increases, so does the amount of soluble steviol glycoside, indicating the formation of these complexes[10].

Troubleshooting Guides

Issue 1: this compound powder is not dissolving at the desired concentration.

Possible Causes:

  • The concentration exceeds the intrinsic solubility of this compound in water at the current temperature.

  • The this compound is in a highly crystalline and less soluble form.

  • The dissolution time is insufficient.

Troubleshooting Steps:

  • Increase Temperature: Gently heat the solution while stirring. For similar compounds, temperatures above 70°C have been used to achieve complete dissolution[5]. Allow the solution to cool to the target temperature and observe for any precipitation.

  • Increase Mixing Time and Energy: Continue to stir the solution vigorously for an extended period. Sonication can also be employed to aid in the dissolution process.

  • Prepare an Amorphous Form: If you have the capability, consider creating a more soluble amorphous form by dissolving the this compound in an appropriate solvent system and then using techniques like freeze-drying or spray-drying[1].

  • Evaluate Co-solvents: If your experimental design allows, test the solubility in a small volume of an ethanol-water mixture. Start with a 30:70 (v/v) ethanol:water mixture and adjust as needed[4][7].

  • Utilize Cyclodextrins: Prepare a stock solution of gamma-cyclodextrin and add it to your this compound suspension. The formation of an inclusion complex can significantly enhance solubility[10].

Issue 2: this compound precipitates out of solution after cooling.

Possible Causes:

  • A supersaturated solution was formed at a higher temperature, and the compound is crashing out as it returns to its equilibrium solubility at a lower temperature.

  • The pH of the solution has shifted, affecting solubility.

Troubleshooting Steps:

  • Maintain Elevated Temperature: If the application allows, maintain the solution at a temperature where this compound remains soluble.

  • Add Stabilizers: For some applications, stabilizers such as thickeners or anti-agglomeration agents can help keep the compound in solution after initial dissolution at a higher temperature[5].

  • Incorporate Solubility Enhancers: The addition of a co-solute can help stabilize the solution. Consider blending with a more soluble steviol glycoside or adding a polyol like erythritol[3][14].

  • Form a Stable Complex: Utilize cyclodextrins to form a stable inclusion complex that remains soluble at lower temperatures. The protocol for this is detailed below.

  • Check and Adjust pH: Measure the pH of the solution. While specific data for this compound is limited, the stability of other steviol glycosides is known to be pH-dependent[6]. Adjust the pH within a stable range (e.g., pH 4-8 for similar compounds) and observe the effect on solubility[2].

Quantitative Data

Table 1: Comparative Solubility of Various Steviol Glycosides in Water at Room Temperature (~25°C).

Steviol GlycosideCrystalline Form Solubility (% w/v)Amorphous Form Solubility (% w/v)Reference
Rebaudioside A~0.8%Higher, but not specified[10]
Rebaudioside C<0.1–0.2%Not specified[10]
Rebaudioside D<0.05%Not specified[1]
Rebaudioside M~0.1%1.1%–1.3%[2][18]
This compound Expected to be low (<0.1%) Expected to be higher (extrapolated)

Table 2: Effect of Temperature on the Solubility of Stevioside and Rebaudioside A in Different Solvents.

SolventTemperature (°C)Stevioside Solubility (g/L)Rebaudioside A Solubility (g/L)Reference
Water5<8<8[4]
Water50<8<8[4]
Ethanol540.5<4.0[4]
Ethanol50281.3<4.0[4]
Ethanol:Water (30:70)5148.3146.6[4]
Ethanol:Water (30:70)50>400>400[4]

Note: This data is for Stevioside and Rebaudioside A and serves as a guide for how temperature and co-solvents may affect this compound solubility.

Experimental Protocols

Protocol 1: Enhancing this compound Solubility using Gamma-Cyclodextrin

This protocol is based on the methodology used for other rebaudiosides and aims to form an inclusion complex to improve aqueous solubility[10].

Materials:

  • This compound

  • Gamma-cyclodextrin (γ-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (optional)

Methodology:

  • Phase Solubility Study (Recommended): To determine the optimal ratio of this compound to γ-CD, prepare a series of aqueous solutions with increasing concentrations of γ-CD (e.g., 0 to 15 mM). Add an excess of this compound to each solution. Stir the suspensions at a constant temperature for 24-48 hours to reach equilibrium. Filter the solutions to remove undissolved this compound and analyze the supernatant to determine the concentration of dissolved this compound. This will reveal the stoichiometry of the inclusion complex[10].

  • Preparation of the Inclusion Complex: a. Based on the phase solubility study, or using a 1:1 molar ratio as a starting point, dissolve the desired amount of γ-CD in deionized water with stirring. b. Slowly add the this compound powder to the γ-CD solution. c. Continue to stir the mixture at room temperature for 24-48 hours. d. The resulting solution containing the soluble this compound-γ-CD complex can be used directly.

  • Isolation of the Solid Complex (Optional): a. To obtain a soluble powder, the solution from step 2d can be freeze-dried. b. The resulting lyophilized powder is the this compound-γ-CD inclusion complex, which should readily dissolve in water.

Protocol 2: Co-solvent System for this compound Dissolution

This protocol uses an ethanol-water co-solvent system to dissolve this compound, based on methods effective for other steviol glycosides[4][7].

Materials:

  • This compound

  • 200-proof ethanol

  • Deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Water bath or heating plate

Methodology:

  • Prepare the Co-solvent Mixture: Prepare the desired ethanol:water mixture by volume. A 30:70 (v/v) ethanol:water mixture is a good starting point. For example, to make 100 mL, mix 30 mL of ethanol with 70 mL of deionized water.

  • Dissolution: a. Add the desired amount of this compound powder to a volumetric flask. b. Add a portion of the co-solvent mixture and begin stirring. c. If necessary, gently heat the mixture in a water bath (e.g., to 40-50°C) to facilitate dissolution[4]. d. Once dissolved, allow the solution to cool to room temperature. e. Add the co-solvent mixture to the final volume and mix thoroughly.

  • Solvent Removal (if required): If the final application requires the removal of ethanol, techniques such as rotary evaporation can be used, though this may lead to precipitation of the this compound if the aqueous solubility is exceeded.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: this compound does not dissolve check_conc Is concentration above known solubility limit? start->check_conc increase_temp Increase temperature and continue stirring check_conc->increase_temp Yes check_conc->increase_temp Unsure check_dissolution1 Does it dissolve? increase_temp->check_dissolution1 use_cosolvent Use a co-solvent (e.g., Ethanol/Water) check_dissolution1->use_cosolvent No success Success: this compound is dissolved check_dissolution1->success Yes check_dissolution2 Does it dissolve? use_cosolvent->check_dissolution2 use_cyclodextrin Form inclusion complex with Cyclodextrin check_dissolution2->use_cyclodextrin No check_dissolution2->success Yes check_dissolution3 Does it dissolve? use_cyclodextrin->check_dissolution3 check_dissolution3->success Yes fail Consult further literature or re-evaluate formulation check_dissolution3->fail No

Caption: A flowchart for troubleshooting this compound solubility issues.

G Mechanism of Cyclodextrin-Enhanced Solubility cluster_0 Before Complexation cluster_1 After Complexation reb_O This compound (Poorly Soluble) complex This compound-γ-CD Complex Hydrophilic Exterior (Soluble) reb_O->complex:head Encapsulation gamma_cd γ-Cyclodextrin (Soluble) gamma_cd->complex:head Encapsulation

Caption: Cyclodextrin encapsulates this compound to enhance solubility.

G Experimental Workflow for Cyclodextrin Complexation step1 1. Dissolve γ-Cyclodextrin in deionized water step2 2. Add this compound powder to the γ-CD solution step1->step2 step3 3. Stir mixture for 24-48 hours at RT step2->step3 step4 4. Use the resulting solution directly OR proceed to freeze-drying step3->step4 step5 5. Freeze-dry the solution to obtain a soluble powder complex step4->step5

Caption: Workflow for preparing a soluble this compound-cyclodextrin complex.

References

method refinement for accurate quantification of minor steviol glycosides like Rebaudioside O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the accurate quantification of minor steviol glycosides, with a special focus on Rebaudioside O.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying minor steviol glycosides like this compound?

A1: The primary challenges include:

  • Structural Similarity: Minor steviol glycosides often have structures that are very similar to the major glycosides (e.g., Stevioside, Rebaudioside A), making chromatographic separation difficult.

  • Low Abundance: These compounds are present in much lower concentrations than major glycosides, requiring highly sensitive analytical methods for detection and quantification.

  • Co-elution: Due to structural similarities, minor glycosides can co-elute with other glycosides or matrix components, leading to inaccurate quantification.

  • Lack of Commercial Standards: Pure reference standards for some minor steviol glycosides can be difficult to obtain, which is essential for accurate identification and quantification.

  • Matrix Effects: The complex sample matrix of stevia extracts can interfere with the ionization and detection of target analytes, especially in mass spectrometry-based methods.[1]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (U-HPLC-HRMS) is a highly effective technique.[2] This method offers the high resolution needed to separate structurally similar glycosides and the sensitivity required to detect and quantify low-abundance compounds like this compound. HPLC coupled with UV detection can also be used, but may require more extensive method development to achieve adequate separation.[3][4][5][6]

Q3: Are there specific HPLC columns recommended for separating highly polar steviol glycosides?

A3: Yes, for very polar steviol glycosides, which includes those more polar than this compound, specialized columns can provide better separation. For instance, a Synergi column has been noted for its effectiveness in resolving these highly polar compounds.[7] Standard C18 columns can also be used, but may require careful optimization of the mobile phase.[3][4][5][6]

Q4: How can I confirm the identity of a minor steviol glycoside peak if a reference standard is unavailable?

A4: High-Resolution Mass Spectrometry (HRMS) is invaluable in such cases. By obtaining the accurate mass of the molecular ion and its fragmentation pattern (MS/MS), you can propose a chemical formula and compare the fragmentation data with known fragmentation patterns of steviol glycosides to tentatively identify the compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between this compound and other glycosides Inadequate mobile phase composition.Optimize the mobile phase gradient. A shallow gradient with a lower percentage of the organic solvent can improve the separation of polar compounds. Experiment with different mobile phase additives, such as formic acid or ammonium acetate, to improve peak shape and resolution.
Unsuitable HPLC column.Consider using a column specifically designed for polar compounds, such as a Synergi column.[7] Alternatively, a longer column or a column with a smaller particle size can enhance separation efficiency.
High flow rate.Reduce the flow rate to allow for better partitioning of the analytes between the stationary and mobile phases.
Low signal intensity or peak not detected for this compound Insufficient sample concentration.Concentrate the sample extract or inject a larger volume if the instrument allows.
Low detector sensitivity.For UV detection, ensure the wavelength is set to the absorbance maximum of steviol glycosides (typically around 210 nm).[3][4][5][6] For MS detection, optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) for the specific analyte.
Ion suppression due to matrix effects (for MS).Dilute the sample to reduce the concentration of interfering matrix components.[1] Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
Inconsistent retention times Fluctuations in column temperature.Use a column oven to maintain a stable temperature throughout the analysis.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed. Degas the mobile phase to prevent bubble formation.
Column degradation.Use a guard column to protect the analytical column from contaminants. If performance continues to decline, replace the column.
Peak tailing Secondary interactions between the analyte and the stationary phase.Add a small amount of an acidic modifier (e.g., formic acid) to the mobile phase to protonate silanol groups on the column and reduce tailing.
Column overload.Dilute the sample to ensure the injected amount is within the linear range of the column.

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC-based methods for steviol glycoside analysis. Note that specific values for this compound may vary depending on the exact methodology and instrumentation.

ParameterTypical Range for Minor Steviol GlycosidesReference(s)
Linearity (R²) ≥ 0.99[3][4][5][8]
Limit of Detection (LOD) 8.53 µg/mL (for Rebaudioside D by HPLC-UV)[3][8]
Limit of Quantification (LOQ) 25.85 µg/mL (for Rebaudioside D by HPLC-UV)[3][8]
Accuracy (% Recovery) 96.17% - 99%[3]
Precision (% RSD) ≤ 2.79%[3]

Experimental Protocols

Refined U-HPLC-HRMS Method for this compound Quantification

This protocol is a synthesized methodology based on established practices for the analysis of minor steviol glycosides.

1. Sample Preparation:

  • Weigh 20 mg of powdered stevia extract into a microcentrifuge tube.
  • Add 1 mL of a 3:1 (v/v) water:acetonitrile solution.[2]
  • Vortex for 1 minute to ensure thorough mixing.
  • Place the tube on a rotary stirrer at 65°C for 35 minutes.[2]
  • Centrifuge the sample at 12,000 rpm for 10 minutes.[2]
  • Collect the supernatant and filter it through a 0.22-µm syringe filter into an HPLC vial.[2]
  • Store the vial at 4°C until analysis.[2]

2. U-HPLC System and Conditions:

  • Column: A column suitable for polar analytes, such as a Synergi C18 column (e.g., 250 x 4.6 mm, 4 µm) or a similar high-resolution column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A shallow gradient optimized for the separation of polar compounds. An example gradient could be:
  • 0-2 min: 10% B
  • 2-15 min: 10-30% B
  • 15-18 min: 30-90% B
  • 18-20 min: 90% B
  • 20.1-25 min: 10% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL

3. HRMS Detection:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[2]
  • Mass Range: m/z 150-2000
  • Data Acquisition: Full scan for qualitative analysis and targeted MS/MS for quantitative analysis.
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 120°C
  • Desolvation Temperature: 350°C
  • Gas Flows: Optimize based on instrument manufacturer's recommendations.

4. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.
  • If a standard is not available, semi-quantification can be performed using a standard of a structurally similar steviol glycoside, such as Rebaudioside A, and applying a correction factor based on molecular weight.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis U-HPLC-HRMS Analysis cluster_data Data Processing weigh Weigh 20mg of Stevia Extract extract Add 1mL of 3:1 Water:Acetonitrile weigh->extract mix Vortex and Heat at 65°C for 35 min extract->mix centrifuge Centrifuge at 12,000 rpm for 10 min mix->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject 5 µL into U-HPLC filter->inject separate Chromatographic Separation (Synergi C18 Column) inject->separate detect HRMS Detection (ESI-) separate->detect identify Peak Identification (Accurate Mass & Fragmentation) detect->identify quantify Quantification (Calibration Curve) identify->quantify report Report Results quantify->report troubleshooting_logic cluster_resolution Resolution Issues cluster_sensitivity Sensitivity Issues cluster_reproducibility Reproducibility Issues start Poor Chromatographic Results? res_check Co-elution or Poor Peak Shape? start->res_check Poor Resolution sens_check Low or No Peak Signal? start->sens_check Low Sensitivity rep_check Inconsistent Retention Times? start->rep_check Poor Reproducibility optimize_mobile Optimize Mobile Phase Gradient res_check->optimize_mobile Yes change_column Use a Polar-Specific Column res_check->change_column If still poor adjust_flow Reduce Flow Rate optimize_mobile->adjust_flow concentrate_sample Concentrate Sample sens_check->concentrate_sample Yes optimize_detector Optimize Detector Settings concentrate_sample->optimize_detector check_matrix Investigate Matrix Effects (MS) optimize_detector->check_matrix check_temp Check Column Temperature Stability rep_check->check_temp Yes check_mobile Prepare Fresh Mobile Phase check_temp->check_mobile check_column Inspect/Replace Guard/Analytical Column check_mobile->check_column

References

Technical Support Center: Mitigating Bitterness of Rebaudioside O in Sensory Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rebaudioside O (Reb O). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to bitterness and aftertaste in sensory studies. As a novel and less-studied steviol glycoside, direct quantitative data for Reb O is limited. Therefore, this guide leverages established knowledge from closely related and well-researched steviol glycosides, such as Rebaudioside A (Reb A), Rebaudioside D (Reb D), and Rebaudioside M (Reb M), to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is its taste profile generally characterized?

This compound is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant. Like other steviol glycosides, it is a high-intensity, non-caloric sweetener. While specific sensory data for Reb O is not extensively published, it is often grouped with other minor glycosides like Reb D and Reb M, which are known to have a more favorable taste profile with reduced bitterness and aftertaste compared to the more abundant Reb A.[1][2] However, researchers should anticipate that at higher concentrations, some level of bitterness or off-taste may still be perceptible.

Q2: What are the primary mechanisms behind the bitter taste of steviol glycosides?

The bitter taste of steviol glycosides, including likely that of Reb O, is primarily mediated by the activation of specific bitter taste receptors on the human tongue.[3] Research has identified two main receptors, hTAS2R4 and hTAS2R14, that are activated by steviol glycosides like Reb A.[4][5][6] The interaction between the steviol glycoside molecule and these receptors triggers a signaling cascade that results in the perception of bitterness. The intensity of this bitter taste can be influenced by the number and arrangement of glucose units on the steviol core.[3][7]

Q3: How can the bitterness and aftertaste of this compound be reduced in experimental formulations?

Based on strategies successful for other steviol glycosides, several approaches can be explored to mitigate the bitterness of Reb O:

  • Blending with other Steviol Glycosides: Combining Reb O with other glycosides that have a cleaner taste profile, such as Reb D or Reb M, can create a synergistic effect that improves the overall taste and reduces bitterness.[8]

  • Enzymatic Modification (Glycosylation): The addition of glucose units to the steviol glycoside molecule through enzymatic transglycosylation has been shown to reduce bitterness and improve the sensory profile of compounds like Reb A.[9] This approach could potentially be applied to Reb O.

  • Formulation with Taste Modulators: Incorporating natural or artificial flavorings and masking agents can help to block or mask the perception of bitterness.

  • pH Adjustment: The perceived taste of steviol glycosides can be influenced by the pH of the solution. Experimenting with different pH levels in your formulation may help to reduce bitterness.[10]

Q4: Are there established sensory evaluation protocols for high-intensity sweeteners like this compound?

Yes, there are several well-established sensory evaluation protocols that can be adapted for Reb O. These include Quantitative Descriptive Analysis (QDA) and Time-Intensity (TI) profiling.[11][12] These methods utilize trained sensory panels to identify and quantify specific taste attributes (e.g., sweetness, bitterness, metallic aftertaste) over time. It is crucial to use appropriate reference standards for sweetness (e.g., sucrose solutions) and bitterness (e.g., caffeine solutions) to ensure accurate and reproducible results.[11]

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
High variability in sensory panel scores for bitterness. Panelist fatigue or carry-over effects. Lack of standardized reference points. Individual differences in bitter taste perception (e.g., "supertasters").- Ensure adequate palate cleansing with unsalted crackers and water between samples.[13] - Provide clear and consistent reference standards for bitterness (e.g., caffeine solutions of varying concentrations).[11] - Screen panelists for their sensitivity to bitterness and consider this in the data analysis.
This compound solution exhibits an unexpected metallic or licorice-like aftertaste. Intrinsic properties of the Reb O sample at the tested concentration. Purity of the Reb O sample.- Conduct dose-response studies to determine the concentration at which off-tastes become prominent. - Verify the purity of your Reb O sample using analytical techniques like HPLC. - Experiment with taste modulators or blending with other steviol glycosides to mask these specific off-notes.
Difficulty in achieving a target sweetness level without introducing significant bitterness. The sweetness and bitterness curves of Reb O may not be linear and can vary with concentration.- Develop a concentration-response curve for both sweetness and bitterness of Reb O. - Explore synergistic blends with other high-intensity sweeteners or bulk sweeteners like erythritol to achieve the desired sweetness with a lower concentration of Reb O.
Inconsistent results in beverage applications. Degradation of Reb O under acidic conditions. Interaction with other ingredients in the beverage matrix.- Evaluate the stability of Reb O at the target pH of your application over time.[14][15][16] - Test the sensory profile of Reb O in the final beverage matrix, as interactions with flavors, acids, and other components can alter taste perception.

Quantitative Data Summary for Related Steviol Glycosides

Note: The following data is for Reb A, Reb D, and Reb M and should be used as a comparative reference for your own sensory data on Reb O.

Table 1: Mean Intensity Scores of Sweetness and Bitterness for Selected Steviol Glycosides (0.1% w/v) and Sucrose (14% w/v) [1][2]

SweetenerIn-Mouth SweetnessImmediate Bitterness (5s after expectorating)Lingering Sweetness (1 min after expectorating)Lingering Bitterness (1 min after expectorating)
Sucrose (14%) 7.81.13.61.0
Rebaudioside A (0.1%) 6.53.54.23.2
Rebaudioside D (0.1%) 7.31.84.51.5
Rebaudioside M (0.1%) 8.01.35.31.2
Scores are based on a 15-cm line scale where 0 is not perceptible and 15 is extremely intense.

Table 2: Check-All-That-Apply (CATA) Aftertaste Descriptors for Selected Steviol Glycosides and Sucrose [2]

DescriptorSucroseRebaudioside ARebaudioside DRebaudioside M
Sweet 95708592
Pleasant 80356575
Bitter 5682015
Chemical/Artificial 10605558
Lingering 30758088
Values represent the percentage of panelists who selected the descriptor.

Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis (QDA) for this compound

Objective: To identify and quantify the sensory attributes of this compound in an aqueous solution.

Materials:

  • This compound (high purity)

  • Sucrose (for sweetness reference)

  • Caffeine (for bitterness reference)

  • Purified, deionized water

  • Unsalted crackers and room temperature water for palate cleansing

  • Standard laboratory glassware and weighing equipment

Methodology:

  • Panelist Training:

    • Recruit 8-12 experienced sensory panelists.

    • Conduct training sessions to familiarize panelists with the key sensory attributes of high-intensity sweeteners (e.g., sweetness, bitterness, metallic, licorice, astringency, sweet aftertaste, bitter aftertaste).

    • Develop a consensus vocabulary and definitions for each attribute.

    • Train panelists on the use of a 15-cm line scale for intensity rating.

  • Reference Standards Preparation:

    • Prepare a series of sucrose solutions (e.g., 2%, 5%, 8%, 10% w/v) to anchor the sweetness scale.

    • Prepare a series of caffeine solutions (e.g., 0.02%, 0.05%, 0.08% w/v) to anchor the bitterness scale.

  • Sample Preparation:

    • Prepare aqueous solutions of this compound at various concentrations (e.g., determined by preliminary testing to be iso-sweet with a sucrose reference).

    • Prepare a control sample of sucrose solution (e.g., 5% w/v).

  • Sensory Evaluation:

    • Conduct the evaluation in a controlled sensory analysis laboratory with individual booths.[13][17]

    • Present samples monadically in a randomized order, coded with three-digit random numbers.

    • Instruct panelists to rinse their mouths with water and eat a small piece of an unsalted cracker before the first sample and between each subsequent sample.

    • Panelists will rate the intensity of each sensory attribute on the 15-cm line scale.

  • Data Analysis:

    • Measure the ratings from the line scales and subject the data to Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

    • Use post-hoc tests (e.g., Tukey's HSD) for pairwise comparisons.

    • Generate spider web plots to visualize the sensory profiles of the samples.

Signaling Pathways and Visualizations

Bitter Taste Transduction Pathway for Steviol Glycosides

The binding of a steviol glycoside like this compound to the hTAS2R4/hTAS2R14 bitter taste receptors initiates a G-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLCβ2), which in turn generates inositol triphosphate (IP3). IP3 triggers the release of intracellular calcium, leading to depolarization of the taste receptor cell and the transmission of a nerve impulse to the brain, which is perceived as a bitter taste.

Bitter_Taste_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_cell Intracellular Signaling Reb_O This compound TAS2R hTAS2R4 / hTAS2R14 (Bitter Receptor) Reb_O->TAS2R Binds to G_Protein G-Protein (Gustducin) TAS2R->G_Protein Activates PLC PLCβ2 G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Depolarization Cell Depolarization Ca_Release->Depolarization Brain Brain (Perception of Bitterness) Depolarization->Brain Nerve Impulse

Caption: Bitter taste signaling pathway for steviol glycosides.

Experimental Workflow for Sensory Evaluation

The following workflow outlines the key steps in conducting a sensory evaluation study for this compound.

Sensory_Workflow A Define Objectives (e.g., Compare Reb O to Reb A) B Panelist Recruitment & Screening A->B C Panelist Training (Attribute recognition, scaling) B->C E Experimental Design (Randomized, controlled) C->E D Sample Preparation (Reb O solutions, references) D->E F Sensory Evaluation Session (Individual booths) E->F G Data Collection F->G H Statistical Analysis (ANOVA, PCA) G->H I Interpretation & Reporting H->I

Caption: General workflow for sensory evaluation experiments.

References

improving the efficiency of Rebaudioside O synthesis using glycosyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Efficient Synthesis of Rebaudioside O

Welcome to the technical support center for the enzymatic synthesis of this compound (Reb O). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to enhance the efficiency of Reb O synthesis using glycosyltransferases.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of Reb O. The synthesis is typically a multi-step process involving the sequential glycosylation of a steviol glycoside precursor, such as Rebaudioside D (Reb D), catalyzed by UDP-glycosyltransferases (UGTs) with a UDP-glucose regeneration system.

Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Follow this troubleshooting guide to identify and resolve the problem.

  • Suboptimal Reaction Conditions: The activity and stability of glycosyltransferases are highly sensitive to pH and temperature. The optimal range for UGTs used in steviol glycoside synthesis is typically a pH of 7.2-8.0 and a temperature of 30-40°C.[1][2] Deviations from this range can drastically reduce enzyme activity.

    • Action: Verify the pH of your buffer at the reaction temperature. Perform small-scale experiments to test a range of pH values (e.g., 6.5 to 8.5) and temperatures (e.g., 25°C to 45°C) to find the optimal conditions for your specific enzyme batch.[2][3]

  • Enzyme Inactivity or Instability: The glycosyltransferase may have low specific activity or may be unstable under reaction conditions. Plant-derived UGTs, when expressed in hosts like E. coli, can sometimes be insoluble or form inclusion bodies.[4]

    • Action:

      • Confirm Enzyme Activity: Perform an enzyme activity assay (see Protocol 1) before starting your large-scale reaction.

      • Protein Engineering: If using a custom-expressed enzyme, consider enzyme engineering. For instance, mutations in UGTSL2 (Asn358Phe) and PgUGT have been shown to improve catalytic activity and thermostability.[1][3][5]

      • Increase Enzyme Concentration: Systematically increase the concentration of the crude or purified enzyme in the reaction to see if yield improves.

  • Insufficient UDP-Glucose (Co-substrate): UDP-glucose is the expensive sugar donor required for the glycosylation reaction. Its depletion will halt the synthesis.

    • Action: Ensure you are using a robust in-situ UDP-glucose regeneration system, such as one employing sucrose synthase (e.g., AtSUS1 or StSUS1) with sucrose and a catalytic amount of UDP.[6][7] High concentrations of sucrose can improve the regeneration efficiency.[6]

  • Substrate or Product Inhibition: High concentrations of the precursor (e.g., Reb D) or the final product (Reb O) can inhibit the enzyme, slowing down the reaction rate over time.

    • Action: Consider a fed-batch or gradual substrate addition strategy instead of adding all the substrate at the beginning. This maintains a lower, non-inhibitory substrate concentration throughout the reaction.[8]

Q2: I am observing the formation of significant byproducts, such as Rebaudioside M2. How can I increase the specificity for this compound?

A2: Byproduct formation occurs when the glycosyltransferase acts on an unintended position of the substrate or product. For example, UGTSL2 is known to convert Reb D into the side-product Rebaudioside M2.[3][9]

  • Enzyme Selection and Engineering: The choice of enzyme is critical. Some UGTs have broader substrate specificity than others.

    • Action:

      • Select a Specific Enzyme: If possible, use a UGT known for its high regioselectivity for the desired glycosylation step. UGT76G1 is known to be involved in multiple glycosylation steps, including the conversion of Reb D to Reb M, a direct precursor to further glycosylated molecules.[10]

      • Protein Engineering: Structure-guided mutagenesis can alter enzyme specificity. For example, the Asn358Phe mutation in UGTSL2 was developed to reduce the formation of Reb M2 while increasing Reb D production.[3][5] Similar strategies can be applied to enzymes for the final Reb O synthesis step.

  • Control Reaction Time: Undesirable secondary glycosylations often occur after the primary product has accumulated.

    • Action: Monitor the reaction over time using HPLC (see Protocol 2). Stop the reaction once the concentration of your target product (Reb O) is maximal, before significant byproducts appear.

Q3: The cost of UDP-glucose for my large-scale reaction is prohibitive. Are there more economical alternatives?

A3: Yes. Direct addition of stoichiometric amounts of UDP-glucose is not economically viable for large-scale production.

  • UDP-Glucose Regeneration System: The most effective strategy is to use a coupled enzymatic system that continuously regenerates UDP-glucose.

    • Action: Co-express or add a sucrose synthase (SuSy), such as AtSUS1 or StSUS1, to your reaction. This enzyme uses inexpensive sucrose and the UDP byproduct from the glycosylation reaction to regenerate UDP-glucose.[6][7][11] This dramatically reduces the required amount of the expensive nucleotide sugar; only a small, catalytic amount of UDP or UDP-glucose is needed to start the cycle.[6][12]

Q4: My steviol glycoside substrate has poor solubility in the aqueous reaction buffer. How can I address this?

A4: Poor substrate solubility limits its availability to the enzyme, reducing the overall reaction rate and yield.

  • Use of Co-solvents: A small amount of an organic co-solvent can improve solubility.

    • Action: Add dimethyl sulfoxide (DMSO) to the reaction mixture. Concentrations of 3-10% (v/v) have been shown to improve solubility and facilitate the reaction without significantly inhibiting the enzyme.[3][13] Always perform a small-scale test to ensure the chosen DMSO concentration does not negatively impact your specific enzyme's activity.

Data Presentation: Optimized Reaction Parameters

The following tables summarize typical reaction conditions and enzyme kinetic parameters gathered from studies on the synthesis of highly glycosylated rebaudiosides like Reb D and Reb M. These serve as an excellent starting point for optimizing Reb O synthesis.

Table 1: Optimized Reaction Conditions for Steviol Glycoside Synthesis

Parameter Optimized Range/Value Enzyme System Example Source
pH 7.2 - 8.0 UGT76G1, UGTSL2, StSUS1 [1][3]
Temperature 30 - 40°C PgUGT, YojK, UGT76G1 [1][2][3]
Co-solvent 3 - 10% (v/v) DMSO UGTs with Reb A/D [3][13]
Precursor Substrate 15 - 20 g/L (Reb A/Stevioside) Multi-enzyme system [3][5]
Sucrose (for regeneration) 60 g/L (~175 mM) StSUS1 System [3]
Magnesium Chloride (MgCl₂) 3 mM UGT76G1/UGTSL2 System [3]

| Initial UDP/UDPG | 0.006 - 1 mM | AtSUS1 System |[3][6] |

Table 2: Selected Kinetic Parameters for UGT76G1

Substrate K_m (mM) k_cat (min⁻¹) k_cat/K_m (min⁻¹mM⁻¹) Source
Stevioside 0.17 21.3 125.3 [10]
Rebaudioside E 0.11 41.8 380.0 [10]
Rebaudioside D 0.44 3.3 7.5 [10]

| UDP-Glucose | 0.10 | 4.1 | 41.0 |[10] |

Experimental Protocols

Protocol 1: Standard In Vitro Glycosyltransferase Activity Assay

This protocol is used to determine the activity of your UGT enzyme before committing to a large-scale reaction.

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

    • 50 mM Potassium Phosphate or Tris-HCl buffer (pH 7.5)[2]

    • 3 mM MgCl₂[3]

    • 2 mM UDP-glucose (UDPG)[2]

    • 1 mM Substrate (e.g., Rebaudioside D)

    • Sufficient amount of purified enzyme or crude cell extract.

  • Initiate Reaction: Add the enzyme to the mixture to start the reaction.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 35°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[2]

  • Quench Reaction: Stop the reaction by adding an equal volume (200 µL) of methanol or by heating at 95°C for 5-10 minutes.[3]

  • Centrifugation: Centrifuge the quenched reaction at >13,000 x g for 5-10 minutes to pellet precipitated proteins.

  • Analysis: Analyze the supernatant for product formation using HPLC (see Protocol 2).

  • Define Activity: One unit (U) of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.[3][9]

Protocol 2: HPLC Analysis of this compound and Related Compounds

This is a general method for separating and quantifying steviol glycosides. Optimization may be required depending on the specific compounds of interest.

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14] An amine (NH₂) column can also be used.[6][12]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer. A common mobile phase is a 32:68 (v/v) mixture of acetonitrile and sodium phosphate buffer (10 mM, pH 2.6).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV detection at 210 nm.[6][14]

  • Sample Preparation: Dilute the supernatant from the quenched reaction (Protocol 1, step 5) with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the product in your samples.

Visualizations: Pathways and Workflows

Diagram 1: Enzymatic Synthesis Pathway for Highly Glycosylated Rebaudiosides

This diagram illustrates the multi-step enzymatic conversion of Stevioside to more complex rebaudiosides, a pathway analogous to Reb O synthesis. It also shows the crucial UDP-glucose regeneration cycle.

Rebaudioside_Synthesis_Pathway cluster_regeneration UDP-Glucose Regeneration Cycle Stevioside Stevioside RebA Rebaudioside A Stevioside->RebA + Glucose RebD Rebaudioside D RebA->RebD + Glucose RebO This compound RebD->RebO + Glucose(s) UGT76G1 UGT76G1 UGT76G1->Stevioside UGTSL2 UGTSL2 / UGT91D2 UGTSL2->RebA UGT_Final Glycosyltransferase (UGT) UGT_Final->RebD SuSy Sucrose Synthase (e.g., AtSUS1) UDPG UDP-Glucose SuSy->UDPG Fructose Fructose SuSy->Fructose UDP UDP UDPG->UDP Glycosylation Reaction UDP->SuSy Sucrose Sucrose Sucrose->SuSy

Caption: Enzymatic cascade for this compound synthesis with UDP-glucose regeneration.

Diagram 2: Troubleshooting Workflow for Low Product Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues related to low product yield in your enzymatic reaction.

Troubleshooting_Workflow Start Low Reb O Yield Detected Check_Enzyme 1. Verify Enzyme Activity (Protocol 1) Start->Check_Enzyme Enzyme_OK Activity OK? Check_Enzyme->Enzyme_OK Check_Conditions 2. Optimize Reaction Conditions (pH, Temp, Co-solvent) Enzyme_OK->Check_Conditions Yes Solution_Enzyme Solution: - Use fresh/active enzyme - Increase enzyme concentration - Consider protein engineering Enzyme_OK->Solution_Enzyme No Conditions_OK Yield Improved? Check_Conditions->Conditions_OK Check_UDPG 3. Check UDPG Regeneration (Verify SuSy activity, Sucrose Conc.) Conditions_OK->Check_UDPG No End Yield Optimized Conditions_OK->End Yes UDPG_OK Yield Improved? Check_UDPG->UDPG_OK Check_Inhibition 4. Test for Inhibition (Gradual Substrate Addition) UDPG_OK->Check_Inhibition No UDPG_OK->End Yes Check_Inhibition->End Solution_Conditions Solution: - Adjust pH and/or temperature - Titrate co-solvent percentage Solution_Conditions->Check_Conditions Solution_UDPG Solution: - Add more SuSy enzyme - Increase sucrose concentration - Check initial UDP concentration Solution_UDPG->Check_UDPG Solution_Inhibition Solution: - Implement fed-batch strategy Solution_Inhibition->Check_Inhibition

Caption: A step-by-step workflow for troubleshooting low Reb O synthesis yields.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Rebaudioside O Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds like Rebaudioside O is critical. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of HPLC method validation parameters for this compound, benchmarked against other analytical techniques and guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Performance Comparison of Analytical Methods

While HPLC is a widely adopted method for the analysis of steviol glycosides due to its high resolution and sensitivity, other techniques offer alternative advantages. The following tables summarize the performance characteristics of a typical HPLC method for steviol glycoside analysis alongside alternative methods like High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Comparison of HPLC and Alternative Methods for Steviol Glycoside Analysis

ParameterHPLC-UVHPTLC-DensitometryLC-MS/MS
Principle Chromatographic separation based on polarity, with UV detection.Planar chromatography with quantification by densitometry.Chromatographic separation coupled with mass analysis for high selectivity and sensitivity.
Selectivity GoodModerateExcellent
Sensitivity ModerateLowerHigh
Analysis Time ~15-30 min per sampleHigh throughput (multiple samples per plate)~7-20 min per sample
Cost ModerateLowHigh
Primary Use Routine quality control, quantificationScreening, semi-quantitative analysisHigh-sensitivity quantification, structural elucidation

Table 2: Quantitative Performance Data for Steviol Glycoside Analysis (Illustrative HPLC Method)

Validation ParameterRebaudioside ASteviosideRebaudioside D
Linearity Range (µg/mL) 1 - 501 - 5025 - 150
Correlation Coefficient (r²) >0.999>0.999≥0.99
Limit of Detection (LOD) (µg/mL) 0.11 - 0.560.11 - 0.568.53
Limit of Quantification (LOQ) (µg/mL) 0.33 - 1.690.33 - 1.6925.85
Accuracy (Recovery %) 83.57 - 104.8483.57 - 104.8496.17 - 99.0
Precision (RSD %) 0.16 - 2.830.16 - 2.83≤2.79

Note: Data for this compound is not extensively available in individual studies; the data for other major steviol glycosides analyzed under similar chromatographic conditions are presented as a reference.

Experimental Protocols

A robust HPLC method validation for this compound analysis, in accordance with ICH Q2(R1) guidelines, involves the following key experiments:

System Suitability

Before commencing the validation, the suitability of the chromatographic system is established. This is typically achieved by injecting a standard solution of this compound multiple times (e.g., n=6). Key parameters such as peak area, retention time, theoretical plates, and tailing factor are monitored to ensure they meet predefined acceptance criteria (e.g., RSD ≤ 2%).

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or other steviol glycosides. This is typically demonstrated by:

  • Peak Purity Analysis: Using a photodiode array (PDA) detector to confirm the spectral homogeneity of the this compound peak.

  • Forced Degradation Studies: Subjecting a this compound solution to stress conditions (acid, base, oxidation, heat, light) to demonstrate that the degradation products do not interfere with the quantification of the intact analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound spanning the expected working range are prepared and analyzed. The linearity is evaluated by plotting the peak area against the concentration and determining the correlation coefficient (r²) of the resulting calibration curve, which should ideally be ≥ 0.999. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy is determined by assessing the closeness of the test results obtained by the method to the true value. This is often evaluated by performing recovery studies on a sample matrix spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated, with acceptance criteria typically falling within 98-102%.

Precision

Precision is evaluated at two levels:

  • Repeatability (Intra-day precision): The precision of the method is assessed by analyzing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst precision): The variability of the method is assessed by performing the analysis on different days, with different analysts, and/or on different equipment. The precision is expressed as the relative standard deviation (RSD), which should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined to establish the sensitivity of the method.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often calculated based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often calculated based on the signal-to-noise ratio (typically 10:1).

Robustness

The robustness of the method is evaluated by deliberately introducing small variations in the method parameters and observing the effect on the results. Typical variations include changes in:

  • Mobile phase composition (e.g., ±2% organic phase)

  • Mobile phase pH (e.g., ±0.2 units)

  • Column temperature (e.g., ±5 °C)

  • Flow rate (e.g., ±0.1 mL/min) The results should remain unaffected by these minor changes, demonstrating the reliability of the method for routine use.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process according to ICH guidelines.

HPLC Method Validation Workflow for this compound Analysis cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Validation Parameters cluster_2 Finalization A Selection of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Temperature, Wavelength) B Sample Preparation Procedure A->B C System Suitability B->C Proceed to Validation D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Report Generation I->J All Parameters Meet Acceptance Criteria K Implementation for Routine Analysis J->K Relationship of Key Validation Parameters Linearity Linearity Range Range Linearity->Range Defines LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision

References

A Comparative Analysis of the Sweetness Profiles of Rebaudioside O and Rebaudioside M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of high-intensity sweeteners, Rebaudioside M (Reb M) has emerged as a frontrunner, lauded for its clean, sugar-like taste and reduced bitterness compared to earlier steviol glycosides like Rebaudioside A. As the quest for novel sweetening solutions continues, other minor steviol glycosides, such as Rebaudioside O (Reb O), are also gaining attention. This guide provides a comparative analysis of the sweetness profiles of Reb M and Reb O, drawing upon available scientific literature to inform researchers, scientists, and drug development professionals.

While extensive sensory data is available for Reb M, it is important to note that publicly available, detailed sensory evaluations for this compound are limited at this time. Therefore, this comparison primarily focuses on the well-documented profile of Reb M, with the understanding that the characterization of Reb O is an area of ongoing research.

Quantitative Sweetness Profile: Rebaudioside M vs. Sucrose and Other Rebaudiosides

Sensory panel studies have consistently demonstrated the superior taste profile of Rebaudioside M. It exhibits a sweetness intensity comparable to sucrose at equivalent concentrations, with a significant reduction in undesirable off-tastes.

SweetenerSweetness Potency (vs. Sucrose)Sweetness IntensityBitterness IntensityLingering SweetnessAftertaste Profile
Rebaudioside M ~200-350 times[1]High, similar to sucrose[2][3]Low, similar to sucrose[2][3]More intense than sucrose[2][3]Clean, sugar-like, minimal bitterness or licorice notes[1][4]
Rebaudioside A ~250-450 timesHighModerate to HighPronouncedOften described with bitter, licorice-like, and metallic notes
Rebaudioside D HighHighLowMore intense than sucrose[2][3]Generally clean, but may have some slight off-notes
Sucrose 1 (Reference)HighLowLowClean, sweet

Note: Data for this compound is not sufficiently available in peer-reviewed literature to be included in this comparative table.

Temporal Profile of Sweetness: Rebaudioside M

The temporal profile of a sweetener, which describes the onset and duration of the sweet taste, is a critical factor in its application. Rebaudioside M, while having a clean taste, exhibits a slightly different temporal profile compared to sucrose.

SweetenerOnset of SweetnessLingering of Sweetness
Rebaudioside M Slightly slower than sucroseLonger than sucrose
Sucrose RapidShort

Flavor Profile of Rebaudioside M

Descriptive sensory analysis reveals a flavor profile for Rebaudioside M that closely mimics sucrose, a key attribute for its wide acceptance in the food and beverage industry.

AttributeRebaudioside MRebaudioside A
Overall Sweetness Clean, Sugar-likeSweet, but with off-tastes
Bitterness MinimalNoticeable to pronounced
Licorice Aftertaste MinimalOften present
Astringency MinimalCan be present

Experimental Protocols

A comprehensive understanding of the sensory properties of high-intensity sweeteners relies on rigorous and well-defined experimental protocols. The following outlines a general methodology for the sensory evaluation of sweeteners like Rebaudioside M and O.

Sensory Panel Evaluation

Objective: To quantify the sweetness intensity, temporal profile, and flavor characteristics of Rebaudioside M and this compound in comparison to a sucrose control.

Panelists: A panel of trained sensory assessors (typically 10-15 individuals) with demonstrated acuity in taste perception and descriptive analysis.

Sample Preparation:

  • Solutions of Rebaudioside M, this compound, and sucrose are prepared in purified, deionized water at various concentrations.

  • Concentrations of the rebaudiosides are typically chosen to be iso-sweet with a range of sucrose solutions (e.g., 2%, 5%, 7%, and 10% sucrose equivalents).

  • All samples are presented at a standardized temperature (e.g., room temperature or refrigerated) in coded, opaque containers to prevent bias.

Evaluation Procedure:

  • Warm-up and Calibration: Panelists initially rinse with deionized water and may taste a reference sucrose solution to calibrate their perception.

  • Sample Presentation: Samples are presented in a randomized and counterbalanced order to minimize carry-over effects.

  • Evaluation: Panelists are instructed to take a specific volume of the sample into their mouth, hold it for a defined period (e.g., 5-10 seconds), and then expectorate.

  • Attribute Rating: Using a structured scoresheet or specialized software, panelists rate the intensity of various attributes on a labeled magnitude scale (LMS) or a 15-cm line scale. Key attributes include:

    • Sweetness Intensity: The perceived strength of the sweet taste.

    • Bitterness: The presence and intensity of any bitter taste.

    • Off-Flavors: Identification and intensity of any other tastes, such as licorice, metallic, or astringent.

    • Temporal Profile:

      • Onset: How quickly the sweet taste is perceived.

      • Lingering Sweetness: The duration of the sweet taste after expectoration.

      • Lingering Aftertaste: The duration of any non-sweet aftertastes.

  • Palate Cleansing: Panelists rinse their mouths thoroughly with deionized water and eat an unsalted cracker between samples to cleanse the palate. A mandatory waiting period (e.g., 2-5 minutes) is enforced between samples.

Data Analysis: The collected data is statistically analyzed using techniques such as Analysis of Variance (ANOVA) and post-hoc tests (e.g., Tukey's HSD) to determine significant differences between the sweeteners for each sensory attribute.

Signaling Pathway of Sweet Taste Perception

The sweet taste of steviol glycosides like Rebaudioside M and O is initiated by their interaction with the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Rebaudioside M / O T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_protein->PLCb2 Activates IP3 Inositol Trisphosphate (IP3) PLCb2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_signal Nerve Signal to Brain ATP_release->Nerve_signal Initiates Sensory_Evaluation_Workflow start Start panel_selection Panelist Recruitment & Training start->panel_selection sample_prep Sample Preparation (Reb M, Reb O, Sucrose) panel_selection->sample_prep randomization Randomization of Sample Presentation Order sample_prep->randomization evaluation_session Sensory Evaluation Session randomization->evaluation_session data_collection Data Collection (Intensity Ratings) evaluation_session->data_collection data_analysis Statistical Analysis (ANOVA, etc.) data_collection->data_analysis results Results Interpretation & Reporting data_analysis->results end End results->end

References

Rebaudioside O vs. Rebaudioside A: A Comparative Stability Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of two steviol glycosides, Rebaudioside O and Rebaudioside A. The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for their product development needs. While extensive quantitative data is available for Rebaudioside A, directly comparable quantitative stability data for this compound is limited in publicly available scientific literature.

Executive Summary

Data Presentation: Stability Comparison

Due to the lack of direct comparative studies with quantitative data for this compound, this section primarily details the stability of Rebaudioside A under various stress conditions.

ConditionRebaudioside AThis compoundSource
Acidic pH (beverage simulation) At pH 3 and temperatures below 30°C, degradation is slow (<6% loss in 6 months). Degradation is greater at lower pH levels and higher temperatures.Generally stable under acidic conditions.[1][2]
Neutral pH At pH 7, degradation increases significantly in phosphate buffer (up to 25% loss in 6 months at 30°C), but remains slow in citrate buffer (<5% loss).No specific quantitative data available.[1][2]
Elevated Temperature In soft drinks at 80°C, degradation of up to 70% was observed after 72 hours, though it was found to be more stable than Stevioside.Generally stable under heat.[3]
Photostability Generally considered photostable in beverages, with no significant photodegradation observed in some studies.No specific quantitative data available.[4][5]

Experimental Protocols

The following are detailed methodologies from key experiments that form the basis of the stability data for Rebaudioside A. These protocols can serve as a template for conducting comparative stability studies involving this compound.

Protocol 1: Long-Term Storage Stability of Rebaudioside A in Buffer Solutions

This protocol is based on the study by Gong et al. (2013) which evaluated the degradation kinetics of Rebaudioside A.

Objective: To evaluate the long-term storage stability of Rebaudioside A in various buffer solutions as a function of pH, buffer type, buffer concentration, and temperature.

Materials:

  • Rebaudioside A (>96% purity)

  • Sodium phosphate dibasic, sodium phosphate monobasic, phosphoric acid

  • Citric acid, sodium citrate

  • Deionized water

  • HPLC system with a UV detector

Procedure:

  • Buffer Preparation: Prepare 0.02 M and 0.1 M citrate and phosphate buffer solutions at pH 3, 5, and 7.

  • Sample Preparation: Dissolve a known concentration of Rebaudioside A in each buffer solution.

  • Storage Conditions: Store the samples in sealed containers at various temperatures (e.g., 20°C, 30°C, and 40°C) for a period of up to 9 months.

  • Sampling: At predetermined time intervals, withdraw aliquots from each sample.

  • Analysis: Analyze the concentration of Rebaudioside A in each aliquot using a validated HPLC method.

  • Data Analysis: Calculate the pseudo-first-order degradation rate constants from the concentration versus time data.

Protocol 2: Stability of Steviol Glycosides in Soft Drinks under Accelerated Conditions

This protocol is adapted from the study by Wölwer-Rieck et al. (2010) which investigated the stability of stevioside and Rebaudioside A in soft drinks.

Objective: To assess the stability of Rebaudioside A and other steviol glycosides in different soft drink matrices under elevated temperatures.

Materials:

  • Rebaudioside A

  • Various soft drinks (e.g., cola, lemon-lime, orange-flavored)

  • HPLC-UV system

  • LC-ESI-MS(n) system for identification of degradation products

Procedure:

  • Sample Spiking: Spike the different soft drinks with a known concentration of Rebaudioside A.

  • Incubation: Store the spiked samples in sealed containers at 80°C for 24, 48, and 72 hours.

  • Sample Preparation: Prior to analysis, dilute the samples as necessary.

  • Analysis:

    • Quantify the remaining Rebaudioside A using an HPLC-UV method with a suitable column (e.g., HILIC).

    • Identify degradation products using LC-ESI-MS(n) in negative mode.

  • Data Analysis: Calculate the percentage of degradation at each time point for each soft drink matrix.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general experimental workflow for a comparative stability study of this compound and Rebaudioside A.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Prep_RebO Prepare this compound Solutions pH_Stress Varying pH (e.g., 3, 5, 7) Prep_RebO->pH_Stress Temp_Stress Varying Temperature (e.g., 25°C, 40°C, 60°C) Prep_RebO->Temp_Stress Light_Stress Light Exposure (UV/Visible) Prep_RebO->Light_Stress Prep_RebA Prepare Rebaudioside A Solutions Prep_RebA->pH_Stress Prep_RebA->Temp_Stress Prep_RebA->Light_Stress Sampling Time-Point Sampling pH_Stress->Sampling Temp_Stress->Sampling Light_Stress->Sampling HPLC_Analysis HPLC for Quantification Sampling->HPLC_Analysis LCMS_Analysis LC-MS for Degradation Product Identification Sampling->LCMS_Analysis Degradation_Kinetics Degradation Kinetics HPLC_Analysis->Degradation_Kinetics Comparative_Stability Comparative Stability Assessment LCMS_Analysis->Comparative_Stability Degradation_Kinetics->Comparative_Stability

Caption: Experimental workflow for comparing the stability of this compound and Rebaudioside A.

Conclusion

The available scientific literature provides robust evidence for the stability of Rebaudioside A under a variety of conditions relevant to food, beverage, and pharmaceutical applications. It is generally more stable than other steviol glycosides like Stevioside, particularly in acidic environments.

While this compound is reported to be stable, there is a clear need for comprehensive, quantitative stability studies to be published in peer-reviewed literature. Such studies would allow for a direct and objective comparison with Rebaudioside A and other steviol glycosides, providing valuable data for researchers and product developers. Future research should focus on conducting forced degradation studies on this compound under controlled pH, temperature, and light conditions, following protocols similar to those used for Rebaudioside A. This would enable the generation of comparable kinetic data and a more complete understanding of its stability profile.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Rebaudioside O Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Rebaudioside O, a minor steviol glycoside with sweetening properties, is crucial for product formulation and quality control. This guide provides an objective comparison of analytical methods, supported by experimental data, to aid in the selection of the most suitable quantification technique. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a widely accessible and robust technique, UHPLC-MS offers superior sensitivity and specificity, which is particularly advantageous for detecting minor glycosides in complex mixtures. The following table summarizes the performance characteristics of these methods based on validated studies for similar steviol glycosides.

ParameterHPLC-UV for Rebaudioside DUHPLC-ESI-MS/MS for Nine Steviol Glycosides (including Rebaudioside D)High-Performance Thin-Layer Chromatography (HPTLC) for Stevioside & Rebaudioside A
**Linearity (R²) **≥0.98[1][2]0.9911–0.9999[3]0.996 (Stevioside), 0.991 (Rebaudioside A)[4]
Accuracy (% Recovery) 96.17% - 99%[1]80% - 120%[3]98.6% - 101.7%[5]
Precision (%RSD) ≤2.79%[1][2]Intra-day: <2.5%, Inter-day: <2.5%[5]Not explicitly stated
Limit of Detection (LOD) 8.53 µg/mL[1][2]0.003–0.078 µg/g[3]Not explicitly stated
Limit of Quantification (LOQ) 25.85 µg/mL[1][2]0.011–0.261 µg/g[3]Not explicitly stated

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the experimental protocols for the key techniques cited in this guide.

HPLC-UV Method for Rebaudioside D Quantification[1][2]
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A 32:68 (v/v) mixture of acetonitrile and sodium phosphate buffer (10 mmol/L, pH 2.6).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 210 nm.

  • Sample Preparation: Stevia leaves are extracted, and the extract is filtered before injection.

UHPLC-ESI-MS/MS Method for Steviol Glycoside Quantification[3]
  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer with electrospray ionization.

  • Chromatographic Separation: Optimized separation of nine steviol glycosides achieved within 7 minutes.

  • Ionization: Electrospray ionization (ESI).

  • Validation: The method was validated for selectivity, linearity, matrix effect, precision, recovery, LOD, and LOQ in various food matrices including beverages, yogurt, and snacks.

HPTLC Method for Stevioside and Rebaudioside A Quantification[4]
  • Instrumentation: High-Performance Thin-Layer Chromatography system with a densitometric scanner.

  • Stationary Phase: Precoated silica gel 60 F254 TLC plates.

  • Mobile Phase: Acetone: ethyl acetate: water (5:4:1, v/v/v).

  • Detection: Densitometric quantification at 360 nm after spraying with anisaldehyde sulfuric acid reagent.

  • Validation: The method was validated according to ICH guidelines for linearity, specificity, accuracy, precision, robustness, LOD, and LOQ.

Visualizing the Analytical Workflow

To provide a clearer understanding of the processes involved in analytical method validation, the following diagrams illustrate the typical workflows.

Analytical Method Validation Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Validation cluster_reporting Reporting Define_Scope Define Scope & Purpose Select_Method Select Analytical Method Define_Scope->Select_Method Prepare_Materials Prepare Standards & Samples Select_Method->Prepare_Materials Perform_Experiments Perform Experiments Prepare_Materials->Perform_Experiments Collect_Data Collect Raw Data Perform_Experiments->Collect_Data Analyze_Data Analyze Data Collect_Data->Analyze_Data Assess_Parameters Assess Validation Parameters (Linearity, Accuracy, Precision, etc.) Analyze_Data->Assess_Parameters Compare_Methods Compare Method Performance Assess_Parameters->Compare_Methods Document_Results Document Results Compare_Methods->Document_Results Final_Report Generate Final Report Document_Results->Final_Report

Caption: A typical workflow for analytical method validation.

HPLC_Method_Workflow Sample_Prep Sample Preparation (Extraction, Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Acquisition Data Acquisition & Quantification Detection->Data_Acquisition

Caption: Workflow of an HPLC-UV analytical method.

References

A Comparative In Vitro Metabolic Fate Analysis: Rebaudioside O vs. Stevioside

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in vitro metabolic pathways of two prominent steviol glycosides.

In the ever-evolving landscape of non-caloric sweeteners, steviol glycosides, extracted from the leaves of Stevia rebaudiana, have garnered significant attention. Among the myriad of these compounds, Stevioside has been extensively studied, while newer, more complex glycosides like Rebaudioside O are emerging. Understanding the metabolic fate of these sweeteners is paramount for assessing their safety and physiological effects. This guide provides a comparative overview of the in vitro metabolism of this compound and Stevioside, supported by available experimental data and structural analysis.

Introduction to this compound and Stevioside

Stevioside is one of the most abundant steviol glycosides in the stevia leaf. Its metabolic pathway has been well-characterized in numerous in vitro studies. This compound, a more recently identified steviol glycoside, possesses a more complex structure, featuring a greater number of sugar moieties attached to the central steviol core. While direct in vitro metabolic studies on this compound are not yet available in published literature, its metabolic fate can be inferred from its structure and the established metabolic pathways of other complex steviol glycosides.

Comparative Metabolic Pathways

In vitro studies utilizing human intestinal microflora consistently demonstrate that steviol glycosides are not metabolized in the upper gastrointestinal tract but are instead hydrolyzed by the gut microbiota in the colon.[1][2] The ultimate metabolic fate for all studied steviol glycosides, including Stevioside and other complex Rebaudiosides, is the complete removal of all sugar units to yield the aglycone, steviol.[1][3][4]

Stevioside Metabolism:

The metabolism of Stevioside by human intestinal microflora is a two-step enzymatic hydrolysis process. First, the glucose unit at the C-19 carboxyl group is cleaved to form steviolbioside. Subsequently, the two glucose units at the C-13 hydroxyl group are removed, yielding steviol.[5]

Inferred Metabolism of this compound:

This compound is a significantly larger molecule than Stevioside, containing seven glucose units and one rhamnose unit attached to the steviol core. Based on the established metabolism of other highly glycosylated Rebaudiosides such as Rebaudioside A, D, E, and M, it is anticipated that this compound will also undergo sequential hydrolysis by gut microbiota.[3][6] This process would involve the enzymatic cleavage of all eight sugar moieties, ultimately resulting in the formation of steviol. The complex branching of the sugar chains may influence the rate of hydrolysis compared to simpler glycosides like Stevioside.

Quantitative Metabolic Data

The following table summarizes the key quantitative data from in vitro metabolism studies of Stevioside. Data for this compound is inferred based on the behavior of other complex steviol glycosides.

ParameterSteviosideThis compound (Inferred)Reference
Starting Compound SteviosideThis compound-
Primary Metabolizing System Human Intestinal MicrofloraHuman Intestinal Microflora[1][2]
Intermediate Metabolites Steviolbioside, RubusosideVarious partially hydrolyzed glycosides[5]
Final Metabolite SteviolSteviol[1][3][4]
Time for Complete Hydrolysis ~10-24 hoursLikely >24 hours[2][4]
Further Metabolism of Steviol Not observed in vitroNot expected in vitro[1][2]

Experimental Protocols

The following is a generalized experimental protocol for assessing the in vitro metabolism of steviol glycosides using human fecal homogenates, based on methodologies reported in the literature.[1][4]

Objective: To determine the rate and extent of hydrolysis of a steviol glycoside to steviol by human intestinal microbiota.

Materials:

  • Test steviol glycoside (e.g., this compound, Stevioside)

  • Pooled human fecal homogenates from healthy donors

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-pak jars)

  • Phosphate buffer (pH 7.0)

  • Analytical standards (steviol, and the test steviol glycoside)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

Procedure:

  • Prepare a slurry of the pooled human fecal homogenate in phosphate buffer under anaerobic conditions.

  • Dissolve the test steviol glycoside in the buffer to a final concentration (e.g., 100 µg/mL).

  • Add the steviol glycoside solution to the fecal homogenate slurry.

  • Incubate the mixture under anaerobic conditions at 37°C.

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Stop the reaction in the aliquots by adding a suitable solvent (e.g., acetonitrile or methanol) and centrifuging to precipitate proteins and cellular debris.

  • Analyze the supernatant by HPLC to quantify the disappearance of the parent steviol glycoside and the appearance of steviol and any intermediate metabolites.

  • Compare the peak areas or concentrations to those of the analytical standards to determine the metabolic rate.

Visualizing the Metabolic Pathways

The following diagrams illustrate the metabolic degradation of Stevioside and the inferred pathway for this compound.

Stevioside_Metabolism Stevioside Stevioside Steviolbioside Steviolbioside Stevioside->Steviolbioside Hydrolysis of C-19 glucose Steviol Steviol Steviolbioside->Steviol Hydrolysis of C-13 glucose units Microbiota Human Intestinal Microbiota Microbiota->Stevioside Microbiota->Steviolbioside

Metabolic pathway of Stevioside.

Rebaudioside_O_Metabolism Rebaudioside_O This compound Intermediates Partially Hydrolyzed Glycoside Intermediates Rebaudioside_O->Intermediates Sequential Hydrolysis of 7 Glucose & 1 Rhamnose units Steviol Steviol Intermediates->Steviol Complete Hydrolysis Microbiota Human Intestinal Microbiota Microbiota->Rebaudioside_O Microbiota->Intermediates

Inferred metabolic pathway of this compound.

Conclusion

The in vitro metabolic fate of Stevioside is well-established, culminating in the formation of steviol through hydrolysis by human gut microbiota. While direct experimental data for this compound is currently lacking, its complex chemical structure, along with extensive research on other steviol glycosides, strongly suggests a similar metabolic pathway. It is anticipated that this compound is also completely hydrolyzed to steviol by intestinal microflora. The increased number and complexity of the sugar moieties in this compound may, however, influence the rate of its metabolism. Further in vitro studies are warranted to definitively characterize the metabolic kinetics of this compound and to provide a more precise comparison with Stevioside. This information is crucial for the comprehensive safety assessment and regulatory approval of new stevia-based sweeteners.

References

A Comparative Analysis of the Sensory Attributes of Rebaudioside O and Other Steviol Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for natural, non-caloric sweeteners has propelled the stevia market forward, with a focus on identifying and isolating steviol glycosides that offer a taste profile closely mimicking that of sucrose. While Rebaudioside A (Reb A) has been the most commercially prevalent steviol glycoside, its characteristic bitter and licorice-like aftertaste has driven research towards minor glycosides with superior sensory properties. This guide provides a comparative study of the sensory attributes of several key steviol glycosides, with a particular focus on the newly emerging Rebaudioside O (Reb O), alongside Rebaudioside A (Reb A), Rebaudioside B (Reb B), Rebaudioside D (Reb D), and Rebaudioside M (Reb M).

Quantitative Sensory Profile Comparison

The sensory profiles of steviol glycosides are primarily defined by their sweetness intensity and the presence of undesirable off-tastes such as bitterness and a licorice-like aftertaste. The following table summarizes the key sensory attributes of various rebaudiosides based on available experimental data. It is important to note that sensory perception can be influenced by factors such as concentration, temperature, and the food matrix.

Steviol GlycosideSweetness Potency (vs. Sucrose)BitternessLicorice AftertasteOverall Taste Profile
This compound High (Comparable to Reb M and Reb D)Low to negligibleLow to negligibleClean, sugar-like sweetness with minimal off-notes.
Rebaudioside A ~200-300x[1][2][3]Moderate to high, especially at higher concentrations[1][4][5]Present, often described as a lingering aftertaste[1][5]Intensely sweet but with a noticeable bitter and licorice-like aftertaste that can limit its application.[4][5]
Rebaudioside B Lower than Reb AHighSignificantGenerally considered to have poor sensory qualities with pronounced bitterness, limiting its use as a primary sweetener.
Rebaudioside D ~200-300x[6]Low[7][8]Low to negligible[8]A clean, sugar-like taste with a faster onset of sweetness and minimal bitterness.[4][6][8]
Rebaudioside M ~200-350x[4][9]Very Low to negligible[4][5][8][10]Negligible[5][9]Considered one of the best-tasting steviol glycosides, with a sensory profile very close to sucrose.[5][6][8][11]

Experimental Protocols for Sensory Evaluation

The sensory attributes of steviol glycosides are evaluated using standardized and well-documented methodologies. These protocols are crucial for obtaining reliable and reproducible data.

Descriptive Analysis with Trained Panelists

This method involves a small group of highly trained individuals (typically 8-15) who can identify and quantify specific sensory attributes of a substance.

  • Panelist Training: Panelists undergo extensive training to recognize and scale the intensity of various tastes (sweet, bitter, sour, salty, umami) and specific flavor notes (e.g., licorice). Reference standards, such as sucrose for sweetness and caffeine for bitterness, are used for calibration.

  • Sample Preparation: Steviol glycoside solutions are prepared in purified, deionized water at various concentrations, often corresponding to a specific sucrose sweetness equivalence (e.g., 5% or 10% sucrose). Samples are presented at a controlled temperature.

  • Evaluation Procedure: Panelists taste the samples in a controlled environment to minimize sensory distractions. They are typically required to rinse their mouths with purified water between samples. The order of sample presentation is randomized to prevent bias.

  • Data Collection and Analysis: Panelists rate the intensity of each attribute (e.g., sweetness, bitterness, licorice aftertaste, metallic taste) on a numerical scale (e.g., a 15-point scale). The data is then statistically analyzed to determine significant differences between samples.

Consumer-Based Sensory Characterization (Check-All-That-Apply - CATA)

This method utilizes a larger group of untrained consumers to gather information about the sensory properties of a product.

  • Participant Recruitment: A large number of consumers (e.g., over 100) are recruited based on specific demographic criteria.[4][10][12]

  • Sample Preparation and Presentation: Samples are prepared similarly to descriptive analysis.[4][10][12]

  • Evaluation Procedure: Participants are presented with the samples and a list of sensory attributes (e.g., "sweet," "bitter," "artificial," "clean taste"). They are instructed to check all the terms that apply to each sample.[4][10][12]

  • Data Analysis: The frequency of each term is counted for each sample. Statistical methods like Correspondence Analysis are then used to identify relationships between the samples and the sensory attributes.[4][12]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in the evaluation and perception of steviol glycosides, the following diagrams illustrate a typical experimental workflow and the currently understood taste signaling pathways.

SensoryEvaluationWorkflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis A Steviol Glycoside Selection (Reb O, A, D, M, etc.) B Solution Preparation (Controlled Concentration) A->B C Coding and Randomization B->C D Panelist Tasting (Trained or Consumer) C->D E Attribute Rating (Intensity Scales / CATA) D->E F Data Recording E->F G Statistical Analysis (ANOVA, PCA, etc.) F->G H Interpretation of Results G->H I Sensory Profile Generation H->I

A generalized workflow for the sensory evaluation of steviol glycosides.

TasteSignalingPathway cluster_receptors Taste Receptors cluster_transduction Signal Transduction Cascade cluster_response Cellular and Neural Response SweetReceptor Sweet Taste Receptor (T1R2/T1R3) G_Protein G-protein Activation (Gustducin) SweetReceptor->G_Protein BitterReceptor Bitter Taste Receptors (T2Rs, e.g., hTAS2R4, hTAS2R14) BitterReceptor->G_Protein PLC Phospholipase C (PLCβ2) Activation G_Protein->PLC IP3 IP3 Increase PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Nerve_Signal Gustatory Nerve Signal to Brain Neurotransmitter->Nerve_Signal Perception Perception of Sweetness and Bitterness Nerve_Signal->Perception Steviol Glycosides Steviol Glycosides Steviol Glycosides->SweetReceptor Steviol Glycosides->BitterReceptor

A simplified signaling pathway for the taste perception of steviol glycosides.

Taste Perception Pathways

The perception of taste for steviol glycosides is complex, involving both sweet and bitter taste receptors.[1]

  • Sweet Taste Perception: The sweetness of steviol glycosides is mediated by the T1R2/T1R3 G-protein coupled receptor, which is the primary receptor for sensing sweet stimuli. The binding of a steviol glycoside to this receptor initiates an intracellular signaling cascade that leads to the perception of sweetness.

  • Bitter Taste Perception: The undesirable bitterness of some steviol glycosides, particularly Reb A, is attributed to their interaction with bitter taste receptors of the T2R family, such as hTAS2R4 and hTAS2R14.[1] This dual activation of both sweet and bitter receptors contributes to the complex taste profile of many steviol glycosides. Recent research also suggests a role for bitter taste signaling in the release of GLP-1 by enteroendocrine cells in response to Reb A.[13][14][15] The cleaner taste profile of newer rebaudiosides like Reb D, Reb M, and likely Reb O, is due to their reduced affinity for these bitter taste receptors.

Conclusion

The sensory profiles of steviol glycosides vary significantly, with newer, minor glycosides like Rebaudioside D and Rebaudioside M offering a taste profile that is much closer to sucrose than the more common Rebaudioside A.[4][8][10] While specific quantitative data for this compound is still emerging, its structural similarities to other highly-purified, clean-tasting glycosides suggest it holds significant promise as a next-generation natural sweetener with minimal bitterness and aftertaste. The continued use of rigorous sensory evaluation protocols will be essential in characterizing these novel sweeteners and guiding their application in food, beverage, and pharmaceutical products.

References

Safety Operating Guide

Essential Guide to Rebaudioside O Disposal: Ensuring Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Rebaudioside O, a steviol glycoside used as a sweetener. While specific data for this compound is limited, this document extrapolates best practices from safety data sheets (SDS) and environmental impact assessments of structurally similar rebaudiosides, such as Rebaudioside A and M.

Immediate Safety and Handling Protocols

This compound, like other steviol glycosides, is typically a white to off-white crystalline solid or powder. While generally not classified as a hazardous substance, it is crucial to handle it with care to minimize exposure and ensure safety.[1][2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3]

Handling:

  • Avoid contact with skin, eyes, or clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Minimize dust formation.[1][4] Rebaudioside powders may form combustible dust concentrations in air.[4][5]

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

Step-by-Step Disposal Procedures

Disposal of this compound must adhere to local, regional, and national regulations.[3] The following steps provide a general guideline for proper disposal:

  • Consult Local Regulations: Before initiating any disposal procedures, consult your institution's environmental health and safety (EHS) office and review all applicable local, regional, and national waste disposal regulations.

  • Small Spills: For small spills, sweep up the solid material and place it in a convenient waste disposal container.[5] Avoid generating dust during cleanup.

  • Waste Container Labeling: Clearly label the waste container with the contents ("this compound") and any other information required by your institution.

  • Disposal Options:

    • Licensed Waste Disposal Contractor: Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[3] This is the preferred method for ensuring compliance.

    • Incineration: In some jurisdictions, incineration may be a permissible disposal method.[3]

    • Landfill: Disposal in a landfill may be an option, but it must be in accordance with an EPA spill control plan and local regulations.[3]

    • Dilution: While dilution may be mentioned as a potential disposal method, it is generally not recommended without specific guidance from your EHS office, as it can risk contaminating waterways.[3]

Environmental Considerations: While specific environmental impact data for this compound is not readily available, a life cycle assessment of Rebaudioside A indicates a lower environmental impact compared to sugar in terms of global warming potential, land use, and water consumption.[6][7][8] However, it is still crucial to prevent the release of any chemical into the environment. Avoid dispersal of spilled material and runoff into soil, waterways, drains, and sewers.[3]

Quantitative Data Summary

There is a lack of specific quantitative data for the toxicity and environmental fate of this compound. The table below summarizes the available information for similar compounds, which can serve as a reference.

ParameterThis compoundRebaudioside ARebaudioside M
Acute Toxicity (Oral LD50) No data availableNo data availableNo data available
Toxicity to Fish No data availableNo data availableNo data available
Toxicity to Daphnia No data availableNo data availableNo data available
Toxicity to Algae No data availableNo data availableNo data available
Environmental Persistence No data availableNo data availableNo data available
Global Warming Potential (kg CO2-eq/kg) No data available20.25[7][8]No data available

Experimental Protocols

No specific experimental protocols for the disposal or degradation of this compound were found in the searched literature. Disposal methods should be based on established best practices for non-hazardous chemical waste and local regulations.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

Rebaudioside_O_Disposal_Pathway start Start: this compound Waste Generated consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs spill_check Is it a small, contained spill? consult_ehs->spill_check small_spill Sweep up, containerize, and label for disposal spill_check->small_spill Yes large_quantity Containerize and label bulk waste spill_check->large_quantity No disposal_options Evaluate Disposal Options small_spill->disposal_options large_quantity->disposal_options contractor Engage Licensed Waste Disposal Contractor disposal_options->contractor Preferred incineration Incineration (if permitted) disposal_options->incineration Alternative landfill Landfill (per EPA plan & local regulations) disposal_options->landfill Alternative end End: Proper Disposal Complete contractor->end incineration->end landfill->end

This compound Disposal Decision Pathway

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.